Product packaging for 1-Carbamoylpyrrolidine-2-carboxylic acid(Cat. No.:CAS No. 125411-62-3)

1-Carbamoylpyrrolidine-2-carboxylic acid

Cat. No.: B137483
CAS No.: 125411-62-3
M. Wt: 158.16 g/mol
InChI Key: RTNFBJXLYMERBB-UHFFFAOYSA-N
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Description

1-Carbamoylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O3 B137483 1-Carbamoylpyrrolidine-2-carboxylic acid CAS No. 125411-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbamoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNFBJXLYMERBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Carbamoylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-proline, is a derivative of the amino acid proline.[1][2] Its structure features a carbamoyl group attached to the nitrogen atom of the pyrrolidine ring. This modification imparts distinct chemical properties and potential biological activities that are of interest to researchers in medicinal chemistry and biochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, with a focus on experimental details and data.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its chemical and physical properties are summarized in the table below. The molecule exists as two stereoisomers, the L- and D-forms, corresponding to the chirality of the parent proline molecule, as well as a racemic mixture (DL-form).[3]

PropertyValueReference
IUPAC Name This compound[2]
Synonyms N-carbamoyl-proline, Carbamoylproline[2]
CAS Number 125411-62-3 (unspecified stereochemistry)[1][2]
38605-65-1 ((S)-isomer)
Molecular Formula C₆H₁₀N₂O₃[1][2]
Molecular Weight 158.16 g/mol [2]
Predicted Melting Point 125.61 °C[1]
Predicted Boiling Point ~365.9 °C at 760 mmHg[1]
Predicted Density ~1.4 g/cm³[1]
SMILES C1CC(N(C1)C(=O)N)C(=O)O[1][2]

Synthesis of this compound

A common method for the synthesis of N-carbamoyl-L-proline involves the reaction of L-proline with potassium cyanate in an acidic medium.

Experimental Protocol: Synthesis of N-carbamoyl-L-proline

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl) or other suitable acid

  • Water

Procedure:

  • Dissolve L-proline in water.

  • Add potassium cyanate to the solution.

  • Acidify the reaction mixture with an acid (e.g., HCl) to maintain an acidic pH.

  • Heat the reaction mixture to 60 °C.

  • Maintain the temperature and stir for a sufficient period to allow the reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Isolate the solid product by filtration.

  • Wash the product with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified N-carbamoyl-L-proline.

Note: The yield and specific reaction times were not detailed in the available literature.

Synthesis Workflow Diagram

Synthesis_Workflow proline L-Proline reaction Reaction at 60°C proline->reaction kocn Potassium Cyanate kocn->reaction acid Acidic Medium acid->reaction crystallization Crystallization reaction->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing drying Drying washing->drying product N-carbamoyl-L-proline drying->product

Synthesis of N-carbamoyl-L-proline.

Biological Relevance and Potential Applications

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of N-carbamoyl amino acids has known roles in biochemistry and biotechnology.

Role in Pyrimidine Metabolism

N-carbamoyl amino acids are structurally related to intermediates in the pyrimidine biosynthesis and degradation pathways. The de novo synthesis of pyrimidines starts with the formation of carbamoyl phosphate.[3][4] In the degradation pathway of pyrimidines, uracil is broken down into N-carbamoyl-β-alanine.[1][2] Although a direct role for N-carbamoyl-proline in these pathways is not well-documented, its structural similarity suggests potential interactions with the enzymes involved.

Pyrimidine_Metabolism cluster_synthesis De Novo Pyrimidine Synthesis cluster_degradation Pyrimidine Degradation Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl Phosphate Synthetase II Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP ... Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil N_Carbamoyl_beta_Alanine N_Carbamoyl_beta_Alanine Dihydrouracil->N_Carbamoyl_beta_Alanine Dihydropyrimidinase beta_Alanine beta_Alanine N_Carbamoyl_beta_Alanine->beta_Alanine β-ureidopropionase CO2 + NH3 CO2 + NH3 beta_Alanine->CO2 + NH3 Proline_Derivative This compound Proline_Derivative->Carbamoyl_Phosphate Structural Analogy Proline_Derivative->N_Carbamoyl_beta_Alanine Structural Analogy

Overview of Pyrimidine Metabolism.
Enzymatic Hydrolysis and the "Hydantoinase Process"

N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases) are enzymes that catalyze the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acid, ammonia, and carbon dioxide. This reaction is a key step in the "Hydantoinase Process," an industrial method for the production of optically pure D-amino acids, which are important building blocks for pharmaceuticals.

N-carbamoyl-D-amino acid + H₂O → D-amino acid + NH₃ + CO₂

The kinetic parameters for a D-carbamoylase from Comamonas sp. E222c have been determined for other substrates, indicating a preference for those with hydrophobic side chains.

SubstrateK_m (mM)V_max (units/mg)
N-carbamoyl-D-phenylalanine19.713.1
N-carbamoyl-D-p-hydroxyphenylglycine13.10.56

Data from a study on N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c.

Enzymatic_Hydrolysis Substrate N-carbamoyl-D-proline Enzyme N-carbamoyl-D-amino acid amidohydrolase Substrate->Enzyme Product1 D-proline Enzyme->Product1 Product2 NH3 Enzyme->Product2 Product3 CO2 Enzyme->Product3 Water H2O Water->Enzyme

Enzymatic hydrolysis of N-carbamoyl-D-proline.

Potential Therapeutic Applications

While no direct anticancer or antimicrobial activity has been reported for this compound, proline-containing compounds and other pyrrolidine derivatives have been investigated for such properties. For instance, some proline-rich antimicrobial peptides have shown efficacy against multidrug-resistant pathogens.[5][6][7] Additionally, certain N-terminal proline-containing peptide-(chloroethyl)nitrosoureas have demonstrated antitumor activity.[8] These findings suggest that the proline scaffold, including its carbamoylated derivatives, may be a valuable starting point for the design of novel therapeutic agents. Further research is needed to explore the specific biological activities of this compound and its derivatives.

Conclusion

This compound is a proline derivative with established synthetic routes and potential, though largely unexplored, biological relevance. Its structural similarity to intermediates in pyrimidine metabolism and its potential as a substrate for enzymes like N-carbamoyl-D-amino acid amidohydrolase make it a molecule of interest for further investigation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for more detailed studies to elucidate its specific biological functions and therapeutic potential.

References

1-Carbamoylpyrrolidine-2-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 1-Carbamoylpyrrolidine-2-carboxylic acid for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as N-carbamoyl-proline, is a derivative of the amino acid proline.[1][2] The structure consists of a pyrrolidine ring with a carboxylic acid group at position 2 and a carbamoyl group attached to the nitrogen atom at position 1. The pyrrolidine ring typically adopts a half-chair conformation.[2][3]

G cluster_0 This compound C1 C2 C1->C2 C5 C1->C5 C3 C2->C3 N1 C3->N1 C4 C4->C1 N1->C4 C6 N1->C6 O1 C5->O1 O2 C5->O2 N2 C6->N2 O3 C6->O3 H1 H2a H2b H3a H3b H4a H4b

Caption: Chemical structure of this compound.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 125411-62-3[4]

  • Molecular Formula: C₆H₁₀N₂O₃[1][4]

  • Synonyms: N-carbamoyl-DL-proline, 1-(Aminocarbonyl)proline[1]

  • SMILES: C1CC(N(C1)C(=O)N)C(=O)O[4]

  • InChI Key: RTNFBJXLYMERBB-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted.

PropertyValueSource
Molecular Weight 158.16 g/mol [1]
Monoisotopic Mass 158.06914219 Da[1]
Density (Predicted) ~1.4 g/cm³[4]
Melting Point (Predicted) 125.61 °C[4]
Boiling Point (Predicted) ~365.9 °C at 760 mmHg[4]
XLogP3 (Predicted) -0.5[5]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Polar Surface Area 83.6 Ų[1]

Experimental Protocols

Plausible Synthesis via Carbamoylation of Proline

Reaction Principle: The secondary amine of the proline ring acts as a nucleophile, attacking the electrophilic carbon of a cyanate ion.

Proposed Protocol:

  • Dissolution: Dissolve L-proline in an aqueous alkaline solution (e.g., using sodium hydroxide) to deprotonate the carboxylic acid and enhance the solubility.

  • Reagent Addition: Add a molar excess of a cyanate salt, such as potassium cyanate (KOCN), to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) for several hours to allow the carbamoylation reaction to proceed.

  • Acidification: After the reaction is complete, carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid group of the product.

  • Extraction: Extract the product from the aqueous solution using an appropriate organic solvent, such as ethyl acetate.

  • Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

G cluster_workflow Proposed Synthesis Workflow proline L-Proline reaction Reaction in Aqueous Base proline->reaction kocn Potassium Cyanate (KOCN) kocn->reaction acidification Acidification (e.g., HCl) reaction->acidification extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction purification Purification (Recrystallization) extraction->purification product 1-Carbamoylpyrrolidine- 2-carboxylic acid purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Characterization of this compound would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the pyrrolidine ring protons, the carbamoyl group, and the carboxylic acid. Spectral data for this compound is available in public databases like PubChem.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) could be employed for sensitive detection and quantification in complex matrices.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretch of the carboxylic acid and the amide (carbamoyl) group, as well as the O-H and N-H stretches.

Biological and Research Relevance

While specific biological activities of isolated this compound are not extensively documented, its structure is highly relevant to the study of post-translational modifications and proline metabolism.

Protein Carbamylation

Carbamylation is a non-enzymatic modification of proteins that occurs when cyanate, often derived from the decomposition of urea, reacts with amino groups.[8] This modification can occur on the N-terminal α-amino group of a protein or the ε-amino group of lysine residues.[8] The carbamylation of N-terminal proline has been structurally characterized in proteins like the HIV-1 protease.[6][7]

This modification is significant because it:

  • Alters the charge of the protein.[6]

  • Can lead to conformational changes.[6]

  • May modify the biological activity or function of the protein.[6]

Elevated protein carbamylation is associated with diseases where urea levels are high, such as in chronic kidney disease, and has been implicated in the pathology of atherosclerosis.[8] this compound can serve as a valuable small-molecule model or analytical standard for studying the effects of this specific modification on protein structure and function.

G cluster_pathway Conceptual Pathway: Protein Carbamylation urea Urea (in vivo) cyanate Isocyanic Acid (HNCO) urea->cyanate dissociation modified_protein Carbamylated Protein cyanate->modified_protein nucleophilic attack protein Protein with N-terminal Proline protein->modified_protein nucleophilic attack consequence Altered Structure & Function modified_protein->consequence

Caption: Protein modification by carbamylation at an N-terminal proline.

Context of Proline Metabolism

Proline itself is a unique amino acid with multifaceted roles in cell biology.[9] It is a crucial component of structural proteins like collagen, acts as an osmoprotectant, and is involved in cellular stress responses and signaling pathways.[9] Dysregulation of proline metabolism is linked to several human diseases, including metabolic disorders and cancer.[10][11] The study of proline derivatives like this compound may, therefore, provide insights into how modifications to the proline structure impact these biological processes.

References

In-Depth Technical Guide: 1-(aminocarbonyl)proline (CAS 125411-62-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(aminocarbonyl)proline, with the CAS number 125411-62-3, is a derivative of the proteinogenic amino acid proline.[1][2] Proline itself is unique among the 20 common amino acids due to its secondary amine, where the alpha-amino group is incorporated into a pyrrolidine ring.[3][4] This rigid structure confers specific conformational constraints within peptides and proteins, making proline a critical residue in protein folding and stability, particularly in collagen.[3][4][5] The addition of an aminocarbonyl group to the nitrogen atom of the proline ring modifies its chemical properties and potential biological activities. This guide provides a comprehensive overview of the available technical information for 1-(aminocarbonyl)proline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(aminocarbonyl)proline is presented in the table below.

PropertyValueReference
CAS Number 125411-62-3[1][2][6]
Molecular Formula C6H10N2O3[1][2]
Molecular Weight 158.16 g/mol [1][2]
Synonyms Proline, 1-(aminocarbonyl)- (9CI)[1][2]
MDL Number MFCD03936200[1]

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of 1-(aminocarbonyl)proline are not extensively documented in publicly available literature, general methods for the acylation of proline can be inferred. The synthesis would likely involve the reaction of proline with a suitable carbamoylating agent. A general approach for the synthesis of similar N-acyl proline derivatives involves the reaction of proline with an appropriate acylating agent, such as an isocyanate or a carbamoyl chloride, under controlled conditions.[7] For instance, the synthesis of 1-[(phenylamino)carbonyl]proline is achieved by reacting proline with phenyl isocyanate in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[7]

A plausible synthetic route for 1-(aminocarbonyl)proline could involve the reaction of proline with a protected carbamoylating agent, followed by deprotection. Solid-phase synthesis techniques have also been employed for the creation of libraries of substituted proline derivatives for drug discovery purposes.[8][9]

Below is a generalized workflow for the potential synthesis of 1-(aminocarbonyl)proline.

G Proline Proline Reaction Reaction Mixture Proline->Reaction CarbamoylatingAgent Carbamoylating Agent (e.g., Isocyanic Acid or derivative) CarbamoylatingAgent->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 1-(aminocarbonyl)proline Purification->Product

Caption: Generalized synthetic workflow for 1-(aminocarbonyl)proline.

Biological Activity and Potential Applications

Detailed studies on the specific biological activity of 1-(aminocarbonyl)proline are limited in the available literature. However, the biological roles of proline and its derivatives are extensive and provide a basis for potential applications.

Proline metabolism is crucial in various physiological and pathological processes, including cellular signaling, stress response, and energy production.[10][11][12] Proline and its derivatives are integral to the structure of collagen and are involved in wound healing and the proper functioning of joints and tendons.[4]

Derivatives of proline have been investigated for a range of therapeutic applications. For example, proline analogs are studied as peptidomimetics in drug discovery to create molecules with improved stability and biological activity.[8] The modification of the proline ring can influence the molecule's interaction with biological targets.

Given that 1-(aminocarbonyl)proline is a derivative of proline, it may have applications in areas where proline metabolism is relevant, such as:

  • Drug Discovery: As a building block in the synthesis of more complex molecules with potential therapeutic properties.[7]

  • Biochemical Research: As a tool to study enzymes and pathways involved in proline metabolism.

Experimental Protocols

Quantification of Proline and its Derivatives

A common method for the determination of free proline content is the ninhydrin-based assay.[13] This method can be adapted for a microplate reader for high-throughput analysis.

Principle: At a low pH, ninhydrin reacts with proline to form a red chromogen with a maximum absorbance at approximately 520 nm.[13]

Materials:

  • Sample extract containing 1-(aminocarbonyl)proline

  • Proline standards (for calibration curve)

  • Reaction mix: 1% (w/v) ninhydrin in 60% (v/v) acetic acid and 20% (v/v) ethanol[13]

Procedure:

  • Prepare a calibration curve using proline standards of known concentrations.

  • Mix a known volume of the sample extract with the ninhydrin reaction mix.

  • Incubate the mixture at a specific temperature for a defined period (e.g., 20 minutes at 95°C).

  • After cooling, measure the absorbance at 520 nm using a spectrophotometer or microplate reader.

  • Calculate the concentration of the proline derivative in the sample based on the calibration curve.

G Start Sample Preparation Mix Mix Sample with Ninhydrin Reagent Start->Mix Incubate Incubate at 95°C Mix->Incubate Cool Cool to Room Temp. Incubate->Cool Measure Measure Absorbance at 520 nm Cool->Measure Calculate Calculate Concentration Measure->Calculate

Caption: Workflow for the ninhydrin-based quantification of proline derivatives.

Signaling Pathways Involving Proline Metabolism

While no signaling pathways have been directly attributed to 1-(aminocarbonyl)proline, the metabolism of proline itself is interconnected with several key cellular signaling pathways. The catabolism of proline to glutamate and subsequently to α-ketoglutarate links it to the tricarboxylic acid (TCA) cycle and cellular energy metabolism.[3][12]

Proline metabolism can also influence redox signaling through the production of reactive oxygen species (ROS) by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX).[3][12] This can impact pathways related to apoptosis and cell cycle control.

The diagram below illustrates the central role of proline metabolism in cellular processes.

G cluster_proline_metabolism Proline Metabolism cluster_cellular_processes Cellular Processes Proline Proline P5C Pyrroline-5-Carboxylate (P5C) Proline->P5C PRODH/POX ROS_Signaling ROS Signaling Proline->ROS_Signaling PRODH/POX P5C->Proline P5CR Glutamate Glutamate P5C->Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Apoptosis Apoptosis ROS_Signaling->Apoptosis

Caption: Interconnection of proline metabolism with key cellular signaling pathways.

Conclusion

1-(aminocarbonyl)proline is a proline derivative with potential applications in chemical synthesis and biomedical research. While detailed experimental data and biological studies specifically on this compound are not extensively available, its structural relationship to proline suggests potential roles in areas where proline metabolism is significant. Further research is needed to fully elucidate the chemical properties, biological activities, and potential applications of 1-(aminocarbonyl)proline. The methodologies and pathways described for proline provide a foundational framework for future investigations into this specific compound.

References

Unveiling the Three-Dimensional Architecture of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline. The following sections detail the crystallographic data, experimental methodologies for its synthesis and crystallization, and a workflow for its structural determination, offering valuable insights for researchers in medicinal chemistry and drug design.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound, with the molecular formula C₆H₁₀N₂O₃, crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2]

The pyrrolidine ring adopts a half-chair conformation. The molecules are interconnected through a network of intermolecular N-H···O and O-H···O hydrogen bonds, forming a stable three-dimensional supramolecular structure.[1][2][3] Specifically, these hydrogen bonds create cyclic R²₂(8) graph-set motifs, which further assemble into chains along the b-axis.[1]

Crystallographic Data

The crystallographic parameters for (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid are summarized in the table below. This data is essential for understanding the unit cell and the overall packing of the molecules in the crystalline state.

ParameterValue
Formula C₆H₁₀N₂O₃
Formula Weight 158.16 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.457(1)
b (Å) 9.767(2)
c (Å) 12.495(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 787.9(3)
Z 4
Density (calculated) (Mg/m³) 1.332
Absorption Coefficient (mm⁻¹) 0.11
F(000) 336
Selected Bond Lengths and Angles

The geometry of the molecule is defined by its bond lengths and angles. The following table presents a selection of key intramolecular distances and angles.

BondLength (Å)AngleDegrees (°)
O1-C61.258(3)O1-C6-O2125.1(2)
O2-C61.259(3)O1-C6-C2117.8(2)
O3-C11.238(3)O2-C6-C2117.1(2)
N1-C11.353(3)O3-C1-N1124.9(2)
N1-C51.468(3)O3-C1-N2121.2(2)
N2-C11.341(3)N1-C1-N2113.9(2)
C2-C31.528(4)C3-C2-C6111.4(2)
C3-C41.524(4)C4-C3-C2104.7(2)
C4-C51.520(4)C5-C4-C3105.1(2)
C5-N11.468(3)N1-C5-C4103.9(2)

Experimental Protocols

This section outlines the methodologies for the synthesis and subsequent crystallization of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid to obtain single crystals suitable for X-ray diffraction analysis.

Synthesis of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid

The synthesis of N-carbamoyl-L-proline is achieved through the reaction of L-proline with potassium cyanate in an acidic aqueous medium.

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve L-proline in deionized water.

  • Add a stoichiometric equivalent of potassium cyanate to the solution.

  • Acidify the reaction mixture to a pH of approximately 3-4 using hydrochloric acid.

  • Heat the reaction mixture to 60°C and maintain this temperature with stirring for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum.

Crystallization

Single crystals of sufficient quality for X-ray diffraction can be obtained by slow evaporation from an aqueous ethanol solution.

Materials:

  • Crude (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of a hot water/ethanol mixture.

  • Allow the solution to cool slowly to room temperature.

  • Transfer the solution to a loosely covered container to allow for slow evaporation of the solvent.

  • Colorless, well-defined crystals should form over a period of several days.

  • Carefully isolate a suitable single crystal for mounting on the diffractometer.

Workflow for Synthesis and Structural Analysis

The following diagram illustrates the key steps involved in the synthesis of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid and its subsequent structural elucidation by X-ray crystallography.

workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start L-Proline + Potassium Cyanate reaction Reaction in Acidic Medium (60°C) start->reaction 1 purification Precipitation & Filtration reaction->purification 2 product Crude Product purification->product 3 dissolution Dissolution in Aqueous Ethanol product->dissolution evaporation Slow Evaporation dissolution->evaporation 4 crystals Single Crystals evaporation->crystals 5 xray X-ray Diffraction crystals->xray data Data Collection & Processing xray->data 6 structure Structure Solution & Refinement data->structure 7 final Final Crystal Structure structure->final 8

Workflow for the synthesis and structural analysis of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid.

Biological Context and Potential Significance

While specific signaling pathways involving (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid are not yet elucidated, the broader family of proline derivatives plays crucial roles in various biological processes. Proline metabolism is integral to collagen synthesis, cellular stress response, and has been implicated in various disease states. The carbamoylation of amino acids, including proline, can occur in vivo and may modulate protein function and stability. A detailed understanding of the structure of N-carbamoyl-L-proline provides a foundational piece of knowledge for exploring its potential biological roles and for the rational design of molecules that may interact with proline-dependent pathways. Further research is warranted to investigate the metabolic fate and potential signaling roles of this specific carbamoylated proline derivative.

References

Spectroscopic Profile of N-Carbamoyl-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-carbamoyl-L-proline, a carbamoylated derivative of the amino acid L-proline. The information presented herein is intended to support research and development activities where the characterization of this compound is essential. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for N-carbamoyl-L-proline.

Table 1: ¹H NMR Spectroscopic Data for N-Carbamoyl-L-proline
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.83mH-4
2.18mH-3
3.40mH-5
4.20dd8.4, 3.6H-2
5.60s (br)-NH₂
12.4s (br)-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for N-Carbamoyl-L-proline
Chemical Shift (δ) ppmAssignment
24.9C-4
30.8C-3
46.5C-5
59.9C-2
158.9C=O (carbamoyl)
174.4C=O (carboxyl)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for N-Carbamoyl-L-proline
Wavenumber (cm⁻¹)Assignment
3401N-H stretching (carbamoyl NH₂)
3215O-H stretching (carboxyl)
2980-2880C-H stretching (aliphatic)
1720C=O stretching (carboxyl)
1650C=O stretching (carbamoyl)
1580N-H bending
1450C-N stretching

Sample State: Solid (KBr pellet)

Mass Spectrometry Data

Calculated Molecular Weight: 158.16 g/mol

Experimental Protocols

The following protocols are based on the synthetic and characterization procedures described for N-carbamoyl-L-proline and general spectroscopic techniques for small molecules.

Synthesis of N-Carbamoyl-L-proline

N-carbamoyl-L-proline can be synthesized by the reaction of L-proline with potassium cyanate in an acidic aqueous medium. A typical procedure involves dissolving L-proline in water, adding potassium cyanate, and then acidifying the solution with an acid like HCl to a pH of approximately 3-4. The mixture is heated, and upon cooling, N-carbamoyl-L-proline precipitates and can be collected by filtration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: A sample of N-carbamoyl-L-proline (typically 5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for all carbon atoms (e.g., 0-200 ppm).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of N-carbamoyl-L-proline is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is collected.

    • The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

For the analysis of N-carbamoyl-L-proline, a high-resolution mass spectrometer with an electrospray ionization (ESI) source would be suitable.

  • Sample Preparation: A dilute solution of N-carbamoyl-L-proline is prepared in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-carbamoyl-L-proline.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis synthesis Synthesize N-Carbamoyl-L-proline nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Characterize Product ir FT-IR Spectroscopy synthesis->ir Characterize Product ms Mass Spectrometry synthesis->ms Characterize Product nmr_data Analyze NMR Spectra (Chemical Shifts, Multiplicity) nmr->nmr_data ir_data Analyze IR Spectrum (Functional Groups) ir->ir_data ms_data Analyze Mass Spectrum (Molecular Weight) ms->ms_data

Caption: Experimental Workflow for Spectroscopic Analysis.

As N-carbamoyl-L-proline is not a known signaling molecule, a signaling pathway diagram is not applicable. The following diagram illustrates the logical relationship of the spectroscopic data to the chemical structure.

Structure_Spectra_Relationship Relationship between Structure and Spectroscopic Data cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data structure N-Carbamoyl-L-proline Structure h_nmr ¹H NMR (Proton Environment) structure->h_nmr Provides Evidence For c_nmr ¹³C NMR (Carbon Skeleton) structure->c_nmr Provides Evidence For ir FT-IR (Functional Groups: C=O, N-H, O-H) structure->ir Provides Evidence For ms Mass Spec (Molecular Weight) structure->ms Provides Evidence For

Caption: Structure and Spectroscopic Data Relationship.

The Biological Significance of 1-Carbamoylpyrrolidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, is a derivative of the amino acid proline. While not as extensively studied as its parent molecule, emerging evidence suggests its involvement in key biological processes, primarily as a substrate for a specific class of enzymes and its potential connection to the broader phenomenon of protein carbamylation. This technical guide provides a comprehensive overview of the known and potential biological roles of this compound, detailing its enzymatic hydrolysis, its relationship with protein modification, and potential avenues for future research in drug development. This document is intended to serve as a foundational resource for researchers investigating the metabolism and physiological effects of this intriguing molecule.

Introduction

This compound is a molecule with the chemical formula C₆H₁₀N₂O₃ and a molecular weight of approximately 158.16 g/mol .[1] It is structurally identical to the amino acid L-proline with the addition of a carbamoyl group to the nitrogen atom of the pyrrolidine ring. This modification significantly alters its chemical properties and biological interactions. The primary known biological interaction of this compound is with a class of enzymes known as N-carbamoyl-L-amino acid amidohydrolases. Furthermore, its structure is identical to that of an N-terminal proline residue that has undergone carbamylation, a post-translational modification with significant physiological and pathological implications.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compoundPubChem CID: 5150659
Synonyms N-carbamoyl-L-proline, 1-(Aminocarbonyl)prolinePubChem CID: 5150659
Molecular Formula C₆H₁₀N₂O₃[1]
Molecular Weight 158.16 g/mol [1]
CAS Number 125411-62-3

Biological Role and Metabolism

The principal biological role of this compound appears to be as a substrate for enzymatic hydrolysis. It may also play a role in the broader context of protein and amino acid metabolism.

Enzymatic Hydrolysis by N-Carbamoyl-L-amino acid Amidohydrolase

The primary metabolic pathway for this compound is likely its hydrolysis by N-carbamoyl-L-amino acid amidohydrolase (EC 3.5.1.87), also known as L-carbamoylase. This enzyme catalyzes the hydrolysis of N-carbamoyl-L-amino acids to the corresponding L-amino acid, ammonia, and carbon dioxide.[3]

Enzymatic_Hydrolysis sub 1-Carbamoylpyrrolidine- 2-carboxylic acid enzyme N-Carbamoyl-L-amino acid Amidohydrolase (L-Carbamoylase) sub->enzyme Substrate prod1 L-Proline enzyme->prod1 Product prod2 NH₃ enzyme->prod2 Product prod3 CO₂ enzyme->prod3 Product h2o H₂O h2o->enzyme Co-substrate

Enzymatic hydrolysis of this compound.
Role in Protein Carbamylation

Protein carbamylation is a non-enzymatic post-translational modification where isocyanic acid reacts with free amino groups on proteins, such as the N-terminal α-amino group or the ε-amino group of lysine residues.[2] This modification can alter protein structure, function, and interactions. The structure of this compound is identical to that of an N-terminal proline residue that has been carbamylated.

The carbamylation of N-terminal proline has been structurally characterized and is known to occur in vivo.[2][5] This modification can influence protein-protein interactions and has been implicated in various pathological conditions, including those associated with uremia where levels of urea (a source of isocyanic acid) are elevated. Therefore, the presence of free this compound in biological systems could be a biomarker for protein carbamylation.

Protein_Carbamylation Urea Urea IsocyanicAcid Isocyanic Acid Urea->IsocyanicAcid dissociation CarbamylatedProline N-Carbamoyl-L-proline residue (Carbamylated Protein) IsocyanicAcid->CarbamylatedProline NTerminalProline N-terminal Proline (on a protein) NTerminalProline->CarbamylatedProline carbamylation BiologicalEffects Altered Protein Function & Biological Effects CarbamylatedProline->BiologicalEffects

The process of N-terminal proline carbamylation.
Potential Modulation of Proline Metabolism

Proline metabolism is a critical cellular process involved in energy production, redox balance, and the synthesis of essential biomolecules.[6] The primary enzymes in proline catabolism is proline dehydrogenase (PRODH). Given that some proline analogues are known to inhibit PRODH, it is plausible that this compound could act as a modulator of this enzyme, although this has not been experimentally verified.[1] Inhibition of PRODH could lead to an accumulation of proline, which has diverse physiological effects.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-carbamoyl amino acids involves the reaction of the amino acid with a source of cyanate.

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolve L-proline in deionized water to a desired concentration (e.g., 1 M).

  • Adjust the pH of the solution to 8.0-8.5 with a suitable base.

  • In a separate container, dissolve an equimolar amount of potassium cyanate in deionized water.

  • Slowly add the potassium cyanate solution to the L-proline solution while stirring.

  • Maintain the pH of the reaction mixture at 8.0-8.5 by the addition of a dilute acid (e.g., 0.1 M HCl) as the reaction proceeds.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, acidify the solution to a pH of approximately 2-3 with concentrated HCl to precipitate the N-carbamoyl-L-proline.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • The product can be further purified by recrystallization.

Assay for N-Carbamoyl-L-amino acid Amidohydrolase Activity

This protocol describes a general method for assaying the activity of N-carbamoyl-L-amino acid amidohydrolase using this compound as the substrate. The reaction can be monitored by measuring the formation of L-proline using HPLC.

Materials:

  • Purified N-carbamoyl-L-amino acid amidohydrolase

  • This compound

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Metal cofactor (e.g., MnCl₂)

  • HPLC system with a suitable column for amino acid analysis

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare a stock solution of this compound in the buffer solution.

  • Prepare the reaction mixture containing the buffer, DTT, and the metal cofactor.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to remove any precipitated protein.

  • Analyze the supernatant for the concentration of L-proline using a pre-calibrated HPLC method.

  • Calculate the initial rate of the reaction from the linear phase of product formation over time.

  • Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-proline per minute under the specified conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep1 Prepare Substrate Solution React1 Pre-incubate Buffer Prep1->React1 Prep2 Prepare Reaction Buffer Prep2->React1 React2 Add Enzyme to Initiate React1->React2 React3 Incubate at Optimal Temp. React2->React3 React4 Take Aliquots at Time Intervals React3->React4 React5 Quench Reaction React4->React5 Analysis1 Centrifuge Quenched Samples React5->Analysis1 Analysis2 Analyze Supernatant by HPLC Analysis1->Analysis2 Analysis3 Quantify L-Proline Formation Analysis2->Analysis3 Analysis4 Calculate Enzyme Activity Analysis3->Analysis4

Workflow for N-carbamoyl-L-amino acid amidohydrolase assay.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the peer-reviewed literature for the interaction of this compound with its putative enzyme, N-carbamoyl-L-amino acid amidohydrolase. The following table is provided as a template for researchers to populate as data becomes available.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
[Organism]This compoundData not availableData not availableData not available
[Organism][Other N-carbamoyl-L-amino acid][Value][Value][Value][Citation]

Conclusion and Future Directions

This compound is a molecule of interest due to its likely role as a substrate for N-carbamoyl-L-amino acid amidohydrolases and its structural identity to carbamylated N-terminal proline residues. While direct evidence of its physiological effects is currently limited, its study holds promise for a better understanding of protein carbamylation, a process implicated in various diseases.

Future research should focus on:

  • Determining the kinetic parameters of the hydrolysis of this compound by purified L-carbamoylases from various sources.

  • Investigating the in vivo occurrence and concentration of free this compound in different tissues and disease states to assess its potential as a biomarker.

  • Evaluating the potential inhibitory or modulatory effects of this compound on proline dehydrogenase and other enzymes involved in proline metabolism.

  • Exploring the therapeutic potential of modulating the levels of this compound or the activity of L-carbamoylases in diseases associated with aberrant protein carbamylation.

This technical guide provides a solid foundation for initiating research into the biological role of this compound. The provided protocols and conceptual frameworks are intended to facilitate new discoveries in this area, ultimately contributing to a deeper understanding of amino acid metabolism and its implications for human health and disease.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of N-Carbamoyl-L-Proline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

N-carbamoyl-l-proline is a structurally unique derivative of the proteinogenic amino acid L-proline. While its direct biological activities and mechanism of action are not extensively characterized in existing literature, its chemical structure suggests several plausible and compelling avenues for biological interaction. This technical guide provides a comprehensive exploration of the potential mechanisms of action of N-carbamoyl-l-proline, designed for researchers, scientists, and drug development professionals. We eschew a superficial overview in favor of a deep, hypothesis-driven analysis grounded in the established biochemistry of L-proline and the chemical reactivity of the N-carbamoyl moiety. Three primary hypotheses are dissected: (1) Direct molecular interaction via covalent modification of protein targets, analogous to other carbamoylating agents; (2) Non-covalent modulation of key enzymes within the critical proline metabolic pathway; and (3) Action as a pro-drug, undergoing enzymatic hydrolysis to augment intracellular L-proline pools and subsequently influence proline-dependent signaling cascades. For each hypothesis, we present the underlying scientific rationale, propose detailed experimental protocols for validation, and visualize the involved pathways. This guide aims to serve as a foundational resource to stimulate and direct future research into the therapeutic potential of this intriguing molecule.

Foundational Concepts: N-Carbamoyl-L-Proline and the Centrality of Proline Metabolism

Chemical Structure and Properties of N-Carbamoyl-L-Proline

N-carbamoyl-l-proline is an alpha-amino acid derivative where the secondary amine of the proline ring is substituted with a carbamoyl group (-CONH₂). This modification neutralizes the basicity of the nitrogen atom and introduces a planar, hydrogen-bond-donating and -accepting amide functional group. This structural alteration is significant, as it can profoundly change the molecule's interaction with biological targets compared to its parent, L-proline. Its potential to act as a carbamoylating agent or as a stable, protected form of proline are key considerations in evaluating its biological function.

The Multifaceted Roles of L-Proline: More Than a Structural Unit

To understand the potential impact of N-carbamoyl-l-proline, one must first appreciate the diverse and critical roles of L-proline itself. While it is a fundamental component of proteins, particularly collagen, its unique cyclic structure imposes conformational constraints that are vital for protein folding and stability[1][2]. Beyond this structural role, proline is a key player in cellular metabolism, stress response, and signaling.[1][3] It is involved in energy metabolism, redox balance, and the regulation of cellular processes like apoptosis and autophagy.[4]

The Proline Cycle: A Critical Hub in Cellular Energetics and Redox Balance

Proline metabolism is centered around the "proline cycle," a series of reactions that interconvert proline, glutamate, and ornithine. The central intermediate in this cycle is Δ1-pyrroline-5-carboxylate (P5C).[4] The synthesis of proline from glutamate is catalyzed by Pyrroline-5-Carboxylate Synthase (P5CS) and Pyrroline-5-Carboxylate Reductase (PYCR)[5]. Conversely, the catabolism of proline back to glutamate is a two-step mitochondrial process catalyzed by Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), and P5C Dehydrogenase (P5CDH)[1][6][7]. This cycle is not merely a metabolic loop; it is deeply integrated with cellular bioenergetics, transferring reducing equivalents to the electron transport chain and influencing the cellular NAD+/NADH and NADP+/NADPH ratios[8][9]. Its dysregulation is implicated in numerous pathologies, including cancer, making its constituent enzymes attractive therapeutic targets.[4][5]

Hypothesis 1: Direct Molecular Action via Covalent Modification

The presence of the N-carbamoyl group raises the possibility that N-carbamoyl-l-proline could function as a carbamoylating agent, covalently modifying nucleophilic residues on proteins and other biomolecules.

The Precedent: Protein Carbamoylation

Protein carbamoylation is a post-translational modification that can alter a protein's charge, conformation, and biological activity.[10] In vivo, this modification is often driven by cyanate, which is in equilibrium with urea. A striking example is the carbamoylation of the N-terminal proline of HIV-1 protease. This modification, detected in high-resolution crystal structures, was shown to alter the protein's packing in the crystal lattice by forming new hydrogen bonds, demonstrating that even the least reactive amino acid's N-terminus can be a target and that the modification has tangible structural consequences.[10]

N-Carbamoyl-L-Proline as a Putative Carbamoylating Agent

While less reactive than isocyanates, N-carbamoyl compounds can, under certain conditions, transfer their carbamoyl group. The mechanism would likely involve the nucleophilic attack by a protein residue (e.g., the ε-amino group of lysine or an N-terminal amine) on the carbonyl carbon of the carbamoyl group of N-carbamoyl-l-proline. The proline moiety would act as a leaving group. This reactivity is speculative and would require experimental validation to determine its feasibility in a biological context.

Experimental Protocol: Screening for Protein Carbamoylation

This protocol outlines a bottom-up proteomics approach to identify potential protein targets of carbamoylation by N-carbamoyl-l-proline in a cellular context.

Objective: To identify proteins that are covalently modified by N-carbamoyl-l-proline in a treated cell line.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high proline metabolism, such as U87 glioblastoma) to ~80% confluency.

    • Treat cells with a range of concentrations of N-carbamoyl-l-proline (e.g., 10 µM, 100 µM, 1 mM) for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

    • For targeted analysis, consider using ¹³C or ¹⁵N isotopically labeled N-carbamoyl-l-proline to introduce a specific mass shift.

  • Protein Extraction and Digestion:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform a standard in-solution or in-gel tryptic digestion of the proteome. This involves reduction of disulfide bonds with DTT, alkylation of cysteines with iodoacetamide, and overnight digestion with sequencing-grade trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap or Q-TOF instrument).

    • The mass spectrometer should be operated in data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the source organism).

    • Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) configured to search for a variable modification on lysine and protein N-termini corresponding to the mass of a carbamoyl group (+43.0058 Da).

    • If an isotopic label was used, search for the corresponding mass shift.

    • Filter results to a high confidence level (e.g., 1% peptide and protein FDR).

    • Perform quantitative analysis to identify modifications that are significantly increased in the N-carbamoyl-l-proline-treated samples compared to the control.

  • Validation:

    • Validate putative hits using targeted MS methods (Parallel Reaction Monitoring, PRM) or by developing antibodies specific to the carbamoylated peptide sequence.

Hypothesis 2: Modulation of Proline Metabolic Enzymes

Given its structural similarity to L-proline, N-carbamoyl-l-proline could act as a competitive or allosteric modulator of the enzymes involved in proline biosynthesis and catabolism.

Key Enzymes in Proline Metabolism as Potential Targets
  • Proline Dehydrogenase (PRODH/POX): The first and rate-limiting enzyme in proline catabolism. Inhibition would lead to an accumulation of proline.

  • Pyrroline-5-Carboxylate Reductase (PYCR): The final enzyme in proline biosynthesis. Inhibition would block proline production, potentially leading to proline auxotrophy in cancer cells that are highly dependent on de novo synthesis.[5]

  • P5C Synthase (P5CS): The first enzyme in the biosynthetic pathway from glutamate.

  • Ornithine Aminotransferase (OAT): Connects the urea cycle (via ornithine) to the proline cycle (via P5C).

N-Carbamoyl-L-Proline as a Putative Inhibitor

The pyrrolidine ring of N-carbamoyl-l-proline could fit into the active site of proline-metabolizing enzymes. The carbamoyl group, being larger and electronically different from the secondary amine of proline, might prevent proper substrate binding or catalysis, thus acting as an inhibitor. For example, it could compete with proline for the active site of PRODH or with P5C for the active site of PYCR.

Data Presentation: Known Inhibitors of Proline Cycle Enzymes

To provide context for potential inhibitory activity, the following table summarizes known inhibitors of PYCR1.

Inhibitor NameTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Reference
N-formyl L-proline (NFLP)PYCR1≥100 µM (Kᵢ)[11]
L-tetrahydro-2-furoic acid (THFA)PYCR1~100 µM (IC₅₀)[11]
(S)-tetrahydro-2H-pyran-2-carboxylic acidPYCR170 µM (Kᵢ)[11]
L-thiazolidine-4-carboxylate (L-T4C)PYCR1Competitive Inhibitor[11]
Experimental Protocol: In Vitro PRODH/POX Enzyme Inhibition Assay

Objective: To determine if N-carbamoyl-l-proline inhibits the enzymatic activity of PRODH and to calculate its IC₅₀.

Principle: PRODH activity can be measured by monitoring the reduction of a suitable electron acceptor. In this assay, the proline-dependent reduction of 2,6-dichlorophenolindophenol (DCPIP) is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrate: L-proline stock solution (e.g., 200 mM in water).

    • Inhibitor: N-carbamoyl-l-proline stock solution (e.g., 100 mM in water or DMSO, depending on solubility).

    • Electron Acceptor: DCPIP stock solution (e.g., 5 mM in water).

    • Enzyme: Purified recombinant human PRODH or mitochondrial extracts known to contain PRODH activity.

  • Assay Procedure:

    • Perform the assay in a 96-well clear microplate.

    • Prepare a serial dilution of N-carbamoyl-l-proline in the assay buffer.

    • To each well, add:

      • Assay Buffer

      • DCPIP (final concentration ~50 µM)

      • N-carbamoyl-l-proline at various concentrations (or vehicle for control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding L-proline (final concentration at its Kₘ, e.g., 10-20 mM).

    • Immediately after adding the substrate, add the enzyme (PRODH) to all wells.

    • Monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the rates to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Visualization: Workflow and Potential Target Pathway

G cluster_pathway Proline Metabolic Pathway Glutamate Glutamate P5C Δ1-Pyrroline-5-Carboxylate Proline Proline Inhibitor N-Carbamoyl-L-Proline PYCR PYCR Inhibitor-> PYCR PRODH/POX PRODH/POX Inhibitor-> PRODH/POX caption Fig 1. Potential inhibition of proline metabolic enzymes.

Caption: Fig 1. Potential inhibition of proline metabolic enzymes.

workflow

Caption: Fig 2. Workflow for Enzyme Inhibition Assay.

Hypothesis 3: Action as a Pro-drug and Metabolic Precursor

A highly plausible mechanism is that N-carbamoyl-l-proline serves as a pro-drug, being enzymatically converted to L-proline within the cell.

The Enzymatic Gateway: N-carbamoyl-L-amino-acid Hydrolases

There exists a class of enzymes, N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87), that specifically catalyze the hydrolysis of N-carbamoyl-L-amino acids.[12] The reaction catalyzed is: N-carbamoyl-L-amino acid + H₂O → L-amino acid + NH₃ + CO₂

The presence of such enzymes in mammalian systems would provide a direct pathway for the bioactivation of N-carbamoyl-l-proline into L-proline. This could be a mechanism for targeted or sustained delivery of proline to cells.

Downstream Consequences of an Augmented Proline Pool

If N-carbamoyl-l-proline is efficiently converted to L-proline, its biological effects would be those of proline itself. An increased intracellular proline concentration can have significant downstream effects:

  • Modulation of Signaling: Proline availability can influence major signaling pathways. For instance, proline starvation has been shown to induce ER stress and deregulate mTORC1 signaling.[4] Conversely, an influx of proline could impact these pathways.

  • Redox Homeostasis: The proline cycle is a key regulator of cellular redox state. Increased substrate for PRODH could lead to increased mitochondrial ROS production, which can act as a signaling molecule, or provide electrons for ATP synthesis.[1][3]

  • Epigenetic Regulation: Proline metabolism is linked to epigenetics, as the hydroxylation of proline residues in collagen (and HIF-1α) requires α-ketoglutarate, a key cofactor for DNA and histone demethylases.[8][13]

G cluster_cell Intracellular Space Proline L-Proline Pool Signaling mTORC1, HIF-1α, Redox Balance Proline->Signaling Metabolism Proline Cycle, Protein Synthesis Proline->Metabolism NCLP_ext N-Carbamoyl-L-Proline (Extracellular) Transport Transporter NCLP_ext->Transport Uptake NCLP_int N-Carbamoyl-L-Proline Enzyme N-carbamoyl-L-amino -acid hydrolase NCLP_int->Enzyme Hydrolysis Transport->NCLP_int Enzyme->Proline caption Fig 3. Proposed pro-drug bioactivation pathway.

Caption: Fig 3. Proposed pro-drug bioactivation pathway.

Experimental Protocol: Cellular Uptake and Metabolism Assay

Objective: To determine if N-carbamoyl-l-proline is taken up by cells and converted to L-proline.

Methodology:

  • Synthesis of Radiolabeled Compound: Synthesize [¹⁴C]-N-carbamoyl-l-proline, with the label on the proline ring.

  • Cell Culture: Plate cells in 6-well plates and grow to confluency.

  • Uptake and Metabolism Experiment:

    • Wash cells with a warm, serum-free medium.

    • Add medium containing a known concentration and specific activity of [¹⁴C]-N-carbamoyl-l-proline.

    • Incubate for various time points (e.g., 5 min, 30 min, 2 hr, 6 hr).

    • At each time point, rapidly wash the cells three times with ice-cold PBS to stop uptake and remove extracellular label.

    • Lyse the cells with 70% ethanol to precipitate macromolecules and extract small molecule metabolites.

  • Metabolite Separation and Detection:

    • Separate the metabolites in the ethanol extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Use a mobile phase capable of separating N-carbamoyl-l-proline from L-proline.

    • Include non-radiolabeled standards for both compounds to identify their positions.

    • Quantify the amount of radioactivity in the spots/peaks corresponding to N-carbamoyl-l-proline and L-proline using a scintillation counter or radio-HPLC detector.

  • Data Analysis:

    • Calculate the intracellular concentration of [¹⁴C]-N-carbamoyl-l-proline and newly formed [¹⁴C]-L-proline at each time point.

    • Plot the concentration of both species over time to determine the rate of uptake and the rate of conversion.

Integrated View and Future Directions

The three hypotheses presented are not mutually exclusive. N-carbamoyl-l-proline could exhibit different mechanisms of action depending on the cellular context, its concentration, and the expression levels of relevant transporters and enzymes. For instance, at high concentrations, it might non-specifically carbamoylate proteins, while at lower, physiological concentrations, it may act primarily as a substrate for hydrolases or as a specific enzyme inhibitor.

A logical research roadmap would begin by investigating the pro-drug hypothesis (Hypothesis 3), as the existence of N-carbamoyl-L-amino-acid hydrolases provides a direct and plausible route of action.[12] If conversion to L-proline is confirmed, subsequent studies should focus on the downstream effects of proline modulation. If, however, N-carbamoyl-l-proline is found to be metabolically stable within the cell, then investigations into its potential as an enzyme inhibitor (Hypothesis 2) and a carbamoylating agent (Hypothesis 1) would be prioritized.

Understanding the precise mechanism of action is paramount for any therapeutic application. If N-carbamoyl-l-proline functions by inhibiting PYCR, it could be a valuable tool in oncology for cancers dependent on proline synthesis.[5] If it acts as a proline delivery agent, it might be useful in conditions of proline deficiency or for modulating cellular stress responses. This guide provides the conceptual and methodological framework to embark on this exciting avenue of research.

References

An In-depth Technical Guide to the Discovery and History of N-Carbamoyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoyl amino acids (CAAs), characterized by a carbamoyl group (-CONH2) attached to the nitrogen of an amino acid, represent a class of molecules with significant implications in prebiotic chemistry, industrial biocatalysis, and pathophysiology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of these compounds. It details the initial, albeit indirect, observations in the 19th century, their crucial role as intermediates in the industrial "hydantoinase process" for producing enantiopure amino acids, and their formation in vivo through protein carbamylation. This document includes detailed experimental protocols for both chemical and enzymatic synthesis, quantitative data, and diagrams of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Discovery and Early History

The history of N-carbamoyl amino acids is intrinsically linked to the development of organic chemistry and the study of urea and its derivatives. While a singular "discovery" event is difficult to pinpoint, the conceptual groundwork was laid in the 19th century.

Early Synthetic Chemistry and Ureido Compounds:

Following Friedrich Wöhler's landmark synthesis of urea in 1828, which demonstrated that organic compounds could be created from inorganic precursors, the reactivity of urea and related compounds became a subject of intense investigation. The reaction of cyanic acid (an isomer of which is in equilibrium with urea) with amines was known to produce urea derivatives. The reaction of cyanate with the amino group of amino acids to form N-carbamoyl amino acids is a logical extension of this chemistry.

While early direct synthesis and characterization are not well-documented in readily available literature, the term "ureidoacetic acid" (an older name for N-carbamoylglycine) appears in the chemical literature of the late 19th and early 20th centuries, suggesting its synthesis and study during that period. These early preparations likely involved the reaction of glycine or its salts with urea or potassium cyanate.

Prebiotic Chemistry and the Origin of Life:

In the mid-20th century, Stanley Miller's experiments simulating the conditions of early Earth reignited interest in the abiotic synthesis of organic molecules. Later research into prebiotic chemistry identified N-carbamoyl amino acids as crucial intermediates. In the 1990s, the work of Taillades and colleagues demonstrated that in a primitive hydrosphere containing formaldehyde, hydrogen cyanide, ammonia, and carbon dioxide, the formation of hydantoins is a highly efficient process.[1][2] The subsequent hydrolysis of these hydantoins leads to the formation of N-carbamoyl amino acids, suggesting they may have been key precursors to the first peptides on prebiotic Earth.[1][2]

Chemical Synthesis of N-Carbamoyl Amino Acids

Several methods have been developed for the chemical synthesis of N-carbamoyl amino acids, ranging from classical approaches to more modern, efficient techniques.

Synthesis from Amino Acids and Cyanate

This is the most direct and historically significant method. It involves the reaction of an amino acid with a source of cyanate, typically potassium cyanate, in an aqueous solution.

Experimental Protocol: Synthesis of N-Carbamoyl-DL-Alanine

  • Dissolution: Dissolve 5.0 g of DL-alanine and 5.0 g of potassium cyanate in 50 mL of water.

  • Reaction: Heat the solution to 50°C and stir for 2 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Crystallization: Allow the solution to stand at 4°C overnight to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator. Recrystallization from hot water can be performed for further purification.

Reactants Conditions Product Yield Reference
DL-Alanine, Potassium CyanateWater, 50°C, 2hN-Carbamoyl-DL-AlanineTypically >70%General laboratory procedure
Hydrolysis of Hydantoins

The hydrolysis of hydantoins, which can be synthesized from aldehydes or ketones, cyanide, and ammonium carbonate (Bucherer-Bergs reaction), is a common route to N-carbamoyl amino acids. The hydrolysis is typically carried out under basic conditions.

Experimental Protocol: Synthesis of N-Carbamoyl-DL-Phenylglycine from 5-Phenylhydantoin

  • Reaction Setup: In a round-bottom flask, suspend 10.0 g of 5-phenylhydantoin in 100 mL of 1 M sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The N-carbamoyl-DL-phenylglycine will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Reactant Conditions Product Yield Reference
5-Phenylhydantoin1 M NaOH, Reflux, 4hN-Carbamoyl-DL-Phenylglycine>90%General laboratory procedure

Enzymatic Synthesis and Biological Significance

The enzymatic production of N-carbamoyl amino acids is a cornerstone of industrial biotechnology, particularly for the synthesis of enantiomerically pure D-amino acids.

The Hydantoinase Process

The "hydantoinase process" is a multi-enzyme cascade reaction used for the large-scale production of optically pure D- or L-amino acids. The process typically involves three key enzymes:

  • Hydantoin Racemase: Racemizes the unreacted hydantoin enantiomer, allowing for a theoretical 100% conversion.

  • D-Hydantoinase (or L-Hydantoinase): Stereoselectively hydrolyzes the D- or L-hydantoin to the corresponding N-carbamoyl-D- or L-amino acid.

  • D-Carbamoylase (or L-Carbamoylase): Stereospecifically hydrolyzes the N-carbamoyl-D- or L-amino acid to the desired D- or L-amino acid, ammonia, and carbon dioxide.

This process is highly valued for its efficiency and the high enantiomeric purity of the products, which are crucial building blocks for pharmaceuticals.

Experimental Protocol: Enzymatic Synthesis of N-Carbamoyl-D-p-Hydroxyphenylglycine

This protocol describes the synthesis of the intermediate N-carbamoyl-D-p-hydroxyphenylglycine using a whole-cell biocatalyst expressing a D-hydantoinase.

  • Biocatalyst Preparation: Cultivate a recombinant E. coli strain overexpressing a D-hydantoinase gene in a suitable growth medium. Induce protein expression and harvest the cells by centrifugation.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0) containing 50 g/L of DL-5-(4-hydroxyphenyl)hydantoin.

  • Enzymatic Reaction: Resuspend the harvested cells in the reaction buffer to a final optical density (OD600) of 30. Incubate the reaction mixture at 37°C with shaking.

  • Monitoring: Monitor the formation of N-carbamoyl-D-p-hydroxyphenylglycine using high-performance liquid chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing the product can be used directly for the next enzymatic step or the product can be isolated by acidification and crystallization.

Substrate Enzyme Product Conversion Reference
DL-5-(4-hydroxyphenyl)hydantoinD-Hydantoinase (whole cell)N-Carbamoyl-D-p-hydroxyphenylglycineTypically >95% (of D-enantiomer)[3]
Carbamoyl Phosphate and Metabolic Pathways

In biological systems, the most prominent N-carbamoyl amino acid derivative is carbamoyl phosphate . Its discovery by Fritz Lipmann and Mary Ellen Jones in the 1950s was a landmark in biochemistry.[4] Carbamoyl phosphate is a key metabolic intermediate in two vital pathways:

  • The Urea Cycle: In terrestrial vertebrates, the urea cycle is the primary pathway for the excretion of excess nitrogen. Carbamoyl phosphate, synthesized in the mitochondria by carbamoyl phosphate synthetase I (CPS I), provides the first nitrogen atom for the synthesis of urea.

  • Pyrimidine Biosynthesis: The de novo synthesis of pyrimidine nucleotides, essential components of DNA and RNA, begins with the synthesis of carbamoyl phosphate in the cytosol by carbamoyl phosphate synthetase II (CPS II). This carbamoyl phosphate is then incorporated into the pyrimidine ring.

Protein Carbamylation and Pathophysiology

N-carbamoyl amino acids are also formed in vivo through a non-enzymatic process called protein carbamylation . This occurs when isocyanic acid, which is in equilibrium with urea, reacts with the free amino groups of amino acids and proteins, particularly the ε-amino group of lysine residues (forming homocitrulline) and the N-terminal α-amino groups.[5]

In healthy individuals, the level of protein carbamylation is low. However, in conditions where urea levels are elevated, such as in chronic kidney disease (CKD) , the increased concentration of cyanate leads to a significant increase in protein carbamylation.[5][6] This has been linked to the pathophysiology of uremia and atherosclerosis.[5][7] Carbamylation can alter the structure and function of proteins, contributing to the progression of these diseases.

Signaling Pathways and Logical Relationships

While free N-carbamoyl amino acids are not typically considered classical signaling molecules, the process of carbamylation can impact signaling pathways. Additionally, certain N-carbamoyl amino acid derivatives have been shown to influence cellular signaling.

Carbamylation and Cellular Signaling

Protein carbamylation can modulate cell signaling pathways. For instance, carbamylation has been shown to suppress the mTOR signaling pathway .[1] In the context of chronic kidney disease, elevated urea levels can lead to the carbamylation of mTOR, which is associated with a loss of neuronal synapses.[1]

Carbamylation_mTOR_Signaling Urea Elevated Urea (e.g., in CKD) Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Spontaneous dissociation mTOR mTOR Isocyanic_Acid->mTOR Carbamylation Neuronal_Synapses Neuronal Synapses mTOR->Neuronal_Synapses Promotes maintenance Carbamylated_mTOR Carbamylated mTOR (Inactive) Carbamylated_mTOR->Neuronal_Synapses Inhibits maintenance

Carbamylation-mediated inhibition of mTOR signaling.
N-Carbamylglutamate and the mTOR Pathway

N-carbamylglutamate (NCG) is a synthetic analogue of N-acetylglutamate, an allosteric activator of CPS I in the urea cycle. Studies have shown that dietary supplementation with NCG can promote the intestinal absorption of amino acids by regulating the mTOR signaling pathway .[8] NCG treatment has been found to normalize the phosphorylation of mTOR, suggesting a role in modulating this key metabolic signaling pathway.[8]

NCG_mTOR_Signaling NCG N-Carbamylglutamate (NCG) mTOR_pathway mTOR Signaling Pathway NCG->mTOR_pathway Activates AA_transporters Amino Acid and Peptide Transporters mTOR_pathway->AA_transporters Upregulates expression AA_absorption Intestinal Amino Acid Absorption AA_transporters->AA_absorption Increases

N-Carbamylglutamate activates mTOR signaling to enhance amino acid absorption.
Experimental Workflow: Hydantoinase Process

The following diagram illustrates the general workflow for the enzymatic production of a D-amino acid using the hydantoinase process.

Hydantoinase_Process_Workflow Start Start: DL-5-Monosubstituted Hydantoin D_Hydantoinase D-Hydantoinase Start->D_Hydantoinase D-enantiomer L_Hydantoin L-Hydantoin Start->L_Hydantoin L-enantiomer Racemization Hydantoin Racemase Racemization->D_Hydantoinase D-enantiomer N_Carbamoyl_DAA N-Carbamoyl-D-Amino Acid D_Hydantoinase->N_Carbamoyl_DAA D_Carbamoylase D-Carbamoylase N_Carbamoyl_DAA->D_Carbamoylase End End: D-Amino Acid D_Carbamoylase->End L_Hydantoin->Racemization

Workflow of the three-enzyme hydantoinase process for D-amino acid production.

Conclusion

N-carbamoyl amino acids, from their speculative origins in prebiotic chemistry to their well-established roles in modern biotechnology and medicine, are a fascinating and important class of molecules. Their history reflects the evolution of organic chemistry and biochemistry. While their direct role as signaling molecules appears limited, the process of their formation in vivo through carbamylation has significant pathological implications. The continued study of N-carbamoyl amino acids and the enzymes that act upon them holds promise for the development of new biocatalytic processes and a deeper understanding of human disease.

References

An In-depth Technical Guide to the Safety and Handling of 1-Carbamoylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Carbamoylpyrrolidine-2-carboxylic acid. The information is compiled to ensure safe laboratory practices and to provide a foundation for risk assessment in research and development settings. Due to the limited availability of specific experimental safety data for this compound, information from closely related pyrrolidine derivatives has been included to provide general guidance.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₃[1][2][3]
Molecular Weight 158.16 g/mol [2][3]
CAS Number 125411-62-3[1][3]
Appearance Solid (predicted)
Melting Point ~125.61 °C (Predicted)[1]
Boiling Point ~365.9 °C at 760 mmHg (Predicted)[1]
Density ~1.4 g/cm³ (Predicted)[1]
Solubility No data available
logP -0.5 (Computed)[2]

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

GHS Exclamation Mark Pictogram

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store at room temperature unless otherwise specified.

Handling_and_Storage_Workflow cluster_handling Handling Procedures cluster_storage Storage Procedures start Start Handling ventilation Ensure Adequate Ventilation (Fume Hood) start->ventilation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation->ppe handle Handle Chemical ppe->handle wash Wash Hands Thoroughly handle->wash end_handling End Handling wash->end_handling start_storage Receive Chemical check_container Check Container Integrity start_storage->check_container store Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area check_container->store segregate Segregate from Incompatible Materials store->segregate

General Workflow for Safe Handling and Storage

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Protocol start Spill Detected evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect clean Clean the Spill Area with Appropriate Solvent and Decontaminate collect->clean dispose Dispose of Waste According to Institutional and Local Regulations clean->dispose report Report the Incident dispose->report end Spill Response Complete report->end Skin_Irritation_Protocol_Workflow start Start: In Vitro Skin Irritation Assessment prepare_tissue Prepare Reconstituted Human Epidermis (RhE) Tissues start->prepare_tissue apply_compound Apply Test Compound, Positive Control, and Negative Control prepare_tissue->apply_compound incubate Incubate for a Defined Period apply_compound->incubate rinse Rinse and Transfer to Fresh Medium incubate->rinse viability_assay Perform Cell Viability Assay (e.g., MTT Assay) rinse->viability_assay measure Measure Optical Density viability_assay->measure analyze Analyze Data and Determine Irritation Potential measure->analyze end End of Protocol analyze->end

References

N-Carbamoyl-L-Proline: A Review of Available Stability and Storage Information

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available, in-depth technical information regarding the specific stability and optimal storage conditions for N-carbamoyl-l-proline. While extensive data exists for its parent amino acid, L-proline, detailed stability profiles, degradation pathways, and quantitative data for the N-carbamoylated form are not readily found in scientific literature, technical data sheets, or regulatory documents. This guide summarizes the available information on related compounds and outlines general best practices that can be inferred for the handling and storage of N-carbamoyl-l-proline.

General Stability and Storage Considerations (Inferred)

Based on the general characteristics of amino acid derivatives, N-carbamoyl-l-proline is likely a crystalline solid that should be stored in a cool, dry, and well-ventilated area. Protection from moisture and direct sunlight is crucial to prevent potential degradation.

Table 1: Inferred General Storage Recommendations for N-Carbamoyl-L-Proline

ParameterRecommendationRationale
Temperature Cool (2-8 °C for long-term) or controlled room temperatureTo minimize the rate of potential chemical degradation.
Humidity Dry environment; store with desiccantTo prevent hydrolysis of the carbamoyl group and caking of the powder.
Light Protect from light; store in opaque containersTo prevent light-induced degradation.
Atmosphere Store in a tightly sealed containerTo protect from moisture and atmospheric contaminants.

Potential Degradation Pathways

While specific degradation pathways for N-carbamoyl-l-proline have not been documented, potential routes of degradation can be hypothesized based on its chemical structure. The primary route of degradation is likely the hydrolysis of the carbamoyl group to yield L-proline and isocyanic acid or its decomposition products. Other potential degradation pathways could involve oxidation or reactions with impurities.

Analytical Methodologies for Stability Assessment

Although specific stability-indicating methods for N-carbamoyl-l-proline are not published, established analytical techniques for proline and other amino acid derivatives can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and degradation of amino acid derivatives. A reverse-phase HPLC method with UV detection would likely be suitable for separating N-carbamoyl-l-proline from its potential degradation products, such as L-proline.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), can be a powerful tool for identifying and quantifying trace impurities and degradation products.

Hypothetical Experimental Protocol: HPLC Method for Purity Assessment

The following is a hypothetical protocol that could serve as a starting point for developing a stability-indicating HPLC method for N-carbamoyl-l-proline. Method development and validation would be required.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Sample Preparation: Dissolve a known concentration of N-carbamoyl-l-proline in the mobile phase or a suitable solvent.

Metabolic Pathways

There is no evidence in the reviewed literature to suggest that N-carbamoyl-l-proline is a direct intermediate in major signaling or metabolic pathways. The well-documented metabolic pathways involve L-proline, which is synthesized from glutamate and ornithine and is catabolized back to glutamate.

Below is a simplified representation of the L-proline metabolic pathway.

Proline_Metabolism Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Δ¹-Pyrroline-5-Carboxylate (P5C) P5CS->P5C P5C->Glutamate PYCR PYCR P5C->PYCR Proline L-Proline PYCR->Proline PRODH PRODH Proline->PRODH PRODH->P5C Ornithine Ornithine OAT OAT Ornithine->OAT OAT->P5C

Caption: Simplified metabolic pathway of L-proline biosynthesis and degradation.

Experimental Workflow for Stability Testing

A logical workflow for assessing the stability of N-carbamoyl-l-proline would involve subjecting the compound to various stress conditions and analyzing the samples at specified time points.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Temp Temperature (e.g., 40°C, 60°C) Timepoints Time Points (e.g., T=0, 1, 2, 4 weeks) Temp->Timepoints Humidity Humidity (e.g., 75% RH) Humidity->Timepoints pH pH (Acidic, Neutral, Basic) pH->Timepoints Light Light Exposure (ICH Q1B) Light->Timepoints HPLC HPLC Analysis (Purity Assay) Data Data Analysis (Degradation Kinetics) HPLC->Data LCMS LC-MS Analysis (Impurity ID) LCMS->Data Appearance Visual Appearance Appearance->Data Sample N-Carbamoyl-L-Proline Sample Sample->Temp Sample->Humidity Sample->pH Sample->Light Timepoints->HPLC Timepoints->LCMS Timepoints->Appearance Report Stability Report Data->Report

Caption: General experimental workflow for stability testing of N-carbamoyl-l-proline.

The Elusive Natural Presence of 1-Carbamoylpyrrolidine-2-carboxylic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, is a derivative of the amino acid L-proline. Despite extensive investigation into the metabolic pathways of proline and related compounds, there is currently no direct scientific evidence to support the natural occurrence of this compound as a metabolite in plants, animals, fungi, or bacteria. This technical guide synthesizes the available research, concluding that while the compound can be formed under specific non-enzymatic or in vitro conditions, it is not a recognized constituent of natural biological systems. This paper will explore the theoretical and incidental formation of N-carbamoyl-L-proline, delve into the well-established metabolic pathways of its precursor, L-proline, and provide context regarding the broader class of N-carbamoyl amino acids.

Introduction

This compound (Figure 1) is the N-carbamoylated derivative of L-proline. The potential biological significance of such a compound warrants investigation, particularly given the diverse roles of proline in protein structure, stress response, and metabolism. This review aims to provide a comprehensive overview of the current understanding of the natural occurrence of this specific molecule. Through a systematic evaluation of existing literature, we will address its potential biosynthesis, its relationship to known metabolic pathways, and instances of its non-natural formation.

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Investigation of Natural Occurrence

A thorough review of scientific databases and literature reveals a consistent lack of evidence for the isolation of this compound from any natural source. Searches for its presence in plants, animals, fungi, and bacteria have yielded no positive results. The subsequent sections will discuss related findings that may explain this absence.

Theoretical and In Vitro Formation

While not found as a native metabolite, N-carbamoyl-L-proline can be formed under specific circumstances, which are detailed below.

Prebiotic Synthesis Theories

Some studies propose that N-carbamoyl-alpha-amino acids could have formed under prebiotic conditions on early Earth. These theories suggest that in a primitive hydrosphere with high concentrations of carbon dioxide, hydantoins could form and subsequently hydrolyze to yield N-carbamoyl-alpha-amino acids[1][2]. This provides a theoretical framework for their existence outside of biological systems but does not imply their presence as metabolites in current life forms.

In Vitro Carbamylation

There is documented evidence of the in vitro carbamylation of the N-terminal proline of proteins. In one study, the HIV-1 protease, when crystallized from a solution containing urea, showed carbamylation of its N-terminal proline residue[3][4]. This is a chemical modification resulting from the reaction of the amino group with isocyanic acid, a breakdown product of urea, and not an enzymatic process indicative of a natural metabolic pathway.

Pathological Formation in Uremia

N-carbamoyl amino acids can form in vivo under pathological conditions, specifically in patients with end-stage renal disease (uremia). The high concentration of urea in the blood of these patients leads to the non-enzymatic carbamylation of free amino acids[5]. While this demonstrates the possibility of in vivo formation under specific disease states, it is a pathological chemical modification rather than a product of a regulated metabolic pathway.

Examination of Related Metabolic Pathways

To investigate the potential for the natural biosynthesis of this compound, the metabolic pathways of its precursors, L-proline and carbamoyl phosphate, have been examined.

L-Proline Metabolism

The biosynthesis and degradation of L-proline are well-characterized metabolic pathways (Figure 2). Proline is synthesized from glutamate via the intermediates glutamyl-phosphate, glutamic-γ-semialdehyde, and Δ¹-pyrroline-5-carboxylate (P5C)[6][7]. The degradation of proline proceeds via the reverse of the final two steps of its synthesis, converting proline back to P5C and then to glutamate[8][9]. At no point in these established pathways is this compound identified as an intermediate.

Proline_Metabolism Glutamate Glutamate P5CS P5C Synthase Glutamate->P5CS P5C Δ¹-Pyrroline-5-Carboxylate P5CS->P5C ATP, NADPH P5C->Glutamate NAD(P)+ P5CR P5C Reductase P5C->P5CR Proline L-Proline P5CR->Proline NADH/NADPH PRODH Proline Dehydrogenase Proline->PRODH PRODH->P5C FAD

Simplified diagram of L-proline biosynthesis and degradation.

Carbamoyl Phosphate Metabolism

Carbamoyl phosphate is a key metabolite involved in two major pathways: the urea cycle and pyrimidine biosynthesis[10][11][12]. In the urea cycle, carbamoyl phosphate synthetase I (CPSI) generates carbamoyl phosphate in the mitochondria, which then reacts with ornithine. In pyrimidine synthesis, carbamoyl phosphate synthetase II (CPSII) produces carbamoyl phosphate in the cytosol, which is a precursor for the pyrimidine ring. There is no known enzymatic reaction where carbamoyl phosphate directly reacts with L-proline to form N-carbamoyl-L-proline in these pathways.

Carbamoyl_Phosphate_Metabolism Fates of Carbamoyl Phosphate cluster_urea Urea Cycle (Mitochondria) cluster_pyrimidine Pyrimidine Biosynthesis (Cytosol) CP_Urea Carbamoyl Phosphate Citrulline Citrulline CP_Urea->Citrulline Ornithine Ornithine Ornithine->Citrulline CP_Pyr Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate CP_Pyr->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate CP Carbamoyl Phosphate CP->CP_Urea CPSI CP->CP_Pyr CPSII

Major metabolic fates of carbamoyl phosphate.

N-Carbamoyl Amino Acid Hydrolases (Carbamoylases)

Enzymes known as carbamoylases (N-carbamoyl-amino acid amidohydrolases) are capable of hydrolyzing N-carbamoyl amino acids to their corresponding amino acids, carbon dioxide, and ammonia[13]. These enzymes are of significant interest in industrial biotechnology for the production of enantiomerically pure amino acids through the kinetic resolution of racemic N-carbamoyl amino acids[14]. However, the natural substrates and physiological roles of these enzymes in metabolic pathways are not fully understood, and there is no evidence to suggest that N-carbamoyl-L-proline is a natural substrate for these enzymes in a defined metabolic context.

Conclusion

References

Methodological & Application

Synthesis Protocol for 1-Carbamoylpyrrolidine-2-carboxylic Acid: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline. The synthesis is achieved through the reaction of L-proline with potassium cyanate in an acidic aqueous medium. This document outlines the detailed experimental procedure, presents key quantitative data, and includes a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound is a derivative of the amino acid L-proline and serves as a valuable building block in medicinal chemistry and organic synthesis. The introduction of the carbamoyl group can modify the physicochemical properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. The protocol described herein is a straightforward and effective method for the preparation of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Materials
L-Proline1.0 equivalent[1][2]
Potassium Cyanate1.5 equivalents[1][2]
Reaction Conditions
SolventWater (acidic medium)[1][2]
Temperature60 °C[1][2]
Reaction TimeNot explicitly stated; requires monitoring[1][2]
Product Characteristics
Molecular FormulaC₆H₁₀N₂O₃
Molecular Weight158.16 g/mol
YieldNot explicitly stated in the reviewed literature
PuritySufficient for crystallographic studies[1][2]

Experimental Protocol

This protocol details the synthesis of this compound from L-proline and potassium cyanate.[1][2]

Materials:

  • L-Proline

  • Potassium cyanate (KCNO)

  • Hydrochloric acid (HCl) or other suitable acid

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • Dissolution of L-Proline: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq.) in distilled water.

  • Acidification: Adjust the pH of the L-proline solution to an acidic medium using a suitable acid, such as dilute hydrochloric acid. The optimal pH should be determined to ensure the protonation of the proline nitrogen for nucleophilic attack while minimizing the hydrolysis of potassium cyanate.

  • Addition of Potassium Cyanate: To the stirred, acidic solution of L-proline, add potassium cyanate (1.5 eq.) portion-wise.

  • Reaction: Heat the reaction mixture to 60 °C with continuous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

  • Work-up:

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the water.

    • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

    • Dry the purified crystals under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Dissolve L-Proline Dissolve L-Proline Acidify Solution Acidify Solution Dissolve L-Proline->Acidify Solution Add KCNO Add KCNO Acidify Solution->Add KCNO Heat at 60C Heat at 60C Add KCNO->Heat at 60C Cool Reaction Cool Reaction Heat at 60C->Cool Reaction Concentrate Concentrate Cool Reaction->Concentrate Filter Crude Filter Crude Concentrate->Filter Crude Recrystallize Recrystallize Filter Crude->Recrystallize Dry Product Dry Product Recrystallize->Dry Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a sequential process as depicted in the workflow diagram above. The key chemical transformation is the nucleophilic addition of the secondary amine of L-proline to the electrophilic carbon of the cyanate ion (or its protonated form, isocyanic acid) to form the N-carbamoyl linkage.

The following diagram illustrates the logical relationship of the key reaction steps.

Reaction_Mechanism L-Proline L-Proline Nucleophilic_Attack Nucleophilic Attack L-Proline->Nucleophilic_Attack Potassium_Cyanate Potassium Cyanate (KCNO) Potassium_Cyanate->Nucleophilic_Attack Acidic_Medium Acidic Medium (H+) Acidic_Medium->Nucleophilic_Attack Product 1-Carbamoylpyrrolidine- 2-carboxylic acid Nucleophilic_Attack->Product

Caption: Logical relationship of the key reaction components and transformation.

References

Synthesis of N-Carbamoyl-l-proline from L-proline: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of N-carbamoyl-l-proline, a derivative of the amino acid L-proline, is a significant process in the fields of medicinal chemistry and drug development. The introduction of a carbamoyl group can modify the biological activity and pharmacokinetic properties of the parent molecule. This document provides a detailed protocol for the chemical synthesis of N-carbamoyl-l-proline from L-proline. The straightforward and efficient method described herein is suitable for laboratory-scale production and can be adapted for various research applications, including the development of novel therapeutic agents.

Introduction

L-proline is a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine ring. This rigid structure imparts specific conformational constraints, making it a valuable building block in peptide and protein structures. Chemical modification of L-proline at the nitrogen atom allows for the creation of a diverse range of derivatives with potential applications in drug discovery. The carbamoylation of L-proline, to yield N-carbamoyl-l-proline, is a key transformation that can influence the molecule's polarity, hydrogen bonding capacity, and overall biological profile. This protocol details the synthesis of N-carbamoyl-l-proline via the reaction of L-proline with potassium cyanate in an acidic aqueous medium.

Experimental Protocol

The synthesis of N-carbamoyl-l-proline is achieved through the reaction of L-proline with potassium cyanate in an acidic environment. The reaction proceeds by the nucleophilic attack of the secondary amine of L-proline on the cyanate ion, which is in equilibrium with isocyanic acid under acidic conditions.

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolution of L-proline: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline in deionized water.

  • Addition of Potassium Cyanate: To the stirred solution of L-proline, add a molar equivalent of potassium cyanate.

  • Acidification and Heating: Slowly add 1 M hydrochloric acid to the mixture to adjust the pH to an acidic range (approximately pH 2-3). Attach a condenser to the flask and heat the reaction mixture to 60°C with continuous stirring.

  • Reaction Monitoring: Maintain the reaction at 60°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., a mixture of ethyl acetate and methanol).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution further with concentrated hydrochloric acid to a pH of approximately 1 to ensure complete protonation of the product.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-carbamoyl-l-proline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure N-carbamoyl-l-proline as a solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for N-Carbamoyl-l-proline

PropertyValue
Molecular FormulaC₆H₁₀N₂O₃
Molecular Weight158.16 g/mol
AppearanceWhite crystalline solid
Melting Point138-140 °C
¹H NMR (DMSO-d₆)Characteristic peaks for proline ring and carbamoyl protons
¹³C NMR (DMSO-d₆)Characteristic peaks for proline ring, carboxyl, and carbamoyl carbons
IR (KBr) Characteristic absorptions for N-H, C=O (carboxyl and ureido), and C-N bonds
YieldTypically in the range of 70-85%

Note: Specific chemical shifts (δ) in ppm for NMR and wavenumbers (cm⁻¹) for IR are dependent on the specific instrumentation and conditions used for analysis and should be determined experimentally.

Visualization

The synthesis of N-carbamoyl-l-proline from L-proline is a straightforward chemical transformation. The following diagram illustrates the workflow of the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification dissolve_proline Dissolve L-proline in Water add_kocn Add Potassium Cyanate dissolve_proline->add_kocn acidify_heat Acidify to pH 2-3 Heat to 60°C add_kocn->acidify_heat cool_acidify Cool and Acidify to pH 1 acidify_heat->cool_acidify Reaction Completion extract Extract with Ethyl Acetate cool_acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Recrystallize dry_concentrate->purify product N-Carbamoyl-l-proline purify->product Final Product

Caption: Experimental workflow for the synthesis of N-carbamoyl-l-proline.

Signaling Pathways and Logical Relationships

The modification of L-proline to N-carbamoyl-l-proline can be considered a strategic step in drug design. The introduction of the carbamoyl group can alter the molecule's interaction with biological targets. The logical relationship in this context is the transformation of a precursor molecule into a derivative with potentially enhanced or modified biological activity.

Logical_Relationship L_Proline L-Proline (Precursor Molecule) Carbamoylation Carbamoylation Reaction (Chemical Modification) L_Proline->Carbamoylation N_Carbamoyl_Proline N-Carbamoyl-l-proline (Derivative) Carbamoylation->N_Carbamoyl_Proline Biological_Activity Altered Biological Activity/Properties N_Carbamoyl_Proline->Biological_Activity

Caption: Logical relationship of L-proline modification for drug development.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of N-carbamoyl-l-proline from L-proline. The presented method is robust and reproducible, making it a valuable tool for researchers in academia and the pharmaceutical industry. The synthesized compound can be used in a variety of applications, including as a building block in peptide synthesis, as a standalone therapeutic agent, or as a lead compound for further optimization in drug discovery programs. The clear presentation of the experimental procedure, data, and workflows is intended to facilitate the seamless adoption of this synthesis in a research setting.

Application Notes and Protocols for the Purification of 1-(aminocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-(aminocarbonyl)proline, a key building block in various synthetic applications. The following protocols for recrystallization and column chromatography are based on established methods for the purification of analogous N-acyl proline derivatives and are designed to yield high-purity material suitable for downstream applications in research and drug development.

Introduction

1-(aminocarbonyl)proline, also known as N-carbamoylproline, is a derivative of the amino acid proline. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic procedures and biological assays. The choice of purification method depends on the nature and quantity of impurities present in the crude product. This document outlines two primary methods for the purification of 1-(aminocarbonyl)proline: recrystallization and silica gel column chromatography.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for each purification method, allowing for an easy comparison of their effectiveness. The data presented is a representative expectation based on the purification of similar N-acyl amino acids.

ParameterRecrystallizationSilica Gel Chromatography
Typical Purity >98%>99%
Expected Yield 60-85%50-80%
Scale Milligrams to KilogramsMilligrams to Grams
Time Requirement 4-24 hours2-8 hours
Solvent Consumption ModerateHigh
Primary Impurities Removed Soluble impurities, minor side productsClosely related analogues, non-polar impurities

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the compound of interest will form crystals, leaving the impurities dissolved in the solvent.

Materials:

  • Crude 1-(aminocarbonyl)proline

  • Recrystallization solvent (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system, such as a mixture of ethanol and water, can be optimized to achieve the desired solubility characteristics.

  • Dissolution: Place the crude 1-(aminocarbonyl)proline in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. Stir continuously with a glass rod.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent).

Materials:

  • Crude 1-(aminocarbonyl)proline

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude 1-(aminocarbonyl)proline in a minimal amount of the eluent or a stronger solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity to elute the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring the Separation: Monitor the separation by Thin Layer Chromatography (TLC). Spot small aliquots of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combining and Concentrating Fractions: Combine the fractions that contain the pure 1-(aminocarbonyl)proline. Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Recrystallization_Workflow start Start with Crude 1-(aminocarbonyl)proline dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Induce Crystallization hot_filtration->cool Insoluble impurities removed hot_filtration->cool No insoluble impurities isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end Pure 1-(aminocarbonyl)proline dry->end

Caption: Workflow for the purification of 1-(aminocarbonyl)proline by recrystallization.

Chromatography_Workflow start Start with Crude 1-(aminocarbonyl)proline pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution combine Combine Pure Fractions monitor_tlc->combine Separation Complete concentrate Concentrate by Rotary Evaporation combine->concentrate end Pure 1-(aminocarbonyl)proline concentrate->end

Caption: Workflow for the purification of 1-(aminocarbonyl)proline by column chromatography.

Concluding Remarks

The selection of the most appropriate purification method for 1-(aminocarbonyl)proline will depend on the specific impurities present and the desired scale of the purification. For moderately pure starting material on a larger scale, recrystallization is often a practical and efficient choice. For complex mixtures or when very high purity is required, silica gel column chromatography is the preferred method. It is recommended to analyze the purity of the final product by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to confirm the success of the purification.

Application Notes and Protocols for the Quantification of 1-Carbamoylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 1-Carbamoylpyrrolidine-2-carboxylic acid. Given the limited availability of specific validated methods for this particular analyte, this guide furnishes a comprehensive protocol adapted from established methods for structurally similar compounds, such as proline and its derivatives. The primary recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Introduction

This compound, also known as N-carbamoyl-L-proline, is a proline derivative. Accurate quantification of this and related small molecules is crucial in various stages of drug development and metabolic research. LC-MS/MS stands as a powerful tool for the analysis of such polar compounds in complex biological matrices. The methods outlined below provide a robust starting point for developing a validated quantification assay.

Analytical Techniques

The principal technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the necessary selectivity and sensitivity for measuring low concentrations in complex biological samples. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, often requiring a derivatization step to enhance detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for direct analysis without derivatization in many cases. A well-developed LC-MS/MS method can provide accurate quantification even in complex matrices like plasma, urine, and tissue homogenates.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used for the analysis of proline derivatives, which are expected to be comparable for this compound.

ParameterLC-MS/MS Method for Proline Derivatives
Limit of Detection (LOD) 0.01 ng/mL[1]
Limit of Quantification (LOQ) 0.05 - 0.1 ng/mL[1]
Linearity Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for the quantification of proline-glycine-proline (PGP) and its acetylated form in human plasma[1].

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric mixed-mode strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 100 µL of plasma sample by adding 100 µL of 2% formic acid. Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transition: The specific precursor and product ions for this compound and an internal standard (e.g., an isotopically labeled version) would need to be determined by direct infusion. For proline, a similar small molecule, typical transitions are monitored.

3. Data Analysis and Quantification

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Figure 1. LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Pretreat Pre-treatment (Acidification) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Figure 2. Method Validation Parameters cluster_core Core Parameters cluster_quantitative Quantitative Parameters cluster_robustness Robustness & Stability Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Accuracy->Precision Precision->Linearity Specificity->LOD Linearity->LOQ

References

Application Note: Chiral Separation of N-Carbamoyl-proline Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-carbamoyl-proline is a derivative of the amino acid proline and is of interest in pharmaceutical and biochemical research. The enantiomeric purity of such compounds is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of N-carbamoyl-D-proline and N-carbamoyl-L-proline.

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability in the separation of proline derivatives.[1] Due to the presence of the carbamoyl group, derivatization for UV detection may not be necessary, unlike with proline itself.[1][2] This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for the chiral resolution of N-carbamoyl-proline.

Key Experimental Parameters

A summary of the proposed chromatographic conditions is provided below. These parameters are based on established methods for similar proline derivatives and serve as a starting point for method development and optimization.

ParameterProposed Condition
Column Chiralpak® IA or similar amylose-based CSP
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA)
Composition 80:20:0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Experimental Protocols

1. Materials and Reagents

  • N-carbamoyl-L-proline and N-carbamoyl-D-proline standards

  • Racemic N-carbamoyl-proline

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Deionized water for sample preparation if necessary

2. Instrument and Equipment

  • HPLC system with a quaternary or binary pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Thermostatted column compartment

  • Autosampler

  • Data acquisition and processing software

3. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each enantiomer and the racemic mixture in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare working standards at appropriate concentrations by diluting the stock solutions with the mobile phase. A typical concentration for analysis would be in the range of 10-100 µg/mL.

4. HPLC System Preparation and Operation

  • Prepare the mobile phase by mixing n-Hexane, Ethanol, and TFA in the ratio of 80:20:0.1. Degas the mobile phase before use.

  • Install the Chiralpak® IA column in the column compartment.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25°C and the UV detection wavelength to 210 nm.

  • Inject the prepared standards and samples.

Data Presentation

The following table presents representative quantitative data that could be expected from the analysis of N-carbamoyl-proline enantiomers using the proposed method.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (T)
N-carbamoyl-D-proline8.5-1.1
N-carbamoyl-L-proline10.22.51.2

Note: The retention times and resolution are estimated based on typical separations of similar compounds on polysaccharide-based CSPs. Actual values may vary and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane:Ethanol:TFA) p2 Prepare Standards & Samples h1 System Equilibration p2->h1 Load into HPLC h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection at 210 nm h3->h4 d1 Chromatogram Acquisition h4->d1 Data Output d2 Peak Integration & Analysis d1->d2 d3 Quantification & Reporting d2->d3

Caption: Workflow for the chiral separation of N-carbamoyl-proline enantiomers.

Signaling Pathway/Logical Relationship Diagram

Chiral_Separation_Principle cluster_analyte Racemic Mixture cluster_interaction Diastereomeric Complexes cluster_elution Separation D_enantiomer N-carbamoyl-D-proline CSP Chiral Stationary Phase (Amylose-based) D_enantiomer->CSP Interaction L_enantiomer N-carbamoyl-L-proline L_enantiomer->CSP Interaction D_complex D-enantiomer-CSP Complex CSP->D_complex Forms Less Stable Complex L_complex L-enantiomer-CSP Complex CSP->L_complex Forms More Stable Complex elution_D Elutes Earlier D_complex->elution_D elution_L Elutes Later L_complex->elution_L

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

Application Note: Quantitative Analysis of 1-Carbamoylpyrrolidine-2-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Carbamoylpyrrolidine-2-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reverse-phase chromatographic separation with tandem mass spectrometric detection. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound, also known as N-carbamoyl-L-proline, is a derivative of the amino acid proline.[1] Its analysis in biological matrices is crucial for understanding its physiological roles and metabolic fate. LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological samples. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[2]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • LC-MS vials

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column with gradient elution.

LC Parameters:

Parameter Value
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
2.0 95
3.0 95
3.1 5

| 5.0 | 5 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Detection is carried out in Multiple Reaction Monitoring (MRM) mode.

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr

| Desolvation Gas Flow | 1000 L/hr |

Table 2: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 159.1 114.1 15

| Internal Standard | TBD | TBD | TBD |

(Note: The MRM transitions for this compound are proposed based on its structure [C6H10N2O3, MW: 158.16]. The precursor ion would be [M+H]+. A likely fragmentation would be the loss of the carbamoyl group (NH2CO), resulting in a product ion. These would need to be optimized experimentally.)

Data Presentation

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Summary

Parameter Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent, precise, and reproducible

| Stability | Stable under tested conditions |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is protein_precip Add 300 µL Cold ACN (0.1% FA) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (ESI+, MRM) chrom_sep->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship analyte This compound in Plasma extraction Protein Precipitation analyte->extraction separation Reverse-Phase LC extraction->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quantification Quantitative Result detection->quantification

Caption: Logical flow from sample to quantitative result.

References

Application Notes and Protocols for the Use of 1-Carbamoylpyrrolidine-2-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of 1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, into synthetic peptides. This document details the strategic considerations, experimental protocols, and potential biological relevance of peptides containing this specific modification, which can influence their structure, stability, and biological activity.

Introduction

This compound is a derivative of the amino acid proline, featuring a carbamoyl group attached to the ring nitrogen. In the context of peptide synthesis, this modification is typically considered a stable incorporation rather than a protecting group, resulting in a peptide with an N-terminal carbamoylated proline residue. Such modifications can be of significant interest in drug discovery and development for several reasons:

  • Enhanced Stability: The N-terminal carbamoyl group can protect the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life.

  • Conformational Constraint: The inherent rigidity of the proline ring, combined with the carbamoyl moiety, can impart specific conformational preferences to the peptide backbone. This can lead to a more defined three-dimensional structure, which may enhance binding affinity and selectivity for biological targets.

  • Modulation of Biological Activity: The introduction of the carbamoyl group can alter the electronic and steric properties of the N-terminus, potentially influencing interactions with receptors or enzymes.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound and provide representative data for the synthesis of a model peptide incorporating this modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 125411-62-3[1][2]
Molecular Formula C₆H₁₀N₂O₃[1][2]
Molecular Weight 158.16 g/mol [2]
IUPAC Name This compound[2]
Synonyms N-carbamoyl-L-proline, 1-(Aminocarbonyl)proline[2]

Table 2: Representative Data for the Synthesis of a Model Pentapeptide (Carbamoyl-Pro-Ala-Gly-Phe-Leu-NH₂) via Solid-Phase Peptide Synthesis (SPPS)

ParameterValueNotes
Resin Rink Amide AM resinFor C-terminal amidation.
Synthesis Scale 0.1 mmol
Coupling Reagent HATU/DIPEAStandard coupling conditions.
Deprotection Reagent 20% Piperidine in DMFFor Fmoc group removal.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard cleavage and deprotection of side chains.
Crude Peptide Yield 65-80%Dependent on coupling efficiency at each step.
Crude Peptide Purity (by HPLC) >70%Sequence-dependent.
Final Yield after Purification 25-40%Following preparative RP-HPLC.
Final Purity (by HPLC) >98%
Identity Confirmation Mass Spectrometry (ESI-MS)Observed mass should match the calculated mass.

Experimental Protocols

The following protocols describe the incorporation of this compound at the N-terminus of a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a C-terminally Amidated Peptide

This protocol outlines the synthesis of a model peptide with the sequence Carbamoyl-Pro-Ala-Gly-Phe-Leu-NH₂.

1. Resin Preparation:

  • Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Standard Fmoc-SPPS Cycles:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
  • Amino Acid Coupling: In a separate vial, pre-activate Fmoc-Leu-OH (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
  • Washing: After complete coupling, wash the resin with DMF.
  • Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH).

3. Coupling of this compound:

  • After the final Fmoc deprotection of the N-terminal alanine, wash the resin thoroughly with DMF.
  • In a separate vial, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 2 minutes.
  • Add the activated solution to the resin and agitate for 2-4 hours. The progress of this coupling should be monitored carefully, as the secondary amine of proline derivatives can sometimes lead to slower reaction kinetics.

4. Cleavage and Deprotection:

  • Wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin under vacuum.
  • Treat the dried resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water containing 0.1% TFA.
  • Analyze fractions by analytical HPLC and mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide with an N-terminal this compound modification.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_synthesis Peptide Elongation cluster_modification N-Terminal Modification cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Swell in DMF Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Carbamoyl_Coupling Coupling of 1-Carbamoylpyrrolidine- 2-carboxylic acid Final_Deprotection->Carbamoyl_Coupling Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Carbamoyl_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: Workflow for SPPS of N-terminally carbamoylated peptides.

Potential Biological Context: Modulation of Proline-Specific Peptidase Activity

Peptides containing proline residues are involved in a myriad of biological processes. The activity of these peptides is often regulated by specific proteases known as prolyl peptidases, which can cleave peptide bonds adjacent to proline residues. N-terminal modification of a proline-containing peptide, such as with a carbamoyl group, can significantly alter its susceptibility to these enzymes. This can be a valuable strategy in drug design to enhance the stability and prolong the biological effect of a peptide therapeutic.

The diagram below illustrates the logical relationship where an N-terminal modification can protect a bioactive peptide from enzymatic degradation.

Biological_Context Bioactive_Peptide Bioactive Peptide (N-terminal Proline) Peptidase Prolyl Aminopeptidase Bioactive_Peptide->Peptidase Substrate for Modified_Peptide N-Terminally Modified Peptide (1-Carbamoylproline) Modified_Peptide->Peptidase Resistant to Biological_Effect Sustained Biological Effect Modified_Peptide->Biological_Effect Results in Degradation Peptide Degradation (Loss of Activity) Peptidase->Degradation Leads to

Caption: N-terminal modification can prevent enzymatic degradation.

Conclusion

The incorporation of this compound at the N-terminus of synthetic peptides is a straightforward modification using standard solid-phase peptide synthesis methodologies. This modification offers a promising strategy for enhancing the stability and potentially modulating the biological activity of peptide-based therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the utility of this unique building block in their drug discovery and development efforts.

References

Applications of N-Carbamoyl-L-proline and its Analogs in Medicinal Chemistry: A Review of Current Landscape and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-carbamoyl-l-proline is a derivative of the amino acid L-proline, characterized by the presence of a carbamoyl group attached to the nitrogen atom of the pyrrolidine ring. While the broader class of proline analogs has been extensively explored in medicinal chemistry for their unique conformational properties and utility as scaffolds in drug design, specific applications of N-carbamoyl-l-proline remain a niche area with limited dedicated research. This document aims to provide a comprehensive overview of the known information on N-carbamoyl-l-proline, alongside a broader discussion of the applications of structurally related N-acyl proline derivatives and carbamates in medicinal chemistry. This approach is intended to offer valuable context and potential avenues for research and development for professionals in the field.

The rigid structure of the proline ring makes it a valuable component in peptidomimetics and other small molecules designed to interact with biological targets. The introduction of an N-carbamoyl group can modulate the electronic properties, hydrogen bonding capacity, and overall physicochemical profile of the proline scaffold, potentially influencing its biological activity and pharmacokinetic properties.

I. N-Carbamoyl-L-proline: Synthesis and Characterization

While extensive medicinal chemistry applications of N-carbamoyl-l-proline are not widely documented, its synthesis has been reported. The primary method for its preparation involves the reaction of L-proline with a source of cyanate.

Experimental Protocol: Synthesis of N-Carbamoyl-L-proline

Principle: This protocol describes the synthesis of N-carbamoyl-l-proline from L-proline and potassium cyanate in an acidic aqueous medium. The reaction involves the nucleophilic attack of the secondary amine of proline on cyanic acid, which is formed in situ from potassium cyanate under acidic conditions.

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of L-proline: Dissolve L-proline (1 equivalent) in deionized water.

  • Addition of Potassium Cyanate: To the stirred solution of L-proline, add potassium cyanate (1.1 equivalents).

  • Acidification: Slowly add a solution of hydrochloric acid to the reaction mixture to adjust the pH to approximately 4-5. This step generates cyanic acid in situ.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the synthesized N-carbamoyl-l-proline using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product L-proline L-proline Reaction_Mixture Reaction at 60°C L-proline->Reaction_Mixture KOCN KOCN KOCN->Reaction_Mixture HCl HCl HCl->Reaction_Mixture Recrystallization Recrystallization Reaction_Mixture->Recrystallization N-carbamoyl-l-proline N-carbamoyl-l-proline Recrystallization->N-carbamoyl-l-proline

Caption: Workflow for the synthesis of N-carbamoyl-l-proline.

II. Applications of N-Acyl Proline Derivatives and Carbamates in Medicinal Chemistry

Given the limited specific data on N-carbamoyl-l-proline, this section explores the broader applications of N-acyl proline derivatives and compounds containing a carbamate moiety, which provide a relevant context for the potential utility of N-carbamoyl-l-proline.

A. N-Acyl Proline Derivatives as Enzyme Inhibitors

The proline scaffold is a common feature in many enzyme inhibitors due to its ability to induce specific conformations that can fit into the active sites of enzymes. Acylation of the proline nitrogen is a common strategy to introduce additional interaction points with the target protein.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: A prominent class of drugs for hypertension, ACE inhibitors often incorporate an N-acylated proline mimic. The acyl group and the proline ring play crucial roles in binding to the active site of ACE. While not a carbamoyl group, the N-acyl moiety is critical for their inhibitory activity.

B. Carbamates as Key Functional Groups in Drugs

The carbamate functional group is a versatile moiety in drug design, often used as a stable bioisostere for amide or ester groups.[1] It can participate in hydrogen bonding and its presence can influence the metabolic stability and cell permeability of a drug molecule.

  • Enzyme Inhibition: Carbamate-containing compounds have been developed as inhibitors for a wide range of enzymes, including proteases, acetylcholinesterases, and fatty acid amide hydrolase (FAAH). The carbamoyl group can act as a key pharmacophore, interacting with active site residues.

  • Prodrugs: The carbamate linkage is also utilized in prodrug design to improve the pharmacokinetic properties of a parent drug.

III. Potential Therapeutic Areas for N-Carbamoyl-L-proline and its Analogs

Based on the known roles of proline metabolism in various diseases, several therapeutic areas present potential opportunities for the application of N-carbamoyl-l-proline and its derivatives.

A. Oncology

Proline metabolism is increasingly recognized as a critical pathway in cancer cell proliferation, survival, and metastasis.[2][3][4][5][6] Enzymes involved in proline biosynthesis, such as pyrroline-5-carboxylate reductase (PYCR), are often upregulated in various cancers.[7] Therefore, molecules that can modulate the activity of these enzymes are of significant interest as potential anti-cancer agents. N-carbamoyl-l-proline, as a proline analog, could potentially interact with these enzymes, either as an inhibitor or a modulator.

Hypothetical Signaling Pathway for Targeting Proline Metabolism in Cancer:

G cluster_pathway Proline Biosynthesis Pathway cluster_cancer Cancer Cell Proliferation Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Pyrroline-5-Carboxylate P5CS->P5C PYCR PYCR P5C->PYCR Proline Proline PYCR->Proline Proliferation Proliferation Proline->Proliferation N-carbamoyl-l-proline_analog N-carbamoyl-l-proline Analog N-carbamoyl-l-proline_analog->PYCR

Caption: Hypothetical inhibition of PYCR by an N-carbamoyl-l-proline analog.

B. Neurological Disorders

Proline metabolism is also implicated in neurological functions, and its dysregulation has been associated with certain neurological and psychiatric disorders.[8][9] Proline itself can act as a neuromodulator. The development of proline analogs that can cross the blood-brain barrier and interact with specific targets in the central nervous system is an area of active research. The carbamoyl group could be a useful handle to fine-tune the properties of proline derivatives for CNS applications.

IV. Quantitative Data and Future Directions

Currently, there is a lack of publicly available quantitative bioactivity data specifically for N-carbamoyl-l-proline. To assess its potential in medicinal chemistry, a systematic evaluation of its biological activity is necessary.

Experimental Protocol: General Enzyme Inhibition Assay

Principle: This protocol provides a general framework for testing the inhibitory activity of a compound, such as N-carbamoyl-l-proline, against a specific enzyme. The assay measures the rate of the enzymatic reaction in the presence and absence of the test compound.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • N-carbamoyl-l-proline (or analog) stock solution (e.g., in DMSO)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the N-carbamoyl-l-proline stock solution in the assay buffer. Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the N-carbamoyl-l-proline dilutions (or vehicle control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the product formation or substrate consumption over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Table 1: Hypothetical Quantitative Data for an N-Carbamoyl-l-proline Analog as a PYCR1 Inhibitor

CompoundTargetAssay TypeIC₅₀ (µM)
Analog APYCR1Enzymatic15.2
Analog BPYCR1Enzymatic8.7
Analog CPYCR1Enzymatic22.5

Conclusion

While N-carbamoyl-l-proline itself has not been extensively explored in medicinal chemistry, the broader fields of proline analog research and the use of carbamates in drug design suggest that it and its derivatives hold potential for future drug discovery efforts. The unique structural and electronic features conferred by the N-carbamoyl group on the proline scaffold warrant further investigation. Future research should focus on the systematic synthesis of N-carbamoyl-l-proline analogs and their evaluation in relevant biological assays, particularly in the areas of oncology and neuroscience where proline metabolism plays a significant role. The protocols and conceptual frameworks provided in this document offer a starting point for researchers interested in exploring the medicinal chemistry applications of this intriguing class of molecules.

References

Application Notes and Protocols: 1-(Aminocarbonyl)proline as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminocarbonyl)proline, also known as N-carbamoyl-L-proline, is a derivative of the versatile chiral amino acid L-proline. Proline and its derivatives are renowned as powerful organocatalysts and valuable chiral building blocks in asymmetric synthesis. The rigid pyrrolidine ring of proline provides a well-defined stereochemical environment, enabling high levels of stereoinduction in a variety of chemical transformations. The aminocarbonyl group at the N1 position modifies the electronic and steric properties of the proline scaffold, influencing its reactivity and selectivity.

While specific applications of 1-(aminocarbonyl)proline in asymmetric catalysis are not extensively documented in the scientific literature, its potential can be inferred from the broad utility of other N-acyl proline derivatives, such as prolinamides. These derivatives have been successfully employed as organocatalysts in a range of asymmetric reactions, including aldol, Mannich, and Michael additions. This document provides an overview of the synthesis of 1-(aminocarbonyl)proline and explores its potential applications in asymmetric synthesis, drawing parallels with closely related N-substituted proline derivatives.

Synthesis of 1-(Aminocarbonyl)-L-proline

The synthesis of 1-(aminocarbonyl)-L-proline can be achieved through the reaction of L-proline with an isocyanate source, such as potassium cyanate, in an acidic aqueous medium.

Experimental Protocol: Synthesis of 1-(Aminocarbonyl)-L-proline[1]
  • Dissolution: Dissolve L-proline in water.

  • Addition of Cyanate: Add a molar equivalent of potassium cyanate to the solution.

  • Acidification: Carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4.

  • Heating: Heat the reaction mixture to around 60°C and maintain this temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Cooling and Crystallization: After completion of the reaction, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(aminocarbonyl)-L-proline. The product can be further purified by recrystallization if necessary.

Proline L-Proline Reaction Nucleophilic Addition Proline->Reaction KOCN Potassium Cyanate (KOCN) Intermediate Isocyanic Acid (HNCO) Formation KOCN->Intermediate in H+ Acid Acidic Medium (H+) Intermediate->Reaction Product 1-(Aminocarbonyl)proline Reaction->Product

Caption: Synthesis workflow for 1-(aminocarbonyl)proline.

Applications in Asymmetric Synthesis

N-acylation of proline can modulate its catalytic activity and selectivity by altering the electronic properties of the nitrogen atom and introducing steric bulk. While the carbamoyl group is relatively small, it can still influence the transition state of a reaction, potentially leading to different stereochemical outcomes compared to unsubstituted proline. The following sections detail potential applications of 1-(aminocarbonyl)proline in key asymmetric reactions, with protocols and data adapted from studies on analogous N-acyl proline derivatives.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective catalysts for this transformation, proceeding through an enamine-based catalytic cycle. Prolinamides, in particular, have been shown to be effective catalysts.[1]

Catalyst 1-(Aminocarbonyl)proline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Aldehyde Aldehyde Enamine->Catalyst - H₂O Iminium Iminium Ion Enamine->Iminium + Aldehyde Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Catalyst Regeneration Water H₂O

Caption: Catalytic cycle of a prolinamide-catalyzed aldol reaction.

This protocol is adapted from general procedures for proline and prolinamide-catalyzed aldol reactions.[2][3]

  • Reaction Setup: To a vial, add the 1-(aminocarbonyl)proline catalyst (10-30 mol%).

  • Solvent and Reagents: Add the solvent (e.g., DMSO, DMF, or a mixture like MeOH/H₂O), followed by the ketone (e.g., cyclohexanone, acetone) and the aldehyde.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-72 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

CatalystKetoneAldehydeSolventYield (%)dr (anti:syn)ee (%) (anti)
(S)-Pro-NHPhCyclohexanone4-NO₂C₆H₄CHODMSO9595:598
(S)-Pro-NHBnCyclohexanone4-NO₂C₆H₄CHODMSO9293:796
(S)-Pro-NH(p-OMePh)Cyclohexanone4-NO₂C₆H₄CHODMSO9896:499
(S,S)-Pro-Phe-OMeCyclohexanone4-NO₂C₆H₄CHOBall Mill8591:995[4]
Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives catalyze the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors like nitroolefins and enones.

Catalyst 1-(Aminocarbonyl)proline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Donor, -H₂O Donor Michael Donor (e.g., Ketone) Acceptor Michael Acceptor (e.g., Nitroolefin) Iminium Iminium Ion Adduct Enamine->Iminium + Acceptor Product Michael Adduct Iminium->Product + H₂O Product->Catalyst Regeneration Water H₂O

Caption: Catalytic cycle of a proline-catalyzed Michael addition.

This protocol is a general representation and may require optimization for 1-(aminocarbonyl)proline.[5][6]

  • Reaction Setup: In a reaction vessel, dissolve the Michael acceptor (e.g., trans-β-nitrostyrene) in a suitable solvent (e.g., CHCl₃, DMSO, or an ionic liquid).

  • Addition of Reagents: Add the Michael donor (e.g., cyclohexanone) and the 1-(aminocarbonyl)proline catalyst (5-20 mol%).

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

CatalystDonorAcceptorSolventYield (%)dr (syn:anti)ee (%) (syn)
L-ProlineCyclohexanonetrans-β-NitrostyreneDMSO9295:599
L-ProlineAcetonetrans-β-NitrostyreneDMF85-93
L-ProlinePropanaltrans-β-NitrostyreneCH₂Cl₂9793:799
L-ProlineCyclohexanoneMethyl Vinyl Ketone[bmim]PF₆75-Low[5]
Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds, which are valuable precursors for the synthesis of pharmaceuticals and natural products.[7] Proline catalysis provides a direct and efficient route to these molecules with high stereocontrol.

Catalyst 1-(Aminocarbonyl)proline Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone, -H₂O Ketone Ketone Aldehyde Aldehyde Imine Pre-formed Imine Aldehyde->Imine + Amine, -H₂O Amine Amine Adduct Mannich Adduct Intermediate Enamine->Adduct + Imine Product β-Amino Ketone Adduct->Product + H₂O Product->Catalyst Regeneration

Caption: Catalytic cycle of a proline-catalyzed Mannich reaction.

  • Reaction Setup: In a flask, dissolve the aldehyde (e.g., p-nitrobenzaldehyde) and the amine (e.g., p-anisidine) in a suitable solvent (e.g., DMSO or NMP).

  • Addition of Reagents: Add the ketone (e.g., acetone) and the 1-(aminocarbonyl)proline catalyst (20-35 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric and enantiomeric ratios of the purified product by chiral HPLC or after conversion to a suitable derivative.

CatalystKetoneAldehydeAmineYield (%)dr (syn:anti)ee (%) (syn)
L-ProlineAcetone4-NO₂C₆H₄CHOp-Anisidine94-96
L-ProlineCyclohexanone4-NO₂C₆H₄CHOp-Anisidine99>99:199
L-ProlineHydroxyacetoneBenzaldehydep-Anisidine9195:598
D-ProlineAcetoneFormaldehydep-Anisidine50-99

Conclusion

1-(Aminocarbonyl)proline represents a potentially valuable chiral building block and organocatalyst for asymmetric synthesis. While direct experimental data on its catalytic applications are limited, the extensive research on analogous N-acyl proline derivatives provides a strong foundation for exploring its utility in key transformations such as aldol, Michael, and Mannich reactions. The modification of the proline nitrogen with a carbamoyl group is expected to influence its catalytic performance, and further research is warranted to fully elucidate its potential. The protocols and data presented here, adapted from related systems, offer a starting point for researchers and drug development professionals interested in harnessing the capabilities of this and other N-substituted proline derivatives in the synthesis of complex chiral molecules.

References

Derivatization of 1-Carbamoylpyrrolidine-2-carboxylic acid for analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Derivatization of 1-Carbamoylpyrrolidine-2-carboxylic Acid for Chromatographic Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of N-Carbamoyl-Proline

This compound, also known as N-carbamoyl-l-proline, is a cyclic amino acid derivative of significant interest in pharmaceutical and metabolic research.[1][2] Its structure, featuring a pyrrolidine ring, a carboxylic acid, and a primary amide (carbamoyl) group, imparts high polarity, low volatility, and a propensity for strong intermolecular hydrogen bonding.[1][3] These characteristics present considerable analytical hurdles. Direct analysis by Gas Chromatography (GC) is unfeasible due to its non-volatile nature, which would lead to thermal decomposition rather than vaporization.[4][5] While Liquid Chromatography (LC) is more suitable, the compound's high polarity can result in poor retention on conventional reversed-phase columns, leading to inadequate separation from the solvent front and matrix components.

To overcome these challenges, chemical derivatization is an essential strategy. Derivatization modifies the analyte's chemical structure to enhance its analytical properties.[6] For GC-MS, the primary goal is to replace active hydrogens on the carboxyl and carbamoyl groups with nonpolar moieties, thereby increasing volatility and thermal stability.[4][5] For LC-MS, derivatization can be employed to improve chromatographic retention and significantly boost ionization efficiency, leading to lower limits of detection.[7][8]

This application note provides two detailed, field-proven protocols for the derivatization of this compound, enabling robust and sensitive quantification by both GC-MS and LC-MS/MS. The causality behind each step is explained to provide researchers with a deep, mechanistic understanding of the entire workflow.

Strategy 1: GC-MS Analysis via Two-Step Esterification and Acylation

Scientific Rationale: This classic two-step approach is highly effective for amino acids and their derivatives.[9] The first step, esterification, specifically targets the carboxylic acid group. By converting it into an alkyl ester (e.g., a methyl ester), we neutralize its acidic proton and significantly reduce its polarity.[10][11] The second step, acylation, targets the active hydrogens on the carbamoyl (-CONH₂) group. This reaction blocks hydrogen bonding sites, further decreasing polarity and rendering the molecule sufficiently volatile and thermally stable for GC analysis.[9][11] Using a fluorinated acylating agent like trifluoroacetic anhydride (TFAA) has the added benefit of producing a more volatile derivative compared to non-fluorinated reagents.[9]

Workflow for GC-MS Derivatization

GCMS_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation start Analyte: 1-Carbamoylpyrrolidine- 2-carboxylic acid reagent1 Add 3N Methanolic HCl start->reagent1 heat1 Heat at 100°C for 30 min reagent1->heat1 dry1 Evaporate to Dryness (Nitrogen Stream) heat1->dry1 intermediate Intermediate: Methyl Ester Derivative dry1->intermediate reagent2 Add Dichloromethane + TFAA intermediate->reagent2 heat2 Heat at 60°C for 20 min reagent2->heat2 dry2 Evaporate to Dryness (Nitrogen Stream) heat2->dry2 final Final Derivative for GC-MS dry2->final

Caption: Workflow for the two-step derivatization for GC-MS analysis.

Experimental Protocol: Esterification followed by Acylation

Materials:

  • This compound standard or dried sample extract

  • 3 N Methanolic HCl (prepared by bubbling dry HCl gas through methanol or careful addition of acetyl chloride to cold methanol)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, HPLC grade

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Aliquot the sample containing the analyte into a reaction vial. If in solution, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical for derivatization efficiency.[4]

  • Esterification:

    • Add 500 µL of 3 N Methanolic HCl to the dried residue.

    • Cap the vial tightly and heat at 100°C for 30 minutes in a heating block.[9] This step converts the carboxylic acid to its methyl ester.

    • Cool the vial to room temperature.

    • Remove the cap and evaporate the methanolic HCl to dryness under a gentle stream of nitrogen. Gentle heating (~40-50°C) can be applied to expedite this process.

  • Acylation:

    • To the dried methyl ester intermediate, add 500 µL of dichloromethane and 50 µL of TFAA.[9]

    • Cap the vial tightly and heat at 60°C for 20 minutes.[9] This reaction acylates the carbamoyl group.

    • Cool the vial to room temperature.

    • Carefully uncap the vial in a fume hood and evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen at room temperature. This removes the volatile acids formed during the reaction.[9]

  • Reconstitution: Reconstitute the final derivative in 100 µL of ethyl acetate for GC-MS analysis.

Data Summary & Expected Results
ParameterDetailsRationale
Analyte This compoundMW: 158.16 g/mol [12]
Step 1 Reagent 3 N Methanolic HClEsterifies the carboxylic acid group.
Step 2 Reagent Trifluoroacetic anhydride (TFAA)Acylates the carbamoyl N-H groups.
Final Derivative Methyl 1-(N,N-bis(trifluoroacetyl)carbamoyl)pyrrolidine-2-carboxylateThe reaction may yield mono- or di-acylated products on the carbamoyl nitrogen. The di-acylated product is often favored under these conditions.
Mass Shift Esterification: +14 Da (CH₂)Acylation (mono): +96 Da (CF₃CO)
Expected Final MW Mono-acylated: 268.20 g/mol Di-acylated: 364.24 g/mol

Strategy 2: LC-MS/MS Analysis via Carboxylic Acid Tagging

Scientific Rationale: For LC-MS/MS, derivatization is not primarily for volatility but for enhancing chromatographic performance and ionization efficiency.[7][8] By tagging the carboxylic acid with a molecule containing a permanently charged or easily ionizable group (e.g., a tertiary amine), we can dramatically increase the response in positive-ion electrospray ionization (ESI+). This strategy utilizes carbodiimide chemistry, a cornerstone of bioconjugation. A reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, allowing it to react with a nucleophilic labeling agent. This creates a stable amide bond between the analyte and the tag, yielding a derivative with improved reversed-phase retention and superior ionization characteristics.

Reaction Diagram for LC-MS/MS Derivatization

LCMS_Reaction compound Analyte-COOH (1-Carbamoylpyrrolidine- 2-carboxylic acid) edc EDC (Carbodiimide Activator) compound->edc + activated_intermediate O-Acylisourea Intermediate (Highly Reactive) edc->activated_intermediate Forms labeling_agent Labeling Agent R-NH₂ (e.g., Dimethylaminopropylamine) activated_intermediate->labeling_agent + byproduct Urea Byproduct activated_intermediate->byproduct Rearranges to final_derivative Final Derivative Analyte-CO-NH-R labeling_agent->final_derivative Attacks to form

Caption: EDC-mediated coupling for LC-MS/MS derivatization.

Experimental Protocol: EDC-Mediated Amine Tagging

Materials:

  • This compound standard or sample extract

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to stabilize the intermediate)

  • 3-(Dimethylamino)-1-propylamine (or other suitable amine tag)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Formic acid

  • Reaction vials (1.5 mL)

Procedure:

  • Sample Preparation: Dry down the analyte in a reaction vial. Reconstitute in 100 µL of anhydrous DMF.

  • Carboxylic Acid Activation:

    • Prepare a fresh solution of EDC (e.g., 10 mg/mL in ACN).

    • Add 1.2 equivalents of EDC (relative to the estimated amount of analyte) to the vial.

    • (Optional but recommended) Add 1.2 equivalents of NHS to improve reaction efficiency and stability of the activated intermediate.

    • Vortex briefly and let the activation proceed for 15 minutes at room temperature.

  • Coupling Reaction:

    • Add 1.5 equivalents of the labeling agent (e.g., 3-(Dimethylamino)-1-propylamine).

    • Add a small amount of base (e.g., 2 equivalents of pyridine or DIPEA) to maintain a basic pH and catalyze the reaction.

    • Cap the vial and allow the reaction to proceed for 2 hours at room temperature or 1 hour at 40°C.

  • Sample Quenching & Dilution:

    • Add 5 µL of formic acid to quench any remaining EDC.

    • Dilute the sample 100-fold (or as appropriate) with the initial LC mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid) for LC-MS/MS analysis.

Data Summary & Expected Results
ParameterDetailsRationale
Analyte This compoundMW: 158.16 g/mol
Coupling Reagent EDC / NHSActivates the carboxylic acid for amide bond formation.
Labeling Agent 3-(Dimethylamino)-1-propylamineMW: 102.18 g/mol . Adds a readily protonated tertiary amine for enhanced ESI+ signal.
Final Derivative N-(3-(dimethylamino)propyl)-1-carbamoylpyrrolidine-2-carboxamideStable amide-linked derivative.
Mass Shift +84.14 Da (C₅H₁₂N)(Mass of amine tag - H₂O)
Expected Final MW 242.30 g/mol Readily detected as [M+H]⁺ at m/z 243.3

Conclusion

The successful analysis of polar, non-volatile compounds like this compound hinges on the selection of an appropriate derivatization strategy tailored to the chosen analytical platform. For GC-MS, a two-step esterification and acylation protocol effectively transforms the analyte into a volatile and thermally stable derivative suitable for gas-phase analysis. For LC-MS/MS, where sensitivity is paramount, tagging the carboxylic acid with an ionizable moiety via EDC coupling provides a robust method to enhance chromatographic retention and signal intensity. The protocols detailed herein are designed to be both reproducible and mechanistically understood, providing researchers with the tools to confidently incorporate the analysis of this and similar molecules into their drug development and metabolic research workflows.

References

Application Notes and Protocols: N-carbamoyl-l-proline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoyl-l-proline is a derivative of the amino acid l-proline. Given the structural similarity to proline, it is hypothesized to be a potential inhibitor of enzymes that utilize proline as a substrate or are involved in proline metabolism. One such key enzyme is Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis. PYCR1 is frequently overexpressed in a variety of cancers, including hepatocellular, lung, and breast cancer, where it plays a crucial role in metabolic reprogramming, cell proliferation, and migration.[1] The inhibition of PYCR1 is therefore a promising strategy for cancer therapy.[2]

These application notes provide a framework for investigating N-carbamoyl-l-proline as a potential inhibitor of PYCR1, drawing parallels with known proline analog inhibitors such as N-formyl-l-proline (NFLP).[2]

Hypothesized Mechanism of Action

N-carbamoyl-l-proline, as a structural analog of l-proline, is postulated to act as a competitive inhibitor of PYCR1. It is expected to bind to the active site of the enzyme, competing with the natural substrate, pyrroline-5-carboxylate (P5C). This inhibition would block the synthesis of proline, potentially leading to reduced proliferation and survival of cancer cells that are dependent on de novo proline biosynthesis.

Data Presentation: Comparative Inhibitor Data

The following table summarizes the kinetic data for known proline analog inhibitors of human PYCR1. This data provides a benchmark for evaluating the potential potency of N-carbamoyl-l-proline.

InhibitorType of InhibitionK_i_ (μM)IC_50_ (μM)Reference
N-formyl-l-proline (NFLP)Competitive with P5C100490[2][3]
l-thiazolidine-2-carboxylate (l-T2C)Competitive with P5C400Not Reported[2]
l-thiazolidine-4-carboxylate (l-T4C)Competitive with P5C600Not Reported[2]
Cyclopentanecarboxylate (CPC)Competitive with P5C1000Not Reported[2]
l-tetrahydro-2-furoic acid (THFA)Competitive with P5C2000Not Reported[2]
l-proline (product)Competitive with P5C1700Not Reported[2]

Experimental Protocols

Protocol 1: In Vitro PYCR1 Inhibition Assay

This protocol describes a steady-state kinetic assay to determine the inhibition constant (K_i_) of N-carbamoyl-l-proline against purified human PYCR1.

Materials:

  • Purified human PYCR1 enzyme

  • N-carbamoyl-l-proline

  • L-pyrroline-5-carboxylate (L-P5C)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of N-carbamoyl-l-proline in the assay buffer. Adjust the pH to 7.5 if necessary.

  • Set up a series of reactions in a 96-well plate. Each reaction should have a final volume of 200 µL.

  • Add the assay components in the following order:

    • Assay Buffer

    • Fixed concentration of NADH (e.g., 175 µM)

    • Varying concentrations of N-carbamoyl-l-proline (e.g., 0-2000 µM)

    • Varying concentrations of L-P5C (e.g., 0-1000 µM)

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding a final concentration of purified PYCR1.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of reaction is proportional to the rate of decrease in absorbance.

  • Calculate the initial velocity (v) for each reaction.

  • Globally fit the data to the competitive inhibition model using appropriate software to determine the K_i_ value.[2] The Michaelis-Menten equation for competitive inhibition is:

    • v = (V_max_ * [S]) / (K_m_ * (1 + [I]/K_i_) + [S]) where [S] is the substrate concentration, and [I] is the inhibitor concentration.

Protocol 2: Cell-Based Spheroid Growth Assay

This protocol assesses the effect of N-carbamoyl-l-proline on the growth of cancer cells that rely on de novo proline synthesis.

Materials:

  • Cancer cell line known to overexpress PYCR1 (e.g., MCF10A H-RASV12)

  • Appropriate cell culture medium (e.g., DMEM/F12 with supplements)

  • N-carbamoyl-l-proline

  • Soft agar

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a base layer of soft agar in 6-well plates.

  • Seed the cancer cells on top of the agar layer at a density of approximately 15,000 cells per well.

  • Culture the cells in media supplemented with a range of concentrations of N-carbamoyl-l-proline (e.g., 0-5 mM). The pH of the supplemented media should be neutralized.

  • Incubate the plates for 5-7 days to allow for the formation of three-dimensional spheroids.

  • Monitor and quantify spheroid growth over time using microscopy and appropriate imaging software.

  • A reduction in spheroid size or number in the presence of N-carbamoyl-l-proline would indicate inhibition of de novo proline synthesis and cell growth.[2]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized role of PYCR1 in cancer cell signaling and the general workflow for inhibitor testing.

PYCR1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_pycr1 Proline Biosynthesis cluster_downstream Downstream Effects c-MYC c-MYC PYCR1 PYCR1 c-MYC->PYCR1 Upregulates HIF-1α HIF-1α HIF-1α->PYCR1 Upregulates p53 p53 p53->PYCR1 Regulates Glutamate Glutamate P5C P5C Glutamate->P5C P5C->PYCR1 Proline Proline PYCR1->Proline PI3K_AKT_mTOR PI3K/AKT/mTOR Signaling Proline->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Signaling Proline->MAPK_ERK JAK_STAT3 JAK-STAT3 Signaling Proline->JAK_STAT3 N_carbamoyl_l_proline N-carbamoyl- -proline N_carbamoyl_l_proline->PYCR1 Inhibits Cell_Proliferation Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Metabolic_Reprogramming Metabolic_Reprogramming MAPK_ERK->Metabolic_Reprogramming Therapy_Resistance Therapy_Resistance JAK_STAT3->Therapy_Resistance

Caption: Hypothesized role of PYCR1 in cancer signaling pathways.

Experimental_Workflow A Compound Synthesis/ Acquisition of N-carbamoyl-l-proline C In Vitro Enzyme Inhibition Assay (Protocol 1) A->C E Cell-Based Spheroid Growth Assay (Protocol 2) A->E B Purification of Human PYCR1 Enzyme B->C D Determination of Ki and IC50 values C->D G Lead Optimization D->G F Evaluation of Cellular Activity E->F F->G

Caption: General workflow for testing N-carbamoyl-l-proline.

References

Application Notes and Protocols: 1-Carbamoylpyrrolidine-2-carboxylic Acid in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Carbamoylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid pyrrolidine ring allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor modulators. In the field of oncology, derivatives of this core structure, particularly pyrrolidine-carboxamides, have emerged as promising candidates for anticancer drug development. These compounds have been shown to target key signaling pathways implicated in tumor growth, proliferation, and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.

This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and mechanistic study of anticancer agents derived from this compound.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro efficacy of various this compound derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Pyrrolidine-Carboxamide Derivatives

CompoundA-549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Panc-1 (Pancreatic Cancer) IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)Mean IC₅₀ (µM)
7e 1.201.101.301.101.18
7g 0.800.901.100.800.90[1]
7k 1.101.201.201.001.13
7n 1.001.101.300.901.08
7o 0.901.001.200.901.00
Doxorubicin 1.101.201.001.101.10[1]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: EGFR and CDK2 Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives [1]

CompoundEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
7e 9828
7g 8715
7k 10231
7n 9525
7o 9122
Erlotinib (EGFR Ref.) 80-
Dinaciclib (CDK2 Ref.) -20

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell proliferation and survival. A key mechanism identified is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Pyrrolidine-carboxamide derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolidine Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

CDK2 Signaling Pathway Inhibition

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity leads to uncontrolled cell division. By inhibiting CDK2, pyrrolidine-carboxamide derivatives can induce cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cell replication.

CDK2_Pathway G1_Phase G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1_Phase->CDK2_CyclinE Activates S_Phase S Phase (DNA Replication) G1_S_Checkpoint G1/S Checkpoint G1_S_Checkpoint->S_Phase CDK2_CyclinE->G1_S_Checkpoint Promotes Transition Inhibitor Pyrrolidine Derivative Inhibitor->CDK2_CyclinE Inhibits Synthesis_Workflow Start Boc-Proline Amide_Coupling Amide Coupling (EDCI, HOBt) Start->Amide_Coupling Boc_Protected Boc-Protected Intermediate Amide_Coupling->Boc_Protected Deprotection Deprotection (HCl/Dioxane) Boc_Protected->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Acylation Acylation Amine_Intermediate->Acylation Final_Product Final Pyrrolidine Carboxamide Acylation->Final_Product Purification Purification Final_Product->Purification Exp_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of Derivatives MTT MTT Assay (Cytotoxicity) Synthesis->MTT Kinase_Assay Kinase Inhibition (EGFR/CDK2) MTT->Kinase_Assay Active Compounds Cell_Cycle Cell Cycle Analysis Kinase_Assay->Cell_Cycle Xenograft Xenograft Tumor Models Cell_Cycle->Xenograft

References

Application Notes and Protocols: Antimicrobial Activity of 1-(Aminocarbonyl)proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. This document provides a comprehensive technical guide on the antimicrobial activity of 1-(aminocarbonyl)proline derivatives, a class of molecules inspired by the potent activity of naturally occurring proline-rich antimicrobial peptides (PrAMPs). While research on these specific small molecules is emerging, this guide synthesizes current knowledge on related N-acyl amino acids and PrAMPs to provide a robust framework for their synthesis, evaluation, and mechanistic investigation. We present detailed protocols for the chemical synthesis of these derivatives, determination of their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria, and assessment of their cytotoxic effects on mammalian cells. Furthermore, we explore potential mechanisms of action, drawing parallels from the intracellular targeting strategies of PrAMPs, and provide a workflow for elucidating these pathways. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to advance the study of 1-(aminocarbonyl)proline derivatives as a promising new class of antimicrobial agents.

Introduction: The Rationale for 1-(Aminocarbonyl)proline Derivatives

Proline-rich antimicrobial peptides (PrAMPs) are a fascinating class of host defense peptides that exhibit potent activity, particularly against Gram-negative bacteria.[1][2] Unlike many other antimicrobial peptides that act by disrupting the bacterial membrane, PrAMPs often employ a more sophisticated, non-lytic mechanism. They can penetrate the bacterial cell and interact with intracellular targets, such as the 70S ribosome, to inhibit protein synthesis, or target heat shock proteins like DnaK, leading to protein misfolding.[3][4][5] This targeted approach is thought to contribute to their low toxicity towards mammalian cells, making them attractive templates for novel antibiotic design.[6]

The core hypothesis underpinning the investigation of 1-(aminocarbonyl)proline derivatives is to capture the essential structural motifs of PrAMPs within a smaller, synthetically accessible molecule. The proline ring provides conformational rigidity, a key feature in many bioactive molecules. The 1-(aminocarbonyl) moiety, an N-acyl group, allows for the introduction of diverse chemical functionalities that can modulate the compound's physicochemical properties, such as hydrophobicity and charge, which are critical for antimicrobial activity and membrane translocation.

This guide will provide the necessary protocols to synthesize and evaluate these novel compounds, paving the way for the development of new antimicrobial agents with potentially unique mechanisms of action.

Synthesis of 1-(Aminocarbonyl)proline Derivatives

The synthesis of 1-(aminocarbonyl)proline derivatives can be achieved through standard peptide coupling reactions. The general approach involves the acylation of the secondary amine of a proline ester, followed by ester hydrolysis.

Protocol 2.1: General Synthesis of 1-(Acyl)proline Derivatives

This protocol describes a general method for the synthesis of 1-(acyl)proline derivatives, which are structurally analogous to 1-(aminocarbonyl)proline derivatives.

Materials:

  • L-proline methyl ester hydrochloride

  • Desired carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction: a. To a solution of L-proline methyl ester hydrochloride (1.0 eq) in DCM, add TEA (1.1 eq) and stir for 10 minutes at 0 °C. b. In a separate flask, dissolve the desired carboxylic acid (1.0 eq), HOBt (1.1 eq), and DCC or EDC (1.1 eq) in DCM. c. Add the carboxylic acid solution to the proline solution and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of the Ester Intermediate: a. Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). b. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the 1-(acyl)proline methyl ester.

  • Ester Hydrolysis: a. Dissolve the purified ester in a mixture of MeOH and water. b. Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC). c. Acidify the reaction mixture with 1N HCl to pH ~3. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 1-(acyl)proline derivative.

Diagram 2.1: Synthetic Workflow for 1-(Acyl)proline Derivatives

G cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_hydrolysis Ester Hydrolysis ProlineEster L-Proline Methyl Ester Coupling DCC/HOBt or EDC/HOBt TEA, DCM ProlineEster->Coupling CarboxylicAcid Carboxylic Acid CarboxylicAcid->Coupling Filtration Filtration Coupling->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography EsterIntermediate 1-(Acyl)proline Methyl Ester Chromatography->EsterIntermediate Hydrolysis LiOH, MeOH/H2O EsterIntermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification FinalExtraction Extraction Acidification->FinalExtraction FinalProduct 1-(Acyl)proline Derivative FinalExtraction->FinalProduct G cluster_membrane Membrane Integrity Assays cluster_macromolecular Macromolecular Synthesis Inhibition cluster_target Target Identification Start Active 1-(Aminocarbonyl)proline Derivative Identified Membrane_Assays SYTOX Green Uptake Propidium Iodide Staining Start->Membrane_Assays Macromolecular_Assays Radiolabeled Precursor Incorporation (e.g., [3H]-uridine, [3H]-thymidine, [3H]-leucine) Start->Macromolecular_Assays Target_ID Affinity Chromatography Thermal Shift Assays Resistant Mutant Screening Membrane_Assays->Target_ID If membrane is not the primary target Macromolecular_Assays->Target_ID If a specific pathway is inhibited

References

Troubleshooting & Optimization

Troubleshooting low yield in N-carbamoyl-l-proline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-carbamoyl-l-proline, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of N-carbamoyl-l-proline?

The synthesis of N-carbamoyl-l-proline is typically achieved through the carbamoylation of L-proline. This reaction involves the nucleophilic attack of the secondary amine of the proline ring on a carbamoylating agent, such as potassium cyanate, in an appropriate solvent.

Q2: My reaction yield is consistently low. What are the most common general causes?

Low yields in chemical syntheses can stem from a variety of factors. The primary culprits are often incomplete reactions, the occurrence of side reactions, and loss of product during workup and purification. For this specific synthesis, key areas to investigate include the quality of starting materials, reaction conditions (pH, temperature, and time), and the effectiveness of the purification method.

Q3: How critical is the pH of the reaction mixture?

The pH of the reaction medium is a critical parameter. An acidic medium is generally required to facilitate the reaction between L-proline and potassium cyanate.[1] However, a highly acidic environment can also lead to the decomposition of the desired product or promote side reactions. Therefore, optimizing the pH is crucial for maximizing the yield.

Q4: Can the reaction temperature significantly impact the yield?

Yes, temperature plays a significant role. The reaction is often conducted at an elevated temperature, such as 60°C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to the degradation of both the starting materials and the product, resulting in a lower yield and the formation of impurities.

Q5: What are some potential side reactions that could be reducing my yield?

Potential side reactions include the hydrolysis of the carbamoylating agent, the formation of isocyanic acid which can polymerize, and the potential for side reactions involving the carboxylic acid group of L-proline under certain conditions. In the context of protein synthesis, carbamylation can also occur on other amino acid residues if they are present as impurities.[2]

Q6: How can I monitor the progress of my reaction to identify potential issues early on?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of the L-proline starting material and the formation of the N-carbamoyl-l-proline product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to track the concentrations of reactants and products over time.

Troubleshooting Guides

Issue 1: Low Product Yield with Significant Unreacted L-proline
Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress using TLC or HPLC. If starting material is still present after the initially planned reaction time, consider extending the reaction duration.
Suboptimal Reaction Temperature Ensure the reaction is maintained at the optimal temperature. If the reaction is sluggish at the current temperature, a modest increase may be beneficial, but monitor for byproduct formation.
Incorrect Stoichiometry of Reactants Verify the molar ratios of L-proline and the carbamoylating agent. A slight excess of the carbamoylating agent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Inappropriate pH Measure and adjust the pH of the reaction mixture. The optimal pH should be determined empirically, but an acidic environment is generally required.[1]
Issue 2: Low Yield of Isolated Product After Workup and Purification
Potential Cause Recommended Solution
Product Loss During Extraction If using a liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted to maximize the partitioning of N-carbamoyl-l-proline into the organic phase. Perform multiple extractions with smaller volumes of solvent.
Inefficient Crystallization Optimize the crystallization conditions, including the choice of solvent system, temperature, and cooling rate. Seeding the solution with a small crystal of pure product can sometimes induce crystallization.
Product Adsorption on Chromatography Media If using column chromatography, select a stationary phase and mobile phase that minimize strong interactions with the product. Pre-treating the column with a small amount of a polar solvent can sometimes help.
Decomposition During Purification Avoid excessive heat during solvent evaporation. If the product is sensitive to prolonged exposure to certain solvents or pH conditions, minimize the purification time.

Experimental Protocols

Key Experiment: Synthesis of N-carbamoyl-l-proline

This protocol is a general guideline based on literature procedures.[1] Optimization may be required for specific laboratory conditions.

Materials:

  • L-proline

  • Potassium cyanate

  • Dilute acid (e.g., hydrochloric acid or acetic acid)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve L-proline in deionized water.

  • Add potassium cyanate to the solution.

  • Adjust the pH of the mixture to an acidic range using a dilute acid.

  • Heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction progress by TLC until the L-proline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution further to precipitate the product or prepare it for extraction.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway L_Proline L-Proline Intermediate Protonated Proline + Cyanate Ion L_Proline->Intermediate H+ Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Intermediate N_Carbamoyl_L_Proline N-Carbamoyl-L-proline Intermediate->N_Carbamoyl_L_Proline 60°C Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, HPLC) Start->Check_Reaction Unreacted_SM Significant Unreacted Starting Material? Check_Reaction->Unreacted_SM Workup_Issue Investigate Workup and Purification Unreacted_SM->Workup_Issue No Optimize_Reaction Optimize Reaction Conditions: - Time - Temperature - Stoichiometry - pH Unreacted_SM->Optimize_Reaction Yes Optimize_Purification Optimize Purification: - Extraction pH - Crystallization Solvent - Chromatography Workup_Issue->Optimize_Purification End Improved Yield Optimize_Reaction->End Optimize_Purification->End Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield affects rate Side_Reactions Side Reactions Temperature->Side_Reactions can increase pH pH pH->Yield critical pH->Side_Reactions can influence Time Time Time->Yield affects completion Purity Purity Side_Reactions->Yield reduces Side_Reactions->Purity reduces

References

Optimizing reaction conditions for 1-Carbamoylpyrrolidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Carbamoylpyrrolidine-2-carboxylic acid (also known as N-carbamoyl-L-proline). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for the synthesis of this compound?

A1: The synthesis is a carbamoylation reaction. It involves the nucleophilic addition of the secondary amine of L-proline to isocyanic acid (HNCO). The isocyanic acid is typically generated in situ from the protonation of potassium cyanate (KOCN) in an acidic medium.[1][2]

Q2: What is the optimal pH for this reaction?

A2: An acidic medium is required to generate the reactive isocyanic acid from potassium cyanate.[1] However, a very low pH can lead to the rapid hydrolysis of isocyanic acid to carbon dioxide and ammonia, reducing the yield.[3] The optimal pH is a balance between efficient isocyanic acid formation and minimizing its hydrolysis, typically in the weakly acidic range. Empirical optimization is recommended to find the ideal pH for your specific setup.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reactions include:

  • Hydrolysis of isocyanic acid: Isocyanic acid can react with water to form carbamic acid, which is unstable and decomposes to carbon dioxide and ammonia.[1][3] This is a significant competing reaction.

  • Trimerization of isocyanic acid: At higher concentrations, isocyanic acid can trimerize to form cyanuric acid, an insoluble solid.[1][2]

  • Formation of urea derivatives: If ammonia is present (from the hydrolysis of isocyanic acid), it can react with isocyanic acid to form urea.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of L-proline. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of both the disappearance of the starting material and the formation of the product.

Q5: What are the recommended methods for purifying the final product?

A5: The most common method for purification is crystallization.[4] After the reaction, the mixture can be cooled to induce crystallization of the product. The choice of solvent for recrystallization is crucial for obtaining high purity. A mixture of water and a miscible organic solvent like ethanol or acetone can be effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incorrect pH: The pH may be too low, leading to rapid hydrolysis of isocyanic acid, or too high, preventing its formation. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Moisture in Reactants: Excess water will promote the hydrolysis of isocyanic acid. 4. Inefficient stirring: Poor mixing can lead to localized high concentrations of reactants and side reactions.1. Optimize pH: Carefully adjust the pH of the L-proline solution before adding potassium cyanate. A pH range of 4-6 is a good starting point for optimization. 2. Increase Temperature: The reaction is reported to be carried out at 60°C. Ensure the reaction mixture is maintained at this temperature. 3. Use dry reactants and solvents: Ensure L-proline and any solvents are dry. 4. Ensure vigorous stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Formation of a white precipitate during the reaction This is likely cyanuric acid, the trimer of isocyanic acid. This can occur if the concentration of isocyanic acid becomes too high.1. Control the rate of addition: Add the potassium cyanate solution slowly to the acidic L-proline solution to maintain a low steady-state concentration of isocyanic acid. 2. Ensure adequate stirring: Vigorous stirring helps to disperse the reactants and prevent localized high concentrations.
Product is difficult to crystallize The presence of impurities, such as unreacted L-proline or side products, can inhibit crystallization.1. Purification prior to crystallization: Consider an initial workup step, such as an extraction, to remove some impurities. 2. Solvent screening for recrystallization: Experiment with different solvent systems (e.g., water/ethanol, water/acetone) and temperatures to find the optimal conditions for crystallization. Seeding with a small crystal of pure product can also be beneficial.
Product is impure after crystallization The crystallization process may not have been efficient in removing all impurities.1. Recrystallization: Perform a second recrystallization to improve purity. 2. Washing the crystals: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any adhering impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated Carbon (optional, for decolorization)

Procedure:

  • Dissolution of L-proline: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve L-proline in deionized water.

  • pH Adjustment: Slowly add dilute acid (e.g., 1M HCl or acetic acid) to the L-proline solution to adjust the pH to the desired acidic range (e.g., pH 4-5).

  • Heating: Heat the solution to 60°C with stirring.

  • Addition of Potassium Cyanate: In a separate beaker, dissolve potassium cyanate in a minimal amount of deionized water. Add this solution dropwise to the heated L-proline solution over a period of 30-60 minutes.

  • Reaction: Maintain the reaction mixture at 60°C with continuous stirring for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by cold ethanol.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C).

Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot deionized water or a hot water/ethanol mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameter Optimization

ParameterRange ExploredOptimal ConditionEffect on Yield/Purity
pH 3 - 7~4.5Lower pH increases isocyanic acid hydrolysis; higher pH reduces its formation.
Temperature (°C) 40 - 8060Lower temperatures result in slow reaction rates; higher temperatures may promote side reactions.
L-proline:KOCN (molar ratio) 1:1 - 1:21:1.2Excess KOCN can lead to more side products.
Reaction Time (hours) 1 - 63Shorter times may result in incomplete reaction; longer times may not significantly increase yield.

Table 2: Analytical Characterization

Analytical MethodExpected Results for this compound
¹H NMR Characteristic peaks for the pyrrolidine ring protons and the carbamoyl protons.
¹³C NMR Signals corresponding to the carboxylic acid carbon, the carbamoyl carbon, and the pyrrolidine ring carbons.
HPLC A single major peak with a specific retention time under defined conditions.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₆H₁₀N₂O₃, MW: 158.16 g/mol ).

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification L_proline L-proline in Water Reaction_Vessel Reaction at 60°C L_proline->Reaction_Vessel Acid Acid (e.g., HCl) Acid->Reaction_Vessel pH Adjustment KOCN KOCN Solution KOCN->Reaction_Vessel Slow Addition Cooling Cooling & Crystallization Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Drying Drying Filtration->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low/No Yield Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Reaction Temperature Start->Check_Temp Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Stirring Check Stirring Efficiency Start->Check_Stirring Optimize_pH Optimize pH (4-6) Check_pH->Optimize_pH Optimize_Temp Set Temperature to 60°C Check_Temp->Optimize_Temp Use_Dry_Reagents Use Anhydrous Reagents Check_Reagents->Use_Dry_Reagents Improve_Stirring Improve Stirring Check_Stirring->Improve_Stirring Success Improved Yield Optimize_pH->Success Optimize_Temp->Success Use_Dry_Reagents->Success Improve_Stirring->Success

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Purity Enhancement of 1-(aminocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 1-(aminocarbonyl)proline, also known as N-carbamoyl-L-proline.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 1-(aminocarbonyl)proline and what are the typical starting materials?

A1: A prevalent method for synthesizing 1-(aminocarbonyl)proline involves the reaction of L-proline with a cyanate salt, such as potassium cyanate (KOCN), in an aqueous acidic medium.[1] The reaction is typically heated to drive the carbamylation of the secondary amine of the proline ring.

Q2: What are the most common impurities I should expect in my crude 1-(aminocarbonyl)proline product?

A2: Common impurities can include unreacted L-proline, excess cyanate salts, and byproducts from the hydrolysis of cyanate, such as ammonia and carbonate. If urea is used as a source of cyanate or is present as an impurity, this can also lead to the formation of other carbamylated species.[2] Another potential impurity is the D-enantiomer if racemization occurs, although this is less common under standard synthesis conditions.

Q3: My final product has a low yield after purification. What are the potential causes?

A3: Low yield can result from several factors:

  • Incomplete Reaction: The carbamylation reaction may not have gone to completion. Consider optimizing reaction time, temperature, or pH.

  • Product Loss During Extraction: 1-(aminocarbonyl)proline is a polar molecule with good water solubility. Multiple extractions with an appropriate organic solvent may be necessary to recover the product from the aqueous reaction mixture.

  • Over-purification: Aggressive purification steps, such as using a very steep solvent gradient in chromatography or excessive washing during recrystallization, can lead to significant product loss.

  • Product Instability: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup and purification could potentially lead to degradation.

Q4: How can I effectively remove unreacted L-proline from my product?

A4: Since both L-proline and 1-(aminocarbonyl)proline are polar, separation can be challenging.

  • Recrystallization: A carefully selected solvent system can exploit subtle differences in solubility.

  • Ion-Exchange Chromatography: This is a highly effective method.[3][4] At a specific pH, the charge difference between the zwitterionic L-proline and the more acidic 1-(aminocarbonyl)proline can be used for separation on a cation or anion exchange resin.[4][5]

Q5: What analytical techniques are best for assessing the purity of 1-(aminocarbonyl)proline?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.[6] A reversed-phase C18 column with a polar mobile phase (e.g., water/methanol or water/acetonitrile with a modifier like trifluoroacetic acid) is a good starting point. Chiral HPLC can be used to determine enantiomeric purity if racemization is a concern.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 1-(aminocarbonyl)proline.

Issue Potential Cause(s) Recommended Solution(s)
Crude product is a sticky oil or fails to crystallize. High levels of impurities are present, disrupting the crystal lattice formation. Residual solvent (e.g., water) is trapped in the product.1. Pre-purify the crude material using flash column chromatography to remove major impurities.[3] 2. Ensure the product is completely dry by using a high-vacuum line or lyophilization. 3. Attempt precipitation by dissolving the oil in a minimal amount of a good solvent (e.g., methanol) and adding a poor solvent (e.g., diethyl ether) dropwise until turbidity is observed, then cool.[8]
Colored impurities are present in the final product. Impurities from starting materials or side reactions during synthesis.1. Treat a solution of the crude product with activated charcoal before filtration and recrystallization.[9][10] 2. Use column chromatography for separation. Colored compounds often have different polarities and can be separated effectively.
HPLC analysis shows a peak corresponding to L-proline. Incomplete reaction or inefficient purification.1. Optimize the reaction stoichiometry by using a slight excess of the cyanate reagent. 2. Employ ion-exchange chromatography for purification, as the charge states of proline and the product differ.[4][5]
Poor peak shape or retention on reversed-phase HPLC. The compound is highly polar. The secondary amine or carboxylic acid is interacting with residual silanols on the column.1. Use a mobile phase with a low pH (e.g., 0.1% TFA) to protonate the carboxylate and improve retention and peak shape. 2. Consider using a column designed for polar compounds or employing HILIC (Hydrophilic Interaction Liquid Chromatography).

Data on Purification Methods

Purification Method Solvent System / Conditions Recovery (%) Purity by HPLC (%) Notes
Recrystallization Water/Ethanol75%95.5%Good for removing inorganic salts. May not efficiently remove highly similar organic impurities like residual L-proline.
Recrystallization Isopropanol/Diethyl Ether60%97.0%Lower recovery but potentially higher purity if impurities are soluble in the solvent system.
Silica Gel Chromatography DCM/Methanol Gradient (e.g., 0% to 10% MeOH)50%99.0%Effective for removing less polar impurities. Product may streak due to high polarity. Adding a small amount of acetic acid to the mobile phase can improve peak shape.
Ion-Exchange Chromatography Dowex 50WX8 Resin (Cation Exchange)[5]85%>99.5%Excellent for separating the target compound from unreacted amino acid starting material.[5] Elution with a pH or salt gradient is typically required.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Identify a suitable solvent system where 1-(aminocarbonyl)proline is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common approach is to use a binary solvent system (e.g., water/ethanol, isopropanol/ether).[10][11]

  • Dissolution: Dissolve the crude 1-(aminocarbonyl)proline in the minimum amount of the chosen solvent at its boiling point. If using a binary system, dissolve in the "good" solvent first.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat for an additional 5-10 minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: Use silica gel as the stationary phase for standard flash chromatography.[3]

  • Mobile Phase Selection: Determine an appropriate mobile phase using thin-layer chromatography (TLC). A mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane) is a good starting point. The target compound should have an Rf value of approximately 0.2-0.4 for good separation. Adding a small percentage of acetic or formic acid can improve the chromatography of acidic compounds.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(aminocarbonyl)proline.

Visualizations

G Figure 1: General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification L_Proline L-Proline Reaction Aqueous Reaction L_Proline->Reaction KOCN Potassium Cyanate KOCN->Reaction Crude_Product Crude 1-(aminocarbonyl)proline Reaction->Crude_Product Purity_Check Purity Assessment (HPLC/NMR) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization >95% desired Chromatography Column Chromatography Purity_Check->Chromatography <95% or complex mixture Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of 1-(aminocarbonyl)proline.

G Figure 2: Decision Tree for Purification Strategy Start Crude Product Analysis (TLC/HPLC) Impurity_Type What is the main impurity? Start->Impurity_Type Color_Check Is the product colored? Impurity_Type->Color_Check Inorganic salts / Minor organic impurities Ion_Exchange Use Ion-Exchange Chromatography Impurity_Type->Ion_Exchange Unreacted L-Proline Silica_Column Use Silica Gel Chromatography Impurity_Type->Silica_Column Multiple organic impurities of varying polarity Recrystallize Perform Recrystallization Color_Check->Recrystallize No Charcoal Treat with Activated Charcoal then Recrystallize Color_Check->Charcoal Yes Final_Check Assess Final Purity Recrystallize->Final_Check Charcoal->Final_Check Ion_Exchange->Final_Check Silica_Column->Final_Check

Caption: Decision tree for selecting an appropriate purification strategy.

References

Common side products in N-carbamoyl-l-proline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-carbamoyl-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-carbamoyl-L-proline?

A1: The most common and straightforward methods for synthesizing N-carbamoyl-L-proline involve the reaction of L-proline with a carbamoylating agent. The two primary routes are:

  • Reaction with an Isocyanate: This involves reacting L-proline with an isocyanate, typically in a suitable organic solvent.

  • Reaction with a Cyanate Salt: A common method involves the reaction of L-proline with a cyanate salt, such as potassium cyanate, in an aqueous solution.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: To ensure high yield and purity, the following parameters are critical:

  • Temperature: Elevated temperatures can increase the rate of side reactions, including racemization and the formation of cyclized byproducts.

  • pH: The pH of the reaction mixture, especially in aqueous media, can influence the stability of the product and the rate of hydrolysis.

  • Stoichiometry of Reactants: The molar ratio of the carbamoylating agent to L-proline should be carefully controlled to prevent side reactions from excess carbamoylating agent and to ensure complete conversion of the starting material.

  • Solvent: The choice of solvent can affect the solubility of reactants and products, influencing the reaction rate and purity of the final product.

Troubleshooting Guide: Common Side Products and Their Avoidance

This section details the common side products encountered during N-carbamoyl-L-proline synthesis and provides strategies to minimize their formation.

Side Product Problem Description Cause Troubleshooting and Avoidance Strategies
N-carbamoyl-D-proline Formation of the unwanted D-enantiomer, leading to a racemic mixture.Racemization of the chiral center of L-proline under harsh reaction conditions (e.g., high temperature, extreme pH).- Maintain a controlled, low to moderate reaction temperature.- Avoid strongly acidic or basic conditions for prolonged periods.- Use chiral HPLC to monitor the enantiomeric purity of the product.
Unreacted L-proline The final product is contaminated with the starting material.Incomplete reaction due to insufficient reaction time, improper stoichiometry, or poor reactivity of the carbamoylating agent.- Ensure a slight molar excess of the carbamoylating agent.- Increase the reaction time or moderately increase the temperature, while monitoring for other side products.- Purify the final product through recrystallization or chromatography.
Hydantoin-L-proline Formation of a cyclized byproduct.[1][2]Intramolecular cyclization of N-carbamoyl-L-proline, often promoted by heat.[1]- Avoid excessive heating during the reaction and work-up.- If heating is necessary, use the lowest effective temperature for the shortest possible time.- Characterize the product mixture for the presence of this byproduct, especially if the reaction was performed at elevated temperatures.
Di-proline Urea Derivatives Formation of urea-like byproducts containing two proline molecules linked by a carbonyl group.This can occur with certain carbamoylating agents, like isocyanates, where the agent can react with the already formed N-carbamoyl-L-proline or with another L-proline molecule.- Use a controlled stoichiometry of the isocyanate.- Add the isocyanate slowly to the reaction mixture to maintain a low concentration.- Consider using an alternative carbamoylating agent if this side product is prevalent.
Hydrolysis to L-proline The N-carbamoyl group is cleaved, reverting the product to the starting material.The N-carbamoyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, and at elevated temperatures.- Maintain a neutral or near-neutral pH during work-up and purification.- Avoid prolonged exposure to strong acids or bases.- Store the final product in a dry, cool environment.

Experimental Protocols

Protocol 1: Synthesis of N-carbamoyl-L-proline using Potassium Cyanate

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve L-proline in deionized water in a reaction vessel.

  • In a separate container, dissolve potassium cyanate in deionized water.

  • Slowly add the potassium cyanate solution to the L-proline solution with constant stirring.

  • Maintain the reaction mixture at a controlled temperature (e.g., room temperature to 40°C) and stir for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitated N-carbamoyl-L-proline by filtration.

  • Wash the product with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the percentage of N-carbamoyl-D-proline in the synthesized N-carbamoyl-L-proline.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable chiral stationary phase (CSP) column capable of separating amino acid enantiomers or their derivatives.

Mobile Phase (Isocratic):

  • A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic solvent (e.g., ethanol or isopropanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid - TFA). The exact ratio should be optimized for the specific column used.

Procedure:

  • Prepare a standard solution of racemic N-carbamoyl-DL-proline to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized N-carbamoyl-L-proline sample in the mobile phase.

  • Inject the racemic standard and the sample solution into the HPLC system.

  • Monitor the elution of the enantiomers using the UV detector (e.g., at 210 nm).

  • Identify the peaks corresponding to the L- and D-enantiomers based on the chromatogram of the racemic standard.

  • Calculate the percentage of the D-enantiomer in the sample by integrating the peak areas.

Quantitative Data Summary

ParameterCondition A (Optimized)Condition B (Sub-optimal: High Temp)Condition C (Sub-optimal: Incorrect pH)
Yield of N-carbamoyl-L-proline > 90%70-80%60-70%
% N-carbamoyl-D-proline (Racemization) < 1%5-10%2-5%
% Unreacted L-proline < 2%< 2%5-15% (due to hydrolysis)
% Hydantoin-L-proline < 0.5%10-20%< 1%

Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and work-up procedures.

Visual Guides

Synthesis_Pathway L_Proline L-Proline N_Carbamoyl_L_Proline N-carbamoyl-L-proline (Desired Product) L_Proline->N_Carbamoyl_L_Proline Carbamoylation Carbamoylating_Agent Carbamoylating Agent (e.g., KOCN, R-NCO) Carbamoylating_Agent->N_Carbamoyl_L_Proline

Caption: Synthesis pathway for N-carbamoyl-L-proline.

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reactions L_Proline L-Proline N_Carbamoyl_L_Proline N-carbamoyl-L-proline L_Proline->N_Carbamoyl_L_Proline Carbamoylation N_Carbamoyl_D_Proline N-carbamoyl-D-proline (Racemization) L_Proline->N_Carbamoyl_D_Proline High Temp / Extreme pH Hydantoin Hydantoin-L-proline (Cyclization) N_Carbamoyl_L_Proline->Hydantoin Heat Hydrolysis L-Proline (Hydrolysis) N_Carbamoyl_L_Proline->Hydrolysis Acid / Base

Caption: Formation of common side products in N-carbamoyl-L-proline synthesis.

Purification_Workflow Crude_Product Crude Reaction Mixture Filtration Filtration / Extraction (Removal of salts and soluble impurities) Crude_Product->Filtration Crystallization Crystallization (Removal of unreacted starting materials and some byproducts) Filtration->Crystallization Chiral_HPLC Purity Analysis (Chiral HPLC for enantiomeric purity) Crystallization->Chiral_HPLC Pure_Product Pure N-carbamoyl-L-proline Chiral_HPLC->Pure_Product

Caption: General workflow for the purification and analysis of N-carbamoyl-L-proline.

References

Technical Support Center: Production of 1-Carbamoylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scaled-up production of 1-Carbamoylpyrrolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

When moving from laboratory to pilot or industrial scale, several challenges can arise. These typically include:

  • Reaction Control: Exothermic reactions can become difficult to manage in larger reactors, potentially leading to side reactions and impurities.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in large volumes is critical to maintain reaction kinetics and yield. Inadequate mixing can result in localized concentration gradients and reduced product quality.[1][2]

  • Reagent Addition: The rate and method of reagent addition can significantly impact the reaction profile and impurity formation at a larger scale.

  • Work-up and Extraction: Phase separation during aqueous work-up can be slower and less efficient in large vessels, potentially leading to product loss or degradation.

  • Crystallization and Isolation: Achieving consistent crystal size, form (polymorphism), and purity during large-scale crystallization can be challenging.[3]

  • Drying: Efficiently drying large quantities of the final product to meet residual solvent specifications requires optimized drying equipment and conditions.

Q2: What are the common process-related impurities in the synthesis of this compound?

During the synthesis of this compound, several process-related impurities can form. While specific impurities are process-dependent, common types may include:

  • Unreacted Starting Materials: Residual L-proline or the carbamoylating agent.

  • Over-reacted Products: Formation of byproducts due to excessive reaction time or temperature.

  • Side-Reaction Products: Impurities arising from competing reaction pathways.

  • Degradation Products: The product may degrade under harsh reaction or work-up conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps that are not completely removed during drying.

Identifying and controlling these impurities is a critical aspect of process development and is essential for ensuring the quality and safety of the final product.[4][5][6]

Q3: How can I improve the yield and purity of this compound at a larger scale?

Improving yield and purity during scale-up often involves a multi-faceted approach:

  • Process Optimization: A Design of Experiments (DoE) approach can help identify critical process parameters and their optimal ranges.[1]

  • Raw Material Quality: Ensure the quality and consistency of starting materials, as variability can impact the reaction outcome.[1]

  • In-Process Controls (IPCs): Implement IPCs to monitor reaction progress and key parameters in real-time, allowing for timely adjustments.

  • Purification Strategy: Develop a robust purification strategy, which may involve techniques like reactive extraction, chromatography, or optimized crystallization procedures to effectively remove impurities.

  • Crystallization Studies: A thorough investigation of crystallization conditions (solvent system, temperature profile, seeding strategy) is crucial for obtaining a high-purity, crystalline product with desirable physical properties.

Troubleshooting Guides

Issue 1: Low Yield in Scaled-Up Synthesis
Potential Cause Troubleshooting Steps
Poor Temperature Control - Ensure the reactor's heating/cooling system is adequate for the larger volume. - Consider a slower addition rate for exothermic reactions to manage heat generation.
Inefficient Mixing - Evaluate the agitator design and speed for the specific reactor geometry and batch volume. - Use computational fluid dynamics (CFD) modeling to optimize mixing.
Incomplete Reaction - Monitor the reaction using in-process controls (e.g., HPLC, UPLC) to determine the optimal reaction time. - Ensure accurate stoichiometry of reactants at scale.
Product Loss During Work-up - Optimize extraction parameters (solvent ratios, pH, number of extractions). - Minimize the time the product spends in aqueous phases, especially at non-optimal pH, to prevent degradation.
Issue 2: High Impurity Levels in the Final Product
Potential Cause Troubleshooting Steps
Side Reactions at Elevated Temperatures - Lower the reaction temperature and extend the reaction time if necessary. - Optimize the reaction temperature profile.
Localized "Hot Spots" Due to Poor Mixing - Improve agitation to ensure uniform temperature distribution. - Consider a different reactor design for better heat transfer.
Impure Starting Materials - Source high-purity starting materials and establish stringent quality control specifications.[1]
Ineffective Purification - Re-evaluate the purification method. Consider alternative techniques such as column chromatography or recrystallization from a different solvent system. - For polar carboxylic acids, reversed-phase chromatography can be an effective purification method.
Issue 3: Difficulty with Crystallization and Isolation
Potential Cause Troubleshooting Steps
Inconsistent Crystal Form (Polymorphism) - Conduct a polymorph screen to identify and characterize different crystal forms. - Carefully control crystallization parameters (solvent, temperature, cooling rate, agitation) to consistently produce the desired polymorph.
Poor Filterability - Optimize crystallization to obtain a larger, more uniform crystal size distribution. - Evaluate different filtration equipment (e.g., Nutsche filter-dryer).
High Residual Solvents - Optimize the drying process (temperature, vacuum, time). - Consider a final solvent wash with a more volatile solvent before drying.

Data Presentation

Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Scale Production

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Typical Yield 85-95%75-85%
Purity (by HPLC) >99%97-99%
Reaction Time 4-6 hours6-10 hours
Key Impurity A <0.1%0.5-1.5%
Key Impurity B <0.05%0.2-0.8%

Note: This data is illustrative and will vary depending on the specific process and equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation and should be optimized for specific equipment and scale.

  • Dissolution: Dissolve L-proline in an appropriate aqueous alkaline solution in a temperature-controlled reactor.

  • Carbamoylation: Slowly add a carbamoylating agent (e.g., potassium cyanate) to the solution while maintaining the temperature at a predetermined setpoint.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adjusting the pH with a suitable acid.

  • Work-up: If necessary, perform an extractive work-up to remove non-polar impurities.

  • Crystallization: Induce crystallization by adjusting the pH and/or adding an anti-solvent. Control the cooling profile to obtain the desired crystal size.

  • Isolation: Isolate the solid product by filtration.

  • Drying: Dry the product under vacuum at a controlled temperature until the residual solvent content meets the specification.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow start Start dissolution Dissolution of L-proline start->dissolution carbamoylation Carbamoylation Reaction dissolution->carbamoylation monitoring In-Process Monitoring (HPLC) carbamoylation->monitoring workup Aqueous Work-up & pH Adjustment monitoring->workup Reaction Complete crystallization Crystallization workup->crystallization isolation Filtration & Washing crystallization->isolation drying Drying isolation->drying end Final Product drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage issue Low Yield or High Impurities temp_control Check Temperature Control issue->temp_control mixing Evaluate Mixing Efficiency issue->mixing reagents Verify Reagent Quality & Stoichiometry issue->reagents extraction Optimize Extraction Parameters issue->extraction crystallization Optimize Crystallization Conditions issue->crystallization drying Optimize Drying Process issue->drying solution Improved Yield & Purity temp_control->solution Adjust T mixing->solution Modify Agitation reagents->solution Use Pure Reagents extraction->solution Modify Work-up crystallization->solution Change Solvent/ Cooling Profile drying->solution Adjust Drying Parameters

Caption: Troubleshooting logic for scaling up production.

References

Improving the stability of N-carbamoyl-l-proline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-carbamoyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of N-carbamoyl-L-proline in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the handling and analysis of N-carbamoyl-L-proline in aqueous solutions.

Q1: My N-carbamoyl-L-proline solution is showing a decrease in concentration over time. What is the likely cause?

A1: N-carbamoyl-L-proline is susceptible to hydrolysis in aqueous solutions, which is the most common reason for a decrease in its concentration. This degradation reaction breaks down N-carbamoyl-L-proline into L-proline, ammonia, and carbon dioxide. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of N-carbamoyl-L-proline?

A2: The stability of N-carbamoyl-L-proline is highly dependent on the pH of the aqueous solution. Both acidic and alkaline conditions can catalyze the hydrolysis of the carbamoyl group. Typically, the compound will exhibit maximum stability in the neutral pH range. At acidic pH, the carbamoyl group can be protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxyl ions can directly attack the carbonyl carbon of the carbamoyl group, leading to its cleavage.

Q3: What is the effect of temperature on the degradation of N-carbamoyl-L-proline?

A3: As with most chemical reactions, the rate of hydrolysis of N-carbamoyl-L-proline increases with temperature. For every 10°C increase in temperature, the degradation rate can be expected to increase significantly. Therefore, to maintain the stability of your N-carbamoyl-L-proline solutions, it is recommended to store them at low temperatures (e.g., 2-8°C or frozen for long-term storage).

Q4: I am observing a new peak in my HPLC chromatogram that corresponds to L-proline. How can I confirm this and what does it signify?

A4: The appearance of an L-proline peak in your HPLC analysis is a strong indicator of N-carbamoyl-L-proline degradation. To confirm, you can run an L-proline standard under the same HPLC conditions and compare the retention times. This observation confirms that the primary degradation pathway is the hydrolysis of the carbamoyl group.

Q5: Are there any recommended buffer systems to improve the stability of N-carbamoyl-L-proline solutions?

A5: While specific studies on N-carbamoyl-L-proline are limited, using a buffer system to maintain a neutral pH (around 6.5-7.5) is advisable. Phosphate or citrate buffers are commonly used in this pH range. However, it is crucial to ensure that the buffer components themselves do not catalyze the degradation. It is recommended to perform a preliminary stability study with your chosen buffer system.

Q6: Can I use any additives to stabilize my N-carbamoyl-L-proline solution?

A6: The use of stabilizers for N-carbamoyl amino acids is not extensively documented. However, for other small molecules, the addition of excipients like polyols (e.g., mannitol, sorbitol) or amino acids has been shown to improve stability in some cases. It is important to note that the effectiveness of such additives would need to be experimentally verified for N-carbamoyl-L-proline.

Quantitative Data Summary

The following tables provide illustrative data on the stability of N-carbamoyl-L-proline under various conditions. Please note that this data is based on general principles of N-acyl amino acid stability and should be used as a guideline for designing your own experiments.

Table 1: Effect of pH on the Half-Life (t½) of N-carbamoyl-L-proline at 25°C

pHHalf-Life (t½) in hours (Illustrative)
3.012
5.048
7.0120
9.036
11.08

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of N-carbamoyl-L-proline at pH 7.0

Temperature (°C)Degradation Rate Constant (k) in hr⁻¹ (Illustrative)
40.001
250.0058
370.015
500.045

Experimental Protocols

Protocol 1: Determination of N-carbamoyl-L-proline Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to monitor the concentration of N-carbamoyl-L-proline and its primary degradation product, L-proline, over time.

Materials:

  • N-carbamoyl-L-proline

  • L-proline standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of N-carbamoyl-L-proline (e.g., 1 mg/mL) in the desired aqueous buffer.

    • Prepare a stock solution of L-proline standard (e.g., 1 mg/mL) in the same buffer.

    • Prepare a series of calibration standards for both compounds by diluting the stock solutions.

  • Stability Study Setup:

    • Aliquot the N-carbamoyl-L-proline solution into several vials for each condition to be tested (e.g., different pH values, temperatures).

    • Store the vials under the specified conditions.

  • HPLC Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.

    • Inject the sample onto the HPLC system.

    • HPLC Conditions (Example):

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Detection Wavelength: 210 nm

  • Data Analysis:

    • Quantify the concentration of N-carbamoyl-L-proline and L-proline in each sample using the calibration curves.

    • Plot the concentration of N-carbamoyl-L-proline versus time for each condition.

    • Determine the degradation rate constant (k) and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

cluster_degradation Degradation Pathway N_Carbamoyl_Proline N-carbamoyl-L-proline Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) N_Carbamoyl_Proline->Hydrolysis L_Proline L-proline Hydrolysis->L_Proline Carbamic_Acid Carbamic Acid (unstable) Hydrolysis->Carbamic_Acid Ammonia Ammonia (NH₃) Carbamic_Acid->Ammonia CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

Caption: Hydrolytic degradation of N-carbamoyl-L-proline.

cluster_workflow Experimental Workflow Prep Prepare N-carbamoyl-L-proline solution in buffer Incubate Incubate at defined pH and temperature Prep->Incubate Sample Sample at various time points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify remaining N-carbamoyl-L-proline HPLC->Quantify Kinetics Determine degradation kinetics (k, t½) Quantify->Kinetics

Caption: Stability testing workflow for N-carbamoyl-L-proline.

Technical Support Center: HPLC Analysis of 1-(aminocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 1-(aminocarbonyl)proline, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. For a polar and potentially zwitterionic compound like 1-(aminocarbonyl)proline, peak tailing often arises from undesirable secondary interactions with the stationary phase.

Initial Assessment Workflow

Before making significant changes to your method, it's crucial to determine if the issue is chemical (affecting only the analyte of interest) or systemic (affecting all peaks).

G A Peak Tailing Observed for 1-(aminocarbonyl)proline B Inject a Neutral Marker (e.g., Toluene, Uracil) A->B C Does the Neutral Marker Peak Tail? B->C D YES: Systemic Issue C->D Yes E NO: Analyte-Specific Issue C->E No F Check for Extra-Column Volume (tubing, fittings). Inspect for Column Void/Damage. D->F G Proceed to Analyte-Specific Troubleshooting E->G

Caption: Initial workflow to diagnose the cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for 1-(aminocarbonyl)proline?

A1: For a polar molecule like 1-(aminocarbonyl)proline, which contains both a carboxylic acid and an amide group, peak tailing in reversed-phase HPLC is typically due to:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2] These interactions create a secondary retention mechanism, leading to a distorted peak shape.[1][2]

  • Inappropriate Mobile Phase pH: The ionization state of 1-(aminocarbonyl)proline is pH-dependent. If the mobile phase pH is not optimized, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing.[2]

  • Metal Chelation: The presence of metal impurities in the silica matrix or from the HPLC system components can lead to chelation with the analyte, causing peak tailing.[3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.[4]

Q2: How can I reduce peak tailing by modifying the mobile phase?

A2: Optimizing the mobile phase is a critical step in mitigating peak tailing.

  • Adjusting pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) is a common strategy.[5] At low pH, residual silanol groups are protonated and less likely to interact with the analyte.[5]

  • Increasing Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[2][6]

  • Choice of Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their different properties can influence peak shape, so it may be beneficial to try switching between them.

Table 1: Effect of Mobile Phase pH and Buffer Concentration on Peak Asymmetry

Mobile Phase CompositionAnalyteAsymmetry Factor (As)
20% ACN / 80% Water (no buffer)1-(aminocarbonyl)proline2.1
20% ACN / 80% 10 mM Phosphate Buffer, pH 7.01-(aminocarbonyl)proline1.8
20% ACN / 80% 10 mM Phosphate Buffer, pH 3.01-(aminocarbonyl)proline1.3
20% ACN / 80% 50 mM Phosphate Buffer, pH 3.01-(aminocarbonyl)proline1.1

Note: Data presented are hypothetical and for illustrative purposes, based on established chromatographic principles.

Q3: Which HPLC column is most suitable for analyzing 1-(aminocarbonyl)proline?

A3: The choice of column can have a significant impact on peak shape.

  • End-Capped C18 Columns: A high-quality, fully end-capped C18 column is a good starting point.[1] End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[5]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and provide alternative selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar compounds that are poorly retained on reversed-phase columns, HILIC can be an excellent alternative.[7][8] HILIC separates compounds based on their hydrophilicity.[7][8]

Troubleshooting Workflow for Analyte-Specific Peak Tailing

G cluster_0 Mobile Phase Optimization cluster_1 Column & Hardware Optimization A Lower Mobile Phase pH (e.g., to 2.5-3.5) B Increase Buffer Strength (e.g., to 20-50 mM) A->B C Change Organic Modifier (ACN to MeOH or vice-versa) B->C Check1 Peak Shape Improved? C->Check1 D Use High-Purity, End-Capped C18 Column E Consider Polar-Embedded or HILIC Column D->E F Check for System Contamination (Metal Leaching) E->F Check2 Peak Shape Improved? F->Check2 Start Analyte-Specific Peak Tailing Start->A Check1->D No End Symmetrical Peak Achieved Check1->End Yes Check2->End Yes Check2->End No (Further Method Development Needed)

Caption: Systematic approach to resolving analyte-specific peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing of 1-(aminocarbonyl)proline.

  • Baseline Experiment:

    • Column: Standard end-capped C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic, e.g., 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample Concentration: 10 µg/mL in mobile phase.

    • Action: Inject the sample and record the chromatogram. Calculate the asymmetry factor.

  • pH Adjustment:

    • Mobile Phase A: Prepare buffered mobile phases at different pH values. For example:

      • 50 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

      • 50 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

    • Action: Re-run the analysis with each buffered mobile phase and compare the peak asymmetry.

  • Buffer Concentration Adjustment:

    • Mobile Phase A: Using the optimal pH determined in the previous step (e.g., pH 3.0), prepare buffers of varying concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Action: Analyze the sample with each buffer concentration and observe the effect on peak shape.

Protocol 2: Column Screening

If mobile phase optimization does not fully resolve the peak tailing, a different stationary phase may be required.

  • Polar-Embedded Column:

    • Column: A polar-embedded reversed-phase column of similar dimensions to the original C18 column.

    • Action: Using the optimized mobile phase from Protocol 1, re-analyze the sample.

  • HILIC Column:

    • Note: HILIC operates in a different separation mode and requires a high organic content in the mobile phase.

    • Column: HILIC column (e.g., amide or unbonded silica).

    • Mobile Phase A: 90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.

    • Action: Develop a suitable gradient and analyze the sample. HILIC can provide excellent peak shapes for highly polar compounds.[7][8]

References

Technical Support Center: Overcoming Solubility Challenges with 1-Carbamoylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with 1-Carbamoylpyrrolidine-2-carboxylic acid (CAS 125411-62-3). The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule containing both a carboxylic acid and a carbamoyl group.[1][2] Its solubility is influenced by the solvent's polarity and the pH of the solution. Generally, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar solvents and aqueous solutions where the carboxylic acid group can be ionized.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do first?

A common issue with acidic compounds is their limited solubility in neutral or acidic aqueous solutions. The first step is to assess the pH of your buffer. For acidic compounds like this compound, increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3][4][5]

Q3: Can I use organic solvents to prepare a stock solution?

Yes, preparing a concentrated stock solution in an organic solvent is a standard practice.[6] Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization attempts due to its high dissolving power for a wide range of organic molecules.[6] Other polar aprotic solvents like dimethylformamide (DMF) can also be effective. From this concentrated stock, you can make further dilutions into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect your experiment.[7]

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the compound is no longer soluble as the solvent polarity changes drastically.[7] To mitigate this, try the following:

  • Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit.

  • Modify the dilution method: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.[7] This rapid dispersion can prevent localized high concentrations.[7]

  • Use a co-solvent: Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution to increase the solubility of your compound.[7][8]

Q5: Can temperature be used to improve the solubility of this compound?

For many solid compounds, solubility increases with temperature.[3] Gentle warming (e.g., to 37°C) can aid in dissolution.[6] However, it is crucial to be cautious as excessive or prolonged heat can lead to the degradation of the compound.[6] Always check the compound's stability at elevated temperatures.

Troubleshooting Guides

Issue 1: Poor Dissolution in Aqueous Buffers

Primary Cause: The concentration of this compound exceeds its intrinsic solubility at the buffer's pH.

Solution 1: pH Adjustment

Since the compound has a carboxylic acid group, its solubility is highly pH-dependent.[3][4] By increasing the pH above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate form.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement
  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a suspension.

  • Stir the suspensions at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter the suspensions using a 0.22 µm filter to remove any undissolved solid.[3]

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot the solubility as a function of pH to determine the optimal pH for your experiments.

Protocol 2: Co-Solvent Screening
  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Prepare a series of your primary aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% of ethanol, propylene glycol, or PEG 400).[7]

  • To a fixed volume of each co-solvent buffer, add a small volume of the compound's stock solution to achieve your desired final concentration.

  • Vortex the solution immediately and visually inspect for any precipitation.

  • Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour) and check for precipitation again.

  • Select the lowest concentration of the co-solvent that maintains the solubility of the compound.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 5.0)~ 1.5
Water (pH 7.4)~ 15
Phosphate Buffered Saline (PBS, pH 7.4)~ 14
Dimethyl Sulfoxide (DMSO)> 100
Ethanol~ 25
Methanol~ 30
Acetone< 1
Dichloromethane< 0.1

Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally.

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound

pHSolubility (mg/mL) at 25°C
4.00.5
5.01.5
6.05.0
7.012.5
7.415.0
8.025.0

Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound does not dissolve check_solvent Is the solvent aqueous? start->check_solvent aqueous_path Aqueous Buffer check_solvent->aqueous_path Yes organic_path Organic Solvent check_solvent->organic_path No check_ph Is pH modification an option? aqueous_path->check_ph adjust_ph Increase pH (e.g., to pH 7.4 or 8.0) check_ph->adjust_ph Yes cosolvent_path Consider Co-solvent check_ph->cosolvent_path No dissolved_ph Compound Dissolved adjust_ph->dissolved_ph success Successful Solubilization dissolved_ph->success add_cosolvent Add co-solvent (e.g., Ethanol, PEG 400) in small percentages cosolvent_path->add_cosolvent dissolved_cosolvent Compound Dissolved add_cosolvent->dissolved_cosolvent dissolved_cosolvent->success prepare_stock Prepare concentrated stock (e.g., in DMSO or DMF) organic_path->prepare_stock dilute_stock Dilute into aqueous buffer prepare_stock->dilute_stock check_precipitation Does it precipitate? dilute_stock->check_precipitation precipitation_path Precipitation Occurs check_precipitation->precipitation_path Yes check_precipitation->success No troubleshoot_precipitation Troubleshoot Dilution: - Lower final concentration - Add stock to vortexing buffer - Use co-solvent in buffer precipitation_path->troubleshoot_precipitation troubleshoot_precipitation->success

Caption: Troubleshooting workflow for dissolving this compound.

Experimental_Workflow_pH_Screening start Start: Prepare Buffers (pH 5.0, 6.0, 7.0, 7.4, 8.0) add_compound Add Compound to each buffer start->add_compound equilibrate Stir for 24h at 25°C add_compound->equilibrate filter Filter with 0.22 µm syringe filter equilibrate->filter analyze Analyze Filtrate (UV-Vis or HPLC) filter->analyze plot Plot Solubility vs. pH analyze->plot end Determine Optimal pH plot->end

Caption: Experimental workflow for determining pH-dependent solubility.

References

Technical Support Center: Robust Quantification of N-Carbamoyl-L-Proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of N-carbamoyl-L-proline. The information is tailored for researchers, scientists, and drug development professionals utilizing analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of N-carbamoyl-L-proline, presented in a question-and-answer format.

Issue 1: Low or No Signal Detected for N-Carbamoyl-L-Proline

Potential CauseQuestionSuggested Solution
Inefficient Ionization Is the mass spectrometer optimized for N-carbamoyl-L-proline?Infuse a standard solution of N-carbamoyl-L-proline directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and temperature. N-carbamoyl-L-proline may require specific conditions for efficient ionization.
Suboptimal Derivatization Is the derivatization reaction incomplete or producing unstable derivatives?Verify the derivatization protocol. Ensure the correct pH, temperature, and reaction time are used. Consider testing different derivatization reagents known to react with carbamoyl groups for better stability and ionization efficiency.
Sample Preparation Issues Is N-carbamoyl-L-proline being lost during sample extraction?Evaluate the extraction efficiency by spiking a known amount of N-carbamoyl-L-proline into a blank matrix and measuring the recovery. Protein precipitation with cold methanol is a common starting point.[1]
LC Method Problems Is the analyte not eluting from the column or co-eluting with interfering substances?Check the column chemistry and mobile phase composition. A hydrophilic interaction liquid chromatography (HILIC) column may be suitable for retaining this polar compound.[2] Ensure the mobile phase pH is appropriate for the analyte's pKa.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Potential CauseQuestionSuggested Solution
Column Overload Is the injection volume or concentration too high?Reduce the injection volume or dilute the sample. Column overload can lead to peak fronting or tailing.
Secondary Interactions Is the analyte interacting with active sites on the column?Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.[3] However, be aware that TFA can cause ion suppression.
Inappropriate Injection Solvent Is the injection solvent stronger than the initial mobile phase?The injection solvent should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing at the head of the column.
Column Degradation Is the column old or has it been exposed to harsh conditions?Flush the column according to the manufacturer's instructions or replace it if performance does not improve. Column voids can cause peak splitting.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying N-carbamoyl-L-proline?

A1: The most common and robust method for quantifying N-carbamoyl-L-proline in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex sample matrix.

Q2: Is derivatization necessary for the analysis of N-carbamoyl-L-proline?

A2: While direct analysis is possible, derivatization is often employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency in the mass spectrometer.[5][6] Common derivatization reagents for amino and carbamoyl groups include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[6][7]

Q3: How can I minimize matrix effects in my N-carbamoyl-L-proline assay?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS. To minimize them, you can:

  • Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts.[8]

  • Improve Chromatographic Separation: Ensure N-carbamoyl-L-proline is well-separated from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of N-carbamoyl-L-proline is the ideal internal standard as it will co-elute and experience similar matrix effects as the analyte.[1]

Q4: What are typical validation parameters for a robust N-carbamoyl-L-proline quantification method?

A4: A robust method should be validated for linearity, precision, accuracy, recovery, and stability. The following table summarizes typical acceptance criteria for these parameters.

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%RE) Within ±15%
Extraction Recovery Consistent and reproducible
Analyte Stability Stable under storage and processing conditions

Experimental Protocols

Protocol: Quantification of N-Carbamoyl-L-Proline in Human Plasma by LC-MS/MS

This protocol provides a general framework. Optimization will be required for specific instrumentation and sample types.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., ¹³C₅,¹⁵N-N-carbamoyl-L-proline).

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Derivatization (using AQC)

  • To the reconstituted sample, add 20 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent solution.

  • Vortex immediately and incubate at 55°C for 10 minutes.

  • Inject a portion of the derivatized sample into the LC-MS/MS system.

3. LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of derivatized N-carbamoyl-L-proline and its internal standard.

Visualizations

Metabolic Pathway of Proline

The following diagram illustrates the metabolic pathway of proline, which is closely related to N-carbamoyl-L-proline. N-carbamoyl-L-proline is an intermediate in the urea cycle and can be metabolically linked to this pathway.

Proline_Metabolism Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C P5CR P5CR P5C->P5CR OAT OAT P5C->OAT Proline L-Proline P5CR->Proline PRODH PRODH Proline->PRODH PRODH->P5C Ornithine Ornithine ARG ARG Ornithine->ARG UreaCycle Urea Cycle (contains N-Carbamoyl- L-proline intermediates) Ornithine->UreaCycle OAT->Ornithine Arginine Arginine Arginine->UreaCycle ARG->Arginine

Caption: Simplified metabolic pathway of L-proline and its connection to the urea cycle.

Experimental Workflow for N-Carbamoyl-L-Proline Quantification

This diagram outlines the key steps in a typical analytical workflow for the quantification of N-carbamoyl-L-proline.

Workflow Start Start: Biological Sample SamplePrep Sample Preparation (e.g., Protein Precipitation) Start->SamplePrep Derivatization Derivatization (e.g., with AQC) SamplePrep->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing End End: Concentration of N-Carbamoyl-L-proline DataProcessing->End

Caption: General experimental workflow for N-carbamoyl-L-proline quantification.

References

Technical Support Center: Refining Purification Protocols for N-carbamoyl-l-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-carbamoyl-l-proline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of N-carbamoyl-l-proline derivatives?

Common impurities can include unreacted starting materials (L-proline and carbamoylating agents), diastereomers if the reaction is not stereospecific, and by-products from side reactions. Degradation products may also be present, especially if the compound is sensitive to heat or pH extremes.

Q2: Which chromatographic techniques are most effective for purifying N-carbamoyl-l-proline derivatives?

Flash column chromatography on silica gel is a rapid and general method for purifying related compounds like α-amino acid-N-carboxyanhydrides and can be adapted for N-carbamoyl-l-proline derivatives.[1] For analytical and preparative separation, especially for chiral purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP) is often employed.[2][3] Reversed-phase HPLC can also be used for separating the derivatized amino acids.[4]

Q3: How can I improve the resolution between enantiomers during chiral HPLC?

Poor resolution in chiral HPLC can stem from several factors. A systematic approach is necessary to achieve the desired separation. Key factors to optimize include:

  • Chiral Stationary Phase (CSP) Selection: Ensure the chosen CSP is suitable for your class of analyte.[2]

  • Mobile Phase Composition: The composition of the mobile phase, including the percentage of modifiers like ethanol in a hexane-based system, can dramatically affect resolution.[3] The addition of small amounts of acid (e.g., 0.1% TFA) can also be beneficial.[3]

  • Temperature: Temperature plays a complex role. Generally, lower temperatures can increase chiral selectivity.[2] However, the effect is compound-dependent and should be optimized for each specific separation.[2]

  • Flow Rate: For critical separations, studying the effect of flow rate on resolution is worthwhile, as lower flow rates can sometimes enhance efficiency and improve resolution.

Q4: My N-carbamoyl-l-proline derivative is an oil and difficult to crystallize. What can I do?

For compounds that are difficult to crystallize, flash column chromatography is a valuable alternative to obtain pure material.[1] If crystallization is the desired method of purification, techniques such as drowning-out crystallization, where an anti-solvent is added to a solution of the compound, can be investigated.[5] The choice of solvent and anti-solvent is critical. For L-proline, which has high solubility in water and alcohol, anti-solvents like acetone have been used.[5]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step Experimental Protocol
Product Loss During Extraction Optimize the extraction solvent system and method.Ensure the pH of the aqueous layer is adjusted to favor the partitioning of the product into the organic layer. Perform multiple extractions with smaller volumes of solvent.
Incomplete Elution from Chromatography Column Modify the mobile phase to increase its polarity.Gradually increase the percentage of the more polar solvent in your mobile phase gradient. A flush with a very polar solvent at the end of the run can elute strongly retained compounds.
Product Degradation Avoid high temperatures and extreme pH conditions during purification.If using techniques like Soxhlet extraction, be mindful of potential thermal degradation.[6] Store fractions and the final product at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage).[6]
Inefficient Crystallization Screen different solvent/anti-solvent systems and control the cooling rate.A common method for proline crystallization involves dissolving the crude product in ethanol and water, followed by decolorization, filtration, and controlled cooling.[7]
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Troubleshooting Step Experimental Protocol
Column Overload Inject a smaller sample volume or a more dilute sample.Prepare a dilution series of your sample and inject each to determine the optimal concentration that does not overload the column.
Secondary Interactions with Stationary Phase Optimize the mobile phase pH and consider using additives.For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Adding 0.1% TFA can improve peak shape.[2]
Contaminated Guard Column or Column Inlet Replace the guard column and/or clean the column by flushing with strong solvents.Follow the column manufacturer's instructions for cleaning and regeneration. Regularly replacing the guard column can protect the analytical column.

Quantitative Data Summary

The following tables summarize purification data for proline derivatives from various sources.

Table 1: Purification of 4-oxo-L-proline Derivatives

DerivativePurification MethodYieldPurity (HPLC)Enantiomeric Excess (ee)Reference
N-Boc-L-4-oxoprolineNot specified79%99.4%99.8%[8]
N-Cbz-L-4-oxoprolineNot specified65%99.2%99.8%[8]

Table 2: Chiral Separation of Proline Derivatives

DerivativeMethodResolution (Rs)Analysis TimeReference
AQC-derivatized ProlineUHPLC-IM-MSBaseline separation (Rs ≥ 1.5)< 3 min[9][10]
D- and L-Prolinamide (derivatized)RP-HPLC5.855 min[11]
D- and L-Proline (derivatized)NP-HPLCNot specified20 min[12]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purification

This protocol is a general guideline and should be optimized for the specific N-carbamoyl-l-proline derivative.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry containing the crude product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of L-proline (Illustrative)

This protocol for L-proline can be adapted for its N-carbamoyl derivatives.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for N-carbamoyl-l-proline Derivatives Crude Crude Product Choice Purification Method Choice Crude->Choice Chromatography Column Chromatography Choice->Chromatography Oily or Non-crystalline Crystallization Crystallization Choice->Crystallization Crystalline Solid Analysis Purity Analysis (HPLC, NMR) Chromatography->Analysis Crystallization->Analysis Analysis->Choice Impure Pure Pure Product Analysis->Pure Purity > 95% Troubleshooting_HPLC_Resolution Troubleshooting Poor Chiral HPLC Resolution Start Poor Resolution CheckCSP Is CSP appropriate? Start->CheckCSP CheckMobilePhase Optimize Mobile Phase CheckCSP->CheckMobilePhase Yes Success Good Resolution CheckCSP->Success No, Change Column CheckTemp Optimize Temperature CheckMobilePhase->CheckTemp CheckFlow Optimize Flow Rate CheckTemp->CheckFlow CheckFlow->Success

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for 1-Carbamoylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques for the quantitative determination of 1-Carbamoylpyrrolidine-2-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The validation parameters are discussed in line with the ICH Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS for the analysis of this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.998≥ 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity ModerateHigh
Robustness PassedPassed

Experimental Protocols

Detailed methodologies for the validation of both HPLC-UV and LC-MS/MS methods are provided below.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not a primary requirement.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

Validation Procedures:

  • Specificity: The specificity of the method is determined by analyzing the drug substance, a placebo formulation, and the drug substance spiked in the placebo. The chromatograms are examined for any interfering peaks at the retention time of the analyte.

  • Linearity: A series of at least five standard solutions of this compound ranging from 1 µg/mL to 100 µg/mL are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.

  • Accuracy: The accuracy is assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting series of dilute solutions of the analyte.

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[5] The effect on the analytical results is observed.

LC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, or for trace-level impurity analysis. As carboxylic acids can be challenging to analyze by reversed-phase LC-MS, derivatization is often employed.[7][8][9][10]

Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent with an electrospray ionization (ESI) source

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Validation Procedures:

  • Specificity and Selectivity: The selectivity is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity: A calibration curve is prepared by spiking known concentrations of the analyte and a constant concentration of an internal standard into the blank matrix. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared in the matrix and analyzed in replicates on the same day (intra-day) and on different days (inter-day) to determine accuracy (% recovery) and precision (%RSD).

  • Matrix Effect: The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.

  • Recovery: The extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • LOD and LOQ: These are determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

  • Robustness: The robustness is tested by introducing small variations in LC parameters (e.g., mobile phase composition, flow rate) and MS parameters (e.g., collision energy).

Visualizations

The following diagrams illustrate the workflow of analytical method validation and a decision-making process for method selection.

Analytical_Method_Validation_Workflow Define_Purpose Define Analytical Method's Purpose Develop_Method Develop Analytical Method Define_Purpose->Develop_Method Pre_Validation Pre-Validation/ Method Optimization Develop_Method->Pre_Validation Validation_Protocol Write Validation Protocol Pre_Validation->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Data_Analysis Analyze and Document Results Execute_Validation->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: General workflow for analytical method validation.

Method_Selection_Flowchart Start Start: Need to Analyze This compound High_Sensitivity Is high sensitivity required (e.g., biological matrix)? Start->High_Sensitivity LC_MS Select LC-MS/MS Method High_Sensitivity->LC_MS Yes HPLC_UV Select HPLC-UV Method High_Sensitivity->HPLC_UV No Validate_Method Perform Method Validation (ICH Q2(R1)) LC_MS->Validate_Method HPLC_UV->Validate_Method Implement_Method Implement Validated Method for Routine Analysis Validate_Method->Implement_Method

Caption: Decision flowchart for selecting an analytical method.

References

Cross-validation of different derivatization reagents for carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Derivatization Reagents for Carboxylic Acid Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is crucial. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose. However, the inherent polarity and, in some cases, low volatility of carboxylic acids often necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity. This guide provides an objective comparison of common derivatization reagents for carboxylic acid analysis, supported by experimental data, to aid in the selection of the most suitable method.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS, derivatization is essential to increase the volatility and thermal stability of carboxylic acids. The most common approaches are silylation and alkylation (esterification).

Silylation Reagents

Silylation involves replacing the acidic hydrogen of the carboxyl group with a trimethylsilyl (TMS) or other silyl group.[1][2] This reduces the polarity and increases the volatility of the analyte.[1][2]

Featured Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used silylating agent.[3]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most versatile silylating agents.[3]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.[4]

Performance Comparison: Silylation Reagents

FeatureBSTFA (+TMCS)MSTFAMTBSTFA
Silylating Strength Very strong, enhanced by TMCS catalyst.[3]Generally considered more reactive than BSTFA.[3]Comparable to BSTFA for amino acids.[4]
By-products Less volatile than MSTFA by-products.[5]Highly volatile by-products, minimizing interference.[6]By-products are less volatile.
Derivative Stability TMS derivatives are moisture-sensitive and have limited stability (best if analyzed within a week).[6]Similar to BSTFA.[6]TBDMS derivatives have improved stability against hydrolysis.
Mass Spectra Derivatives primarily show [M]+, [M-15]+, and [M-89]+ fragments.[7][8]N/ADerivatives show characteristic [M]+, [M-57]+, and [M-131]+ fragments.[7][8]
Best For Broad range of functional groups, including sterically hindered compounds (with TMCS).[3][7][8]Volatile trace materials where derivative peaks might be near reagent peaks.When high derivative stability is required; facilitates separation of isomers.[4][7][8]
Considerations Can produce multiple derivatives for some compounds.[3]May require longer reaction times for polyhydroxy compounds.[3]May show little to no response for sterically hindered compounds.[7][8]

Experimental Protocol: General Silylation of Carboxylic Acids with BSTFA or MSTFA [6]

  • Sample Preparation: If the sample is aqueous, remove water by drying or lyophilization, as silylating reagents are moisture-sensitive.[6]

  • Reaction: In an autosampler vial, combine the carboxylic acid sample (e.g., 100 µL of a 1 mg/mL solution) with the silylating reagent (BSTFA or MSTFA, with 1% TMCS), ensuring a molar excess of the reagent (e.g., 50 µL).[6]

  • Incubation: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. The temperature and time can be optimized for specific analytes.[6]

  • Analysis: After cooling, the sample can be diluted with a suitable solvent (e.g., dichloromethane) and is ready for GC-MS analysis.[6]

Alkylation (Esterification) Reagents

Alkylation, most commonly through esterification, converts carboxylic acids into their corresponding esters, which are more volatile and exhibit better chromatographic properties.[9]

Featured Reagents:

  • BF₃-Methanol (Boron Trifluoride-Methanol): A classic and widely used reagent for preparing fatty acid methyl esters (FAMEs).[6][10]

  • MCF (Methyl Chloroformate): A versatile reagent for the derivatization of both amino and non-amino organic acids.[11][12]

Performance Comparison: Alkylation Reagents

FeatureBF₃-MethanolMethyl Chloroformate (MCF)
Reaction Conditions Mild conditions (e.g., 50-60°C for 1 hour).[6]Instantaneous reaction at room temperature.[11]
Derivative Stability FAMEs are generally stable.Alkyl derivatives show good stability.[11]
Reproducibility Widely used and effective.[10]Showed better reproducibility and stability during chromatographic runs compared to silylation in one study.[11]
Versatility Primarily used for fatty acids.[6][10]Derivatizes a broad range of amino and non-amino organic acids.[11][12]
Considerations Moisture sensitive.[6][10]Lower reagent costs and less damage to the GC column compared to silylation.[11]

Experimental Protocol: Esterification of Fatty Acids with BF₃-Methanol [6]

  • Sample Preparation: Ensure the sample is dry.

  • Reaction: In an autosampler vial, combine the fatty acid sample (e.g., 100 µL) with 14% BF₃ in methanol (e.g., 50 µL).[6]

  • Incubation: Cap the vial, vortex, and heat at 60°C for 60 minutes.[6]

  • Extraction: After cooling, add 0.5 mL of saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex, and allow the layers to separate.[6]

  • Analysis: Transfer the upper hexane layer to a new vial for GC-MS analysis.[6]

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS, derivatization aims to improve the ionization efficiency and chromatographic retention of carboxylic acids, which are often poorly retained on reversed-phase columns and may exhibit poor ionization in their native form.[13][14][15]

Featured Reagents:

  • 3-NPH (3-Nitrophenylhydrazine): A reagent that reacts with carboxylic acids in the presence of a coupling agent.[13][14]

  • Aniline: Another reagent used with a coupling agent, though with some reported drawbacks.[13][14]

  • 4-BNMA (4-bromo-N-methylbenzylamine): A newer reagent designed to derivatize mono-, di-, and tri-carboxylic acids.[16][17]

  • AMPP (N-(4-aminomethylphenyl)pyridinium): A charge-reversal derivatization agent that significantly enhances sensitivity.[10]

Performance Comparison: LC-MS Derivatization Reagents

Feature3-Nitrophenylhydrazine (3-NPH)Aniline4-bromo-N-methylbenzylamine (4-BNMA)AMPP
Derivatization Efficiency Close to 100%.[13][14]Variable (20-100%) and matrix-dependent.[13][14]Complete derivatization reported for polyacids.[17]N/A
Apparent Recovery Around 100% for ¹³C-labeled internal standards.[13][14]Approximately 45% for ¹³C-labeled internal standards.[13][14]N/AN/A
Sensitivity Enhancement N/AConcentrations determined were on average five times lower than with 3-NPH.[13][14]Limits of detection between 0.2 and 44 µg/L.[16][17]10 to 30-fold enhancement in ionization efficiency and up to 60,000-fold increase in sensitivity.[10]
Best For Quantitative analysis of carboxylic acids in complex matrices like animal samples.[13][14]Not recommended for quantitative analysis in animal samples due to variable efficiency and low recovery.[13][14]Analysis of biologically important organic acids, including TCA cycle intermediates.[16][17]Detection of low-abundance fatty acids.[10]
Considerations Requires a coupling agent (e.g., EDC).[13]Requires a coupling agent (e.g., EDC).[13]Requires a coupling agent (e.g., EDC).[17]Can be a complex and time-consuming process.[10]

Experimental Protocol: Derivatization of Carboxylic Acids with 4-BNMA [18]

  • Reaction Mixture: To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.

  • Initiation: Add 25 µL of 1 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to start the reaction.

  • Incubation: Allow the reaction to proceed for 45 minutes at 60°C.

  • Quenching: Stop the reaction by adding 100 µL of 50 mM acetate buffer (pH 5.6).

  • Analysis: The derivatized sample is then ready for LC-MS/MS analysis.

Experimental Workflow

The general workflow for the derivatization and analysis of carboxylic acids involves sample preparation, the derivatization reaction, and subsequent chromatographic and mass spectrometric analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Carboxylic Acid Sample (e.g., biological fluid, extract) extraction Extraction & Purification start->extraction drying Drying (if necessary, e.g., for GC-MS) extraction->drying add_reagent Add Derivatization Reagent & Catalyst/Coupling Agent drying->add_reagent incubate Incubate (Heat as required) add_reagent->incubate quench Quench Reaction / Extract Derivative (if necessary) incubate->quench gcms GC-MS Analysis quench->gcms lcms LC-MS Analysis quench->lcms data_proc Data Processing & Quantification gcms->data_proc lcms->data_proc

Caption: General experimental workflow for carboxylic acid derivatization and analysis.

Conclusion

The choice of derivatization reagent is a critical decision in the analytical workflow for carboxylic acid analysis. For GC-MS, silylation reagents like MSTFA and BSTFA offer broad applicability, with MSTFA being favored for its volatile by-products. Alkylation reagents such as BF₃-methanol are robust for fatty acid analysis, while MCF presents a promising alternative with excellent stability and reproducibility. For LC-MS analysis, where the goal is to enhance ionization and retention, 3-NPH has demonstrated superior performance in terms of efficiency and recovery compared to aniline for quantitative studies. Newer reagents like 4-BNMA and AMPP offer significant sensitivity enhancements for specific applications. The selection of the optimal reagent will depend on the specific carboxylic acids of interest, the sample matrix, the analytical instrumentation available, and the overall goals of the analysis, whether they be qualitative screening or precise quantification.

References

Unambiguous Structural Confirmation of N-carbamoyl-L-proline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of small molecules is a critical step in ensuring compound identity and purity. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of N-carbamoyl-L-proline, a key molecule in various biochemical pathways.

This document presents a head-to-head comparison of these analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

At a Glance: Comparing Analytical Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (1D & 2D NMR), chemical environment of nuclei, relative number of protons, stereochemistryMolecular weight, elemental composition, fragmentation patterns for substructure identification
Sample Requirements High-quality single crystal (typically >0.1 mm)5-10 mg dissolved in a deuterated solventMicrograms to nanograms of sample
Analysis Time Hours to days (including crystal growth and data analysis)Minutes to hours per experimentMinutes per sample
Key Advantage Unambiguous determination of absolute structureProvides detailed structural information in solutionHigh sensitivity and rapid analysis
Key Limitation Crystal growth can be a significant bottleneckLower sensitivity compared to MS, complex spectra for large moleculesDoes not provide 3D spatial arrangement of atoms

In-Depth Analysis: X-ray Crystallography

X-ray crystallography stands as the gold standard for the definitive determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, providing unparalleled insight into the molecule's architecture.

Experimental Data for N-carbamoyl-proline Derivatives
ParameterN-carbamoyl-L-proline (Powder Diffraction)[1]N-carbamoyl-dl-proline (Single Crystal)[1][2][3]
Crystal System OrthorhombicTriclinic
Space Group P2₁2₁2₁P-1
a (Å) 12.495(1)7.610 (4)
b (Å) 9.7672(6)9.259 (5)
c (Å) 6.4571(7)11.749 (7)
α (°) 90110.294 (11)
β (°) 90101.304 (13)
γ (°) 9091.391 (16)
Volume (ų) 787.9(1)-

Note: The data for N-carbamoyl-L-proline is derived from powder synchrotron X-ray diffraction, while the data for the racemic mixture, N-carbamoyl-dl-proline, was obtained from single-crystal X-ray diffraction.

The crystal structure of (2S)-1-carbamoylpyrrolidine-2-carboxylic acid reveals a half-chair conformation for the pyrrolidine ring.[4][5] The molecules are interconnected through N—H⋯O and O—H⋯O hydrogen bonds, forming cyclic structures.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The general workflow for the structural determination of a small molecule like N-carbamoyl-L-proline using single-crystal X-ray diffraction is outlined below.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Slow Evaporation Slow Evaporation Crystal Mounting Crystal Mounting Slow Evaporation->Crystal Mounting Vapor Diffusion Vapor Diffusion Vapor Diffusion->Crystal Mounting Cooling Cooling Cooling->Crystal Mounting X-ray Source X-ray Source (e.g., Mo Kα) Crystal Mounting->X-ray Source Diffractometer Diffractometer X-ray Source->Diffractometer Data Acquisition Data Acquisition Diffractometer->Data Acquisition Data Processing Data Processing & Integration Data Acquisition->Data Processing Phase Problem Phase Problem Solution (Direct Methods) Data Processing->Phase Problem Model Building Model Building & Refinement Phase Problem->Model Building Validation Structure Validation Model Building->Validation

Workflow for Single-Crystal X-ray Diffraction.
  • Crystal Growth: High-quality single crystals of N-carbamoyl-L-proline are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Alternative Techniques for Structural Confirmation

While X-ray crystallography provides the most definitive structural data, NMR spectroscopy and mass spectrometry are powerful complementary techniques that offer valuable structural insights, often with less demanding sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution. For N-carbamoyl-L-proline, both ¹H and ¹³C NMR would be instrumental.

Expected NMR Data for N-carbamoyl-L-proline:

NucleusExpected Chemical Shifts (ppm)Expected Splitting PatternsInformation Gained
¹H NMR ~1.7-2.2 (pyrrolidine CH₂), ~3.2-3.5 (pyrrolidine CH₂-N), ~4.2 (pyrrolidine CH-N), ~5.9 (NH₂), ~12.5 (COOH)Multiplets, Doublet of doublets, Singlet, Broad singletNumber of distinct protons, neighboring protons (connectivity), diastereotopic protons in the pyrrolidine ring
¹³C NMR ~24-30 (pyrrolidine CH₂), ~46 (pyrrolidine CH₂-N), ~58 (pyrrolidine CH-N), ~157 (C=O, carbamoyl), ~175 (C=O, carboxylic acid)-Number of distinct carbon atoms, types of functional groups

Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

nmr_workflow Sample Preparation Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent 1D NMR Acquisition Acquire ¹H and ¹³C spectra Sample Preparation->1D NMR Acquisition 2D NMR Acquisition Acquire COSY, HSQC, HMBC spectra 1D NMR Acquisition->2D NMR Acquisition Spectral Processing Fourier Transform, Phasing, Baseline Correction 1D NMR Acquisition->Spectral Processing 2D NMR Acquisition->Spectral Processing Spectral Analysis Assign peaks, determine connectivity Spectral Processing->Spectral Analysis Structure Elucidation Propose and confirm structure Spectral Analysis->Structure Elucidation

Workflow for NMR-based Structure Elucidation.
  • Sample Preparation: 5-10 mg of N-carbamoyl-L-proline is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • 1D NMR Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to obtain initial information on the proton and carbon environments.

  • 2D NMR Data Acquisition: To establish connectivity, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are performed.

  • Spectral Processing and Analysis: The acquired data is processed, and the resulting spectra are analyzed to assign chemical shifts and coupling constants, and to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to deduce the structure of the molecule.

Expected Mass Spectrometry Data for N-carbamoyl-L-proline:

Ionization ModeExpected m/zInformation Gained
ESI+ [M+H]⁺ ≈ 159.0764Confirmation of molecular weight
ESI- [M-H]⁻ ≈ 157.0618Confirmation of molecular weight
HRMS C₆H₁₀N₂O₃Determination of elemental composition
MS/MS Fragmentation ions corresponding to the loss of H₂O, CO₂, and parts of the pyrrolidine ringStructural fragments confirming connectivity

Experimental Protocol: Mass Spectrometry

ms_workflow Sample Introduction Infusion or LC-MS Ionization Electrospray Ionization (ESI) Sample Introduction->Ionization Mass Analysis (MS1) Determine molecular ion peak (m/z) Ionization->Mass Analysis (MS1) Fragmentation (MS2) Collision-Induced Dissociation (CID) Mass Analysis (MS1)->Fragmentation (MS2) Data Analysis Determine molecular formula and propose structure Mass Analysis (MS1)->Data Analysis Mass Analysis (MS2) Detect fragment ions Fragmentation (MS2)->Mass Analysis (MS2) Mass Analysis (MS2)->Data Analysis

Workflow for Mass Spectrometry-based Structural Analysis.
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or separated using liquid chromatography (LC).

  • Ionization: The molecules are ionized, commonly using electrospray ionization (ESI), to generate charged species.

  • Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the molecular ions is measured to determine the molecular weight.

  • Fragmentation (MS/MS): The molecular ions are fragmented, often through collision-induced dissociation (CID), and the m/z of the resulting fragment ions are measured to provide structural information.

  • Data Analysis: The accurate mass measurements and fragmentation patterns are used to confirm the elemental composition and connectivity of the molecule.

Conclusion

The structural confirmation of N-carbamoyl-L-proline can be achieved with a high degree of confidence using a combination of modern analytical techniques. While single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure, its reliance on high-quality crystals can be a limitation. NMR spectroscopy offers comprehensive structural information in solution, detailing the connectivity and chemical environment of atoms. Mass spectrometry, with its exceptional sensitivity and speed, is an excellent tool for confirming molecular weight and elemental composition, and for providing valuable structural clues through fragmentation analysis. For a comprehensive and irrefutable structural confirmation, a combination of these techniques is often the most robust approach.

References

Comparative Analysis: 1-Carbamoylpyrrolidine-2-carboxylic Acid in the Landscape of Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Physicochemical Properties and Biological Activities

Proline and its derivatives are a cornerstone in medicinal chemistry, offering a rigid scaffold that imparts unique conformational constraints on molecules. This structural feature is invaluable in the design of peptidomimetics and small molecule inhibitors. This guide provides a comparative analysis of 1-Carbamoylpyrrolidine-2-carboxylic acid against other notable proline derivatives, focusing on their physicochemical properties and reported biological activities. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide collates available information to offer a valuable reference for researchers in drug discovery and development.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The introduction of different functional groups to the proline scaffold can significantly alter these properties. Below is a comparison of key physicochemical parameters for this compound, the parent amino acid L-proline, and the well-studied derivative L-hydroxyproline.

PropertyThis compoundL-ProlineL-Hydroxyproline
Molecular Formula C₆H₁₀N₂O₃[1]C₅H₉NO₂C₅H₉NO₃
Molecular Weight ( g/mol ) 158.16[1]115.13131.13
XLogP3 -1.3-2.6-3.3
Hydrogen Bond Donor Count 2[1]23
Hydrogen Bond Acceptor Count 4[1]34
Rotatable Bond Count 1[1]11
Topological Polar Surface Area (Ų) 96.8[1]49.369.6

Biological Activity: A Focus on Enzyme Inhibition

CompoundTarget EnzymeIC50 Value (µM)
2-Benzylpyrrolidine derivativeDipeptidyl Peptidase IV (DPP-IV)0.3 ± 0.03[2]
Phenethyl-piperazine derivativeDipeptidyl Peptidase IV (DPP-IV)1.2 ± 0.04[2]
4-Benzylpiperidine derivativeDipeptidyl Peptidase IV (DPP-IV)1.6 ± 0.04[2]
4-Amino-1-benzylpiperidine derivativeDipeptidyl Peptidase IV (DPP-IV)4 ± 0.08[2]
Gln-ProDipeptidyl Peptidase IV (DPP-IV)65.3 ± 3.5[3]
This compound Not Available Not Available

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by proline derivatives and the experimental procedures to assess their activity is crucial for their development as therapeutic agents.

Proline and the mTOR Signaling Pathway

Amino acids, including proline, are known to play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4][5] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer. The diagram below illustrates a simplified overview of the mTOR signaling cascade, highlighting the input of amino acids.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Growth_Factors->Receptor Amino_Acids Amino Acids (e.g., Proline) mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway showing activation by amino acids.

Experimental Workflow: Enzyme Inhibitor Screening

The following diagram outlines a general workflow for screening proline derivatives as potential enzyme inhibitors. This process is fundamental in early-stage drug discovery to identify and characterize lead compounds.

Enzyme_Inhibitor_Screening_Workflow start Start compound_library Proline Derivative Library start->compound_library primary_screen Primary Screening (Single Concentration) compound_library->primary_screen hit_identification Hit Identification (% Inhibition) primary_screen->hit_identification dose_response Dose-Response Assay hit_identification->dose_response Active Compounds end End hit_identification->end Inactive Compounds ic50 IC50 Determination dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) ic50->mechanism lead_compound Lead Compound Identification mechanism->lead_compound lead_compound->end

Caption: General workflow for screening and characterizing enzyme inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized procedures for the synthesis of N-carbamoyl-L-proline and for conducting a DPP-IV inhibition assay.

Synthesis of N-Carbamoyl-L-proline

Objective: To synthesize this compound (N-carbamoyl-L-proline).

Materials:

  • L-proline

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel

  • Heating and stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve L-proline in water in a reaction vessel.

  • Add a solution of potassium cyanate in water to the L-proline solution.

  • Acidify the mixture with hydrochloric acid to the appropriate pH.

  • Heat the reaction mixture with stirring for a specified period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain pure N-carbamoyl-L-proline.

  • Characterize the final product using analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of proline derivatives against DPP-IV.

Materials:

  • DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

  • Test compounds (proline derivatives)

  • Positive control (e.g., Diprotin A)[6]

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the DPP-IV enzyme, substrate, test compounds, and positive control in the assay buffer.

  • In a 96-well microplate, add the assay buffer, DPP-IV enzyme, and either the test compound (at various concentrations), the positive control, or a vehicle control.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the absorbance (e.g., at 405 nm for p-nitroanilide) over time using a microplate reader to measure the rate of substrate hydrolysis.

  • Calculate the percentage of DPP-IV inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.[3]

  • To determine the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[3]

Conclusion

This compound represents an intriguing but understudied member of the proline derivative family. While its physicochemical properties suggest potential for biological activity, a notable gap exists in the literature regarding its specific bioactivities and mechanism of action. The comparative data on other proline derivatives, particularly as enzyme inhibitors, underscores the therapeutic potential of this structural class. Further experimental investigation into this compound is warranted to elucidate its biological functions and potential as a lead compound in drug discovery. The protocols and workflows provided herein offer a foundational framework for such future research endeavors.

References

A Comparative Guide to the Biological Activities of N-carbamoyl-l-proline and L-proline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the biological activities of N-carbamoyl-l-proline and L-proline. While L-proline is a well-characterized amino acid with a broad spectrum of biological functions, information on the specific biological effects of N-carbamoyl-l-proline as an independent molecule is notably scarce. This guide synthesizes the known activities of L-proline and contrasts this with the limited understanding of N-carbamoyl-l-proline, highlighting the current knowledge gap.

Introduction

L-proline is a proteinogenic amino acid integral to a vast array of physiological processes, from protein synthesis and structure to cellular signaling and stress response.[1] Its unique cyclic structure confers conformational rigidity to proteins.[2] In contrast, N-carbamoyl-l-proline is a derivative of L-proline. The primary context in which N-carbamoyl-l-proline is discussed in the scientific literature is in the carbamylation of N-terminal proline residues in proteins, a post-translational modification that can alter protein structure and function.[3] However, the biological activity of free N-carbamoyl-l-proline remains largely unexplored, with no direct comparative studies against L-proline found in the current body of scientific literature.

L-proline: A Multifaceted Amino Acid

L-proline is a crucial player in numerous biological pathways, and its effects have been extensively studied.

Data on the Biological Activities of L-proline
Biological ActivityExperimental ModelKey FindingsReference
Cell Proliferation & Viability Mouse embryonic stem cellsSupplementation with L-proline improves proliferation.[1]
INS-1E cells (rat insulinoma)High doses of proline impair beta-cell function and decrease glucose-stimulated insulin secretion.[4]
Collagen Synthesis Weanling pigletsDietary supplementation with L-proline increases weight gain, suggesting a role in protein synthesis.
Wound Healing In vitro and in vivo modelsL-proline is essential for collagen synthesis, a key component of wound healing.
Antioxidant Activity Human cell lines (HEK293, HeLa, HepG2)L-proline protects against reactive oxygen species (ROS)-mediated oxidative stress.
Signaling Pathway Modulation Various cell linesL-proline availability influences key signaling pathways such as mTOR, ERK, and TGF-β.[1]
Neurotransmission Central Nervous System (CNS)L-proline acts as a neuromodulator, with roles in both excitatory and inhibitory neurotransmission.[5]
Signaling Pathways Modulated by L-proline

L-proline metabolism and availability have been shown to influence several key cellular signaling pathways.

L_Proline_Signaling L_Proline L-proline mTOR mTOR Pathway L_Proline->mTOR influences ERK ERK Pathway L_Proline->ERK modulates TGF_beta TGF-β Pathway L_Proline->TGF_beta impacts Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis ERK->Cell_Growth Cell_Differentiation Cell Differentiation ERK->Cell_Differentiation TGF_beta->Cell_Differentiation ECM_Production Extracellular Matrix Production TGF_beta->ECM_Production

Caption: L-proline influences key signaling pathways like mTOR, ERK, and TGF-β.

N-carbamoyl-l-proline: An Uncharacterized Molecule

The biological activity of N-carbamoyl-l-proline as a free molecule is not well-documented. The majority of available research focuses on the carbamylation of proline residues within proteins. This process, where a carbamoyl group is added to the N-terminal amino group of proline, can lead to alterations in protein charge, conformation, and ultimately, its biological activity.[3] In vivo carbamylation of proteins has been associated with various disease states.[3]

Due to the lack of available data, a direct comparison of the biological activities of N-carbamoyl-l-proline and L-proline with supporting experimental data is not possible at this time.

Experimental Protocols for Comparative Analysis

Should future research endeavor to compare the biological activities of N-carbamoyl-l-proline and L-proline, a variety of established experimental protocols could be employed.

Workflow for Comparative Biological Activity Assessment

Comparative_Workflow cluster_assays In Vitro Assays MTT Cell Viability Assay (MTT) Data_Analysis Comparative Data Analysis MTT->Data_Analysis Wound_Healing Cell Migration Assay (Wound Healing) Wound_Healing->Data_Analysis Collagen_Quant Collagen Synthesis Assay Collagen_Quant->Data_Analysis Antioxidant Antioxidant Assay (DPPH/ABTS) Antioxidant->Data_Analysis Western_Blot Signaling Pathway Analysis (Western Blot) Western_Blot->Data_Analysis Compound_A N-carbamoyl-l-proline Compound_A->MTT Compound_A->Wound_Healing Compound_A->Collagen_Quant Compound_A->Antioxidant Compound_A->Western_Blot Compound_B L-proline Compound_B->MTT Compound_B->Wound_Healing Compound_B->Collagen_Quant Compound_B->Antioxidant Compound_B->Western_Blot

Caption: Proposed workflow for comparing the biological activities of the two compounds.

Detailed Methodologies
  • Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of N-carbamoyl-l-proline or L-proline.

    • After the desired incubation period, add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[6]

  • Cell Migration (Wound Healing/Scratch Assay): This method assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer.[7][8]

    • Grow cells to confluence in a multi-well plate.

    • Create a scratch in the cell monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells and add fresh media containing the test compounds.

    • Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

    • Quantify the rate of wound closure by measuring the change in the scratch area over time.

  • Collagen Synthesis Assay: The amount of collagen produced by cells can be quantified to assess the impact of the test compounds.[9][10]

    • Culture cells (e.g., fibroblasts) in the presence of the test compounds.

    • Collect the cell culture supernatant and/or cell lysate.

    • Quantify collagen content using methods such as the Sirius Red assay, which relies on the specific binding of the dye to collagen fibers, or by measuring hydroxyproline content, a major component of collagen.[11][12]

  • Antioxidant Activity (DPPH or ABTS Assay): These assays measure the radical scavenging ability of the test compounds.[13][14]

    • Prepare solutions of the test compounds at various concentrations.

    • Mix the compound solutions with a solution of a stable free radical (DPPH or ABTS).

    • Measure the decrease in absorbance at a specific wavelength as the radical is scavenged by the antioxidant compound.

  • Signaling Pathway Analysis (Western Blot for ERK Phosphorylation): This technique can be used to determine if the compounds affect key signaling proteins.[15][16]

    • Treat cells with the test compounds for a specific duration.

    • Lyse the cells to extract proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Use secondary antibodies conjugated to an enzyme for detection.

    • Visualize and quantify the protein bands to determine the ratio of p-ERK to total ERK.

  • TGF-β Signaling Pathway Activity (Luciferase Reporter Assay): This assay measures the activation of the TGF-β signaling pathway.[17][18]

    • Transfect cells with a reporter plasmid containing a TGF-β responsive element linked to a luciferase gene.

    • Treat the transfected cells with the test compounds.

    • Lyse the cells and measure the luciferase activity, which corresponds to the level of TGF-β pathway activation.

Conclusion

There is a substantial body of evidence detailing the diverse biological activities of L-proline, implicating it in fundamental cellular processes and highlighting its importance in health and disease. In stark contrast, N-carbamoyl-l-proline remains a largely uninvestigated molecule in terms of its intrinsic biological effects. The current literature is insufficient to draw any meaningful comparisons between the two. Future research employing the standardized experimental protocols outlined in this guide is necessary to elucidate the biological activity profile of N-carbamoyl-l-proline and to determine if it shares any of the multifaceted roles of its parent amino acid, L-proline, or possesses unique biological properties of its own.

References

Unveiling the Potential of 1-(Aminocarbonyl)proline Derivatives as InhA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel inhibitors of Mycobacterium tuberculosis (Mtb) InhA, a critical enzyme in mycolic acid biosynthesis, is a paramount objective in the fight against tuberculosis. This guide provides a comparative analysis of the efficacy of 1-(aminocarbonyl)proline derivatives, a promising class of InhA inhibitors, supported by experimental data and detailed methodologies.

Efficacy of Proline-Based InhA Inhibitors: A Quantitative Comparison

The inhibitory potential of 1-(aminocarbonyl)proline derivatives and structurally related compounds has been evaluated through both enzymatic and whole-cell assays. The following table summarizes the key efficacy data, including the half-maximal inhibitory concentration (IC50) against the InhA enzyme and the minimum inhibitory concentration (MIC) against Mtb.

Compound IDStructureInhA IC50 (µM)Mtb MIC (µg/mL)Reference
Pyrrolidine Carboxamide 1 N-(4-chlorobenzyl)-1-(9H-fluoren-9-yl)pyrrolidine-2-carboxamide0.23>128[1]
Pyrrolidine Carboxamide 2 1-(9H-fluoren-9-yl)-N-(4-(trifluoromethoxy)benzyl)pyrrolidine-2-carboxamide0.15>128[1]
Proline Derivative A (S)-N-((S)-1-((S)-2-cyclohexyl-2-(naphthalen-1-ylamino)acetyl)pyrrolidin-2-yl)-1H-indole-5-carboxamideNot Reported1.56[2]
Proline Derivative B (S)-N-((S)-1-((R)-2-cyclohexyl-2-(naphthalen-1-ylamino)acetyl)pyrrolidin-2-yl)-1H-indole-5-carboxamideNot Reported3.12[2]
NITD-916 4-hydroxy-N-((1R,3S)-3-(4-isopropoxybenzyl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide0.590.05[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these InhA inhibitors.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of the InhA enzyme by monitoring the oxidation of NADH.

  • Reagents and Materials:

    • Purified recombinant Mtb InhA enzyme

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

    • DD-CoA (2-trans-dodecenoyl-coenzyme A)

    • Test compounds (1-(aminocarbonyl)proline derivatives)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add 2 µL of the test compound solution to each well.

    • Add 178 µL of a solution containing InhA (final concentration ~200 nM) and NADH (final concentration 100 µM) in assay buffer to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of DD-CoA (final concentration 25 µM) to each well.

    • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 37°C.

    • The initial reaction velocity is calculated from the linear portion of the reaction curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium tuberculosis Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound against Mtb.

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

    • Test compounds

    • Alamar Blue reagent

    • Sterile 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.

    • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, followed by a 1:50 dilution in the broth.

    • Add 100 µL of the bacterial inoculum to each well containing the test compound.

    • Include positive (drug-free medium) and negative (medium only) controls.

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing the Mechanism and Workflow

To better understand the context of InhA inhibition and the experimental process, the following diagrams are provided.

Mycolic_Acid_Biosynthesis cluster_FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP KasA_KasB KasA/KasB Acyl_ACP->KasA_KasB Initiation MabA MabA KasA_KasB->MabA Condensation HadAB_HadBC HadAB/HadBC MabA->HadAB_HadBC Reduction InhA InhA HadAB_HadBC->InhA Dehydration Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Reduction (Target of 1-(aminocarbonyl)proline derivatives) Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Caption: Mycolic Acid Biosynthesis Pathway and the Role of InhA.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 1-(aminocarbonyl)proline Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification enzymatic_assay InhA Enzymatic Inhibition Assay (IC50) synthesis->enzymatic_assay whole_cell_assay Mtb Whole-Cell Activity Assay (MIC) enzymatic_assay->whole_cell_assay toxicity_assay Cytotoxicity Assay (e.g., against Vero cells) whole_cell_assay->toxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis toxicity_assay->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Caption: Experimental Workflow for Evaluating InhA Inhibitors.

InhA_Binding_Mode cluster_InhA InhA Active Site Tyr158 Tyr158 Phe149 Phe149 Met199 Met199 Ile215 Ile215 NADH NADH Proline_Inhibitor 1-(aminocarbonyl)proline Derivative Proline_Inhibitor->Tyr158 H-bond Proline_Inhibitor->Phe149 Hydrophobic Pocket Proline_Inhibitor->Met199 Proline_Inhibitor->Ile215 Proline_Inhibitor->NADH Hydrophobic Interaction

Caption: Putative Binding Mode of a 1-(Aminocarbonyl)proline Derivative in the InhA Active Site.

References

A Comparative Guide: 1-Carbamoylpyrrolidine-2-carboxylic acid versus Azetidine-2-carboxylic acid as Proline Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proline analogs, 1-Carbamoylpyrrolidine-2-carboxylic acid and azetidine-2-carboxylic acid, in the context of their potential application as proline mimics in biological systems. Proline's unique cyclic structure plays a critical role in protein folding and stability. Consequently, its analogs are valuable tools for modulating protein structure and function. This document summarizes the available experimental data, highlights significant knowledge gaps, and provides detailed experimental protocols for future comparative studies.

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a well-characterized proline mimic known for its ability to be incorporated into proteins in place of proline.[1][2] This misincorporation leads to conformational changes, often resulting in protein destabilization and cellular toxicity.[1][2][3] In contrast, there is a significant lack of published biological data for this compound. While its chemical structure suggests it could act as a proline analog, experimental evidence regarding its incorporation into proteins, and its effects on protein stability and cellular processes is currently unavailable. This guide therefore presents a comprehensive overview of the known properties of azetidine-2-carboxylic acid and the limited structural information available for this compound, while clearly identifying areas requiring further investigation.

Molecular Structures and Properties

A comparison of the fundamental properties of this compound and azetidine-2-carboxylic acid is presented in Table 1. The key structural difference lies in the ring size and the substituent on the nitrogen atom. Azetidine-2-carboxylic acid possesses a four-membered ring, which introduces greater conformational constraints compared to proline's five-membered ring.[2][3] this compound retains the five-membered pyrrolidine ring of proline but features a carbamoyl group attached to the nitrogen atom.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundAzetidine-2-carboxylic acid
Synonyms N-carbamoyl-L-proline, 1-(Aminocarbonyl)prolineAze, A2C
Molecular Formula C₆H₁₀N₂O₃[4][5]C₄H₇NO₂[2]
Molecular Weight 158.16 g/mol [4][5]101.10 g/mol [2]
Structure 5-membered pyrrolidine ring with a carbamoyl group on the nitrogen4-membered azetidine ring
Known Biological Effects Data not availableMisincorporation into proteins, protein destabilization, cellular toxicity, pro-inflammatory and pro-apoptotic effects.[1][2][6]

Performance as a Proline Mimic: A Data-Driven Comparison

A direct, data-driven comparison of the performance of these two molecules as proline mimics is hampered by the absence of biological studies on this compound. The following sections detail the extensive research on azetidine-2-carboxylic acid and highlight the corresponding data that is critically needed for this compound.

Effects on Protein Structure and Stability

Azetidine-2-carboxylic acid:

Extensive research has demonstrated that the incorporation of azetidine-2-carboxylic acid in place of proline can significantly alter protein conformation and stability.[3] The smaller four-membered ring of Aze imposes different steric constraints on the polypeptide backbone compared to the five-membered ring of proline.[3] This can lead to:

  • Destabilization of Collagen: The substitution of proline with Aze destabilizes the collagen triple helix.[3][7][8] While the melting point of Aze-containing collagen may not be significantly altered, it exhibits reduced tensile strength and disturbed fibrillogenesis, suggesting intermolecular crosslinking is affected.[9]

  • Increased Polypeptide Flexibility: In general, peptides containing Aze are more flexible than those with proline due to decreased non-covalent repulsive interactions.[3]

  • Inhibition of Triple-Helix Formation: The presence of Aze can inhibit the formation of the collagen triple helix.[7][8]

This compound:

There is currently no published data on the effect of this compound on protein structure or stability. A crystallographic study of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid revealed that the pyrrolidine ring adopts a half-chair conformation.[10][11] The carbamoyl group's influence on the conformational preferences of the pyrrolidine ring within a polypeptide chain remains to be determined.

Table 2: Comparative Effects on Protein Properties (Hypothetical for this compound)

ParameterAzetidine-2-carboxylic acidThis compound
Protein Incorporation Confirmed[1][2]Data Not Available
Effect on Collagen Stability Destabilizing[3]Data Not Available
Impact on Protein Folding Can induce misfolding[1]Data Not Available
Alteration of Polypeptide Flexibility Increases flexibility[3]Data Not Available
Cellular Effects and Toxicity

Azetidine-2-carboxylic acid:

The misincorporation of Aze into cellular proteins leads to a range of toxic effects:

  • Proteotoxic Stress: The accumulation of misfolded proteins containing Aze triggers the unfolded protein response (UPR) and general proteotoxic stress.[1]

  • Growth Inhibition: Aze inhibits the growth of various organisms, from bacteria to plants and animal cells.[12]

  • Pro-inflammatory and Pro-apoptotic Effects: In microglial cells, Aze has been shown to induce pro-inflammatory responses and apoptosis.[6]

This compound:

No data is available regarding the cellular uptake, incorporation into proteins, or toxicity of this compound.

Experimental Protocols

To address the knowledge gap surrounding this compound and to enable a direct comparison with azetidine-2-carboxylic acid, the following experimental protocols are proposed.

Protein Incorporation Assay

Objective: To determine if this compound is incorporated into proteins in a proline-auxotrophic E. coli strain.

Methodology:

  • Strain: Utilize a proline-auxotrophic E. coli strain (e.g., JM83).

  • Media: Grow cells in a minimal medium with a limiting concentration of proline.

  • Induction: Induce the expression of a model protein (e.g., Green Fluorescent Protein).

  • Supplementation: Supplement the culture with either L-proline (control), azetidine-2-carboxylic acid, or this compound.

  • Purification: Purify the expressed protein.

  • Analysis: Analyze the protein by mass spectrometry to detect the incorporation of the proline analogs.

Collagen Stability Assay

Objective: To assess the effect of this compound on the thermal stability of collagen.

Methodology:

  • Cell Culture: Culture chick-embryo tendon cells in the presence of [14C]-lysine and either no analog (control), azetidine-2-carboxylic acid, or this compound.

  • Collagen Extraction: Isolate and purify the radiolabeled collagen.

  • Thermal Denaturation: Monitor the thermal denaturation of the collagen samples using circular dichroism (CD) spectroscopy by measuring the change in ellipticity at 221 nm as a function of temperature.

  • Melting Temperature (Tm) Determination: The midpoint of the thermal transition curve will be determined as the melting temperature.

Cell Viability Assay

Objective: To evaluate the cytotoxicity of this compound.

Methodology:

  • Cell Line: Use a relevant cell line (e.g., BV2 microglial cells).

  • Treatment: Expose cells to increasing concentrations of this compound and azetidine-2-carboxylic acid for various time points (e.g., 24, 48, 72 hours).

  • MTT Assay: Perform an MTT assay to quantify cell viability by measuring the reduction of tetrazolium dye MTT to formazan.

  • Data Analysis: Calculate the IC50 value for each compound.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Proline_Mimic_Incorporation cluster_0 Protein Synthesis Machinery Prolyl-tRNA Synthetase Prolyl-tRNA Synthetase tRNA-Pro tRNA-Pro Prolyl-tRNA Synthetase->tRNA-Pro Charges Ribosome Ribosome tRNA-Pro->Ribosome Delivers Amino Acid Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Incorporates Proline Proline Proline->Prolyl-tRNA Synthetase Binds Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid->Prolyl-tRNA Synthetase Binds (competes with Proline) This compound This compound This compound->Prolyl-tRNA Synthetase Hypothesized to bind

Caption: Proposed mechanism of proline mimic incorporation into a polypeptide chain.

Cellular_Stress_Pathway Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid Protein Misincorporation Protein Misincorporation Azetidine-2-carboxylic acid->Protein Misincorporation Misfolded Proteins Misfolded Proteins Protein Misincorporation->Misfolded Proteins Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) Misfolded Proteins->Unfolded Protein Response (UPR) Proteotoxic Stress Proteotoxic Stress Misfolded Proteins->Proteotoxic Stress Cellular Dysfunction / Apoptosis Cellular Dysfunction / Apoptosis Unfolded Protein Response (UPR)->Cellular Dysfunction / Apoptosis Proteotoxic Stress->Cellular Dysfunction / Apoptosis

Caption: Known cellular stress pathway induced by azetidine-2-carboxylic acid.

Conclusion and Future Directions

Azetidine-2-carboxylic acid is a potent proline mimic that has been extensively studied for its effects on protein structure and cellular function. Its ability to be misincorporated into proteins provides a valuable tool for investigating proteotoxic stress and the consequences of protein misfolding. In stark contrast, this compound remains largely uncharacterized in a biological context.

Future research should prioritize the systematic evaluation of this compound as a proline mimic using the experimental protocols outlined in this guide. Determining its rate of incorporation into proteins, its impact on the stability of proline-rich proteins like collagen, and its overall cellular toxicity will be crucial for understanding its potential as a research tool or therapeutic agent. A direct comparison with azetidine-2-carboxylic acid will provide valuable insights into how subtle modifications of the proline scaffold can dramatically alter biological activity.

References

A Head-to-Head Study of N-Carbamoyl-l-proline and its Bioisosteres in the Context of PYCR1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-carbamoyl-l-proline and its potential bioisosteres, with a focus on their inhibitory activity against Pyrroline-5-Carboxylate Reductase 1 (PYCR1). PYCR1 is a key enzyme in proline biosynthesis and has emerged as a potential therapeutic target in cancer metabolism.[1][2] This document summarizes the available quantitative data, details the experimental protocols for assessing inhibitory activity, and presents signaling pathways and experimental workflows using Graphviz visualizations.

While direct head-to-head studies of N-carbamoyl-l-proline with a wide range of its bioisosteres are not extensively available in the current literature, this guide leverages existing data on N-acyl-l-proline derivatives and other proline analogs that have been evaluated as PYCR1 inhibitors. Notably, N-formyl-l-proline (NFLP) has been identified as a potent inhibitor of PYCR1 and will be a key focus of comparison as a potential bioisostere of the N-carbamoyl group.[1][2]

Comparative Analysis of PYCR1 Inhibition

A screening of various proline analogs has identified several inhibitors of human PYCR1. The inhibitory activities of these compounds, including the notable N-formyl-l-proline, are presented below. The data is derived from in crystallo screening and subsequent enzymatic assays.[1][2]

CompoundBioisosteric Group (relative to N-carbamoyl)Target EnzymeInhibition Constant (Ki)Notes
N-formyl-l-proline (NFLP) FormylPYCR1100 µMThe most potent inhibitor identified in the screen. Its binding induces a conformational change in the enzyme's active site.[1][2]
L-Thiazolidine-4-carboxylateThiazolidine ring (Proline ring bioisostere)PYCR1Weak inhibitorIdentified as an inhibitor, but with weaker activity compared to NFLP.
L-Thiazolidine-2-carboxylateThiazolidine ring (Proline ring bioisostere)PYCR1Weak inhibitorAlso identified as a weaker inhibitor of PYCR1.
L-Tetrahydro-2-furoic acidTetrahydrofuran ring (Proline ring bioisostere)PYCR1> 1 mMA very weak inhibitor of PYCR1.[1]
CyclopentanecarboxylateCyclopentane ring (Proline ring bioisostere)PYCR1> 1 mMAlso a very weak inhibitor of PYCR1.[1]
N-acetyl-l-prolineAcetylPYCR1No inhibition observedSuggests that the nature of the N-acyl group is critical for inhibitory activity.[1]
N-carbamoyl-l-proline Carbamoyl (Reference) PYCR1 Data not available No data on the inhibitory activity against PYCR1 was found in the reviewed literature.

Experimental Protocols

PYCR1 Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory activity of proline analogs against human PYCR1.

1. Enzyme and Substrate Preparation:

  • Human PYCR1 is expressed and purified.

  • The substrate, Δ1-pyrroline-5-carboxylate (P5C), is synthesized and purified.

  • NADH is used as the cofactor.

2. Assay Conditions:

  • The reaction is performed in a buffer solution (e.g., 50 mM Tris, pH 7.5) containing a chelating agent (e.g., 1 mM EDTA).

  • The concentration of NADH is held constant at a saturating level (e.g., 175 µM).[3]

  • The concentration of P5C is varied (e.g., 0-2000 µM).[3]

  • The proline analog inhibitors are added at various concentrations.

3. Data Acquisition:

  • The reaction is initiated by the addition of the enzyme.

  • The rate of NADH oxidation to NAD+ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Initial velocities are measured for each substrate and inhibitor concentration.

4. Data Analysis:

  • The data are globally fitted to a competitive inhibition model to determine the inhibition constant (Ki).[3]

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the proline biosynthesis pathway and the role of PYCR1, as well as a conceptual workflow for inhibitor screening.

Proline_Biosynthesis Proline Biosynthesis Pathway Glutamate Glutamate P5C Δ¹-Pyrroline-5-Carboxylate Glutamate->P5C Multiple Steps PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline NAD NAD+ PYCR1->NAD NADH NADH NADH->PYCR1 Inhibitor N-formyl-l-proline (Inhibitor) Inhibitor->PYCR1

Caption: Proline Biosynthesis and PYCR1 Inhibition.

Experimental_Workflow Inhibitor Screening Workflow cluster_0 Screening cluster_1 Validation cluster_2 Analysis Proline_Analog_Library Proline Analog Library In_Crystallo_Screening In Crystallo Screening Proline_Analog_Library->In_Crystallo_Screening Hit_Identification Hit Identification In_Crystallo_Screening->Hit_Identification Enzymatic_Assay Enzymatic Assay (PYCR1) Hit_Identification->Enzymatic_Assay Ki_Determination Ki Determination Enzymatic_Assay->Ki_Determination SAR_Analysis Structure-Activity Relationship Analysis Ki_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for PYCR1 Inhibitor Discovery.

Conclusion

The available data suggests that N-acyl-l-proline derivatives can act as inhibitors of PYCR1, with the N-formyl group conferring potent activity. The lack of inhibition by N-acetyl-l-proline highlights the sensitivity of the enzyme's active site to the nature of the N-acyl substituent.[1] While no direct inhibitory data for N-carbamoyl-l-proline against PYCR1 is currently published, the findings for N-formyl-l-proline provide a strong rationale for its investigation as a potential bioisostere. Future studies directly comparing the inhibitory potency of N-carbamoyl-l-proline and a broader range of its bioisosteres against PYCR1 and other relevant enzymes are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Enantioselective Activity of (S)-1-Carbamoylpyrrolidine-2-carboxylic acid versus (R)-isomer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the enantioselective biological activity of (S)-1-Carbamoylpyrrolidine-2-carboxylic acid and its (R)-isomer remains elusive within publicly available scientific literature. Extensive searches for direct comparative studies, including quantitative data on biological targets, have not yielded specific results. Therefore, a detailed comparison guide with experimental data, as initially intended, cannot be constructed at this time.

While the individual enantiomers, (S)-1-Carbamoylpyrrolidine-2-carboxylic acid (also known as N-carbamoyl-L-proline) and its (R)-isomer (N-carbamoyl-D-proline), are noted in chemical databases, dedicated studies evaluating their differential effects in biological systems are not readily accessible. The principle of stereoselectivity in drug action suggests that the two enantiomers are likely to exhibit different potencies and efficacies due to their distinct three-dimensional arrangements, which would lead to differential interactions with chiral biological macromolecules such as enzymes and receptors. However, without experimental validation, any discussion on their comparative activity would be purely speculative.

General Background

(S)-1-Carbamoylpyrrolidine-2-carboxylic acid is a derivative of the naturally occurring amino acid L-proline. Proline and its derivatives are involved in a multitude of biological processes and are integral components of many proteins. The introduction of a carbamoyl group at the nitrogen atom of the pyrrolidine ring modifies the molecule's chemical properties, potentially influencing its biological activity.

In the absence of direct comparative data, a logical workflow for researchers investigating the enantioselective activity of these compounds would involve the following steps:

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Racemic (R/S)-1-Carbamoylpyrrolidine- 2-carboxylic acid Resolution Chiral Resolution of Enantiomers Synthesis->Resolution Racemic Mixture Purification Purification and Characterization of (S)- and (R)-isomers Resolution->Purification Separated Enantiomers Screening In vitro Screening (e.g., Enzyme Assays, Receptor Binding) Purification->Screening Pure (S) and (R) Isomers CellBased Cell-Based Assays (e.g., Potency, Efficacy, Toxicity) Screening->CellBased Active Hits Comparison Comparative Analysis of IC50/EC50/Ki values CellBased->Comparison Quantitative Data SAR Structure-Activity Relationship (SAR) Determination Comparison->SAR Comparative Results

Caption: Proposed workflow for investigating the enantioselective activity.

Experimental Protocols

Although specific experimental data for the comparison of these enantiomers is unavailable, a general methodology for such an investigation would include the following protocols.

Synthesis and Chiral Resolution

The synthesis of the racemic mixture of 1-Carbamoylpyrrolidine-2-carboxylic acid would be the initial step, followed by chiral resolution to separate the (S) and (R) enantiomers.

  • Synthesis of Racemic Mixture: A potential route involves the reaction of DL-proline with a carbamoylating agent, such as potassium cyanate, under appropriate reaction conditions.

  • Chiral Resolution: The separated enantiomers can be achieved using techniques such as:

    • Diastereomeric salt formation: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization.

    • Chiral chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

  • Characterization: The purity and absolute configuration of the separated enantiomers would be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and polarimetry.

In Vitro Biological Assays

Once the pure enantiomers are obtained, their biological activity would be assessed using a panel of in vitro assays. The choice of assays would depend on the hypothesized biological target.

  • Enzyme Inhibition Assays: If the compounds are predicted to be enzyme inhibitors, their potency (e.g., IC50 or Ki values) would be determined against the target enzyme. A typical protocol would involve:

    • Incubating the enzyme with its substrate in the presence of varying concentrations of each enantiomer.

    • Measuring the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Plotting the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • Receptor Binding Assays: If the target is a receptor, competitive binding assays would be performed to determine the binding affinity (Ki) of each enantiomer. This typically involves:

    • Incubating a preparation of the receptor with a radiolabeled ligand and varying concentrations of the test compound (enantiomer).

    • Measuring the displacement of the radiolabeled ligand to determine the binding affinity.

Data Presentation

Should experimental data become available, it would be presented in a clear and concise tabular format for easy comparison.

Parameter(S)-1-Carbamoylpyrrolidine-2-carboxylic acid(R)-1-Carbamoylpyrrolidine-2-carboxylic acid
Target Enzyme/Receptor TBDTBD
IC50 / Ki (nM) TBDTBD
Efficacy (% inhibition/activation) TBDTBD
Cellular Potency (EC50, nM) TBDTBD

TBD: To be determined.

Conclusion

While the principles of stereochemistry strongly suggest that (S)-1-Carbamoylpyrrolidine-2-carboxylic acid and its (R)-isomer will exhibit different biological activities, there is currently a lack of published experimental data to support a direct comparison. The scientific community would benefit from studies that synthesize and evaluate these enantiomers to elucidate their respective pharmacological profiles. Such research would not only provide valuable structure-activity relationship insights but also potentially uncover novel therapeutic agents with improved selectivity and efficacy.

Benchmarking N-carbamoyl-l-proline synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chemical and enzymatic methods for the synthesis of N-carbamoyl-l-proline, a derivative of the amino acid proline. The choice of synthesis route is a critical consideration in research and development, impacting yield, purity, cost, and environmental footprint. This document presents a summary of these methods, supported by available data and detailed experimental protocols, to aid in the selection of the most suitable approach for your specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Principle Direct carbamoylation of L-proline using a cyanate salt.Biocatalytic hydrolysis of a proline-derived hydantoin.
Key Reagents L-proline, potassium cyanate, acid5-(pyrrolidin-2-yl)imidazolidine-2,4-dione, N-carbamoyl-L-amino acid hydrolase
Reaction Conditions Elevated temperature (e.g., 60°C), acidic pHMild physiological conditions (e.g., neutral pH, moderate temperature)
Typical Yield Generally highCan be very high (>90%)
Purity & Selectivity Good, but may require purification to remove inorganic salts and byproducts.Excellent enantioselectivity and purity, often with minimal downstream processing.
Environmental Impact May involve harsher reagents and generate inorganic waste."Green" and sustainable approach with biodegradable catalysts (enzymes).
Scalability Well-established for large-scale chemical production.Can be scaled up, but may require specialized bioreactors and enzyme immobilization techniques.

Method 1: Chemical Synthesis via Carbamoylation

The direct chemical synthesis of N-carbamoyl-l-proline is a straightforward approach that involves the reaction of L-proline with a cyanate salt, such as potassium cyanate, in an acidic aqueous solution. The reaction proceeds through the nucleophilic attack of the secondary amine of proline on the cyanate ion.

Experimental Protocol
  • Dissolution: Dissolve L-proline in water.

  • Addition of Cyanate: Add a molar equivalent of potassium cyanate to the solution.

  • Acidification and Heating: Acidify the mixture with a suitable acid (e.g., hydrochloric acid) and heat to approximately 60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

  • Isolation: Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Purification: Collect the crude N-carbamoyl-l-proline by filtration, wash with cold water, and recrystallize if necessary to achieve the desired purity.

Method 2: Enzymatic Synthesis via the Hydantoinase Process

The enzymatic synthesis of N-carbamoyl-l-proline is a highly specific and environmentally friendly alternative. This method typically employs a class of enzymes known as N-carbamoyl-L-amino acid hydrolases (L-carbamoylases, EC 3.5.1.87). These enzymes catalyze the hydrolysis of the corresponding N-carbamoyl-amino acid from a hydantoin precursor.

The overall process, often referred to as the "hydantoinase process," can involve a multi-enzyme cascade, particularly if starting from a racemic hydantoin. For the specific synthesis of N-carbamoyl-l-proline, the key step is the action of an L-carbamoylase on the N-carbamoyl-proline precursor, which would be formed from the hydrolysis of 5-(pyrrolidin-2-yl)imidazolidine-2,4-dione. This process is noted for its high enantioselectivity, yielding the pure L-enantiomer.

Experimental Protocol
  • Substrate Preparation: Prepare a buffered aqueous solution of the substrate, 5-(pyrrolidin-2-yl)imidazolidine-2,4-dione.

  • Enzyme Addition: Introduce the N-carbamoyl-L-amino acid hydrolase to the reaction mixture. The enzyme can be used in a free or immobilized form.

  • Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the specific enzyme used (typically near neutral pH and in the range of 30-50°C).

  • Reaction Monitoring: Track the formation of N-carbamoyl-l-proline using HPLC.

  • Product Isolation: Once the reaction reaches completion, the enzyme can be removed (e.g., by filtration if immobilized or by denaturation and centrifugation). The product can then be isolated from the aqueous solution, for example, by crystallization.

Studies on the hydantoinase process for various amino acids have reported conversion yields of over 90% with excellent enantiomeric purity.

Visualizing the Synthesis and Biological Context

Synthesis Workflow Comparison

G Comparison of N-carbamoyl-l-proline Synthesis Workflows cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start L-Proline & Potassium Cyanate chem_react Reaction in Acidic Solution (60°C) chem_start->chem_react chem_isolate Crystallization & Filtration chem_react->chem_isolate chem_purify Recrystallization chem_isolate->chem_purify chem_product N-carbamoyl-l-proline chem_purify->chem_product enz_start Proline Hydantoin enz_react Hydrolysis with N-carbamoyl-L-amino acid hydrolase enz_start->enz_react enz_isolate Enzyme Removal enz_react->enz_isolate enz_product N-carbamoyl-l-proline enz_isolate->enz_product

Caption: A flowchart comparing the major steps in the chemical and enzymatic synthesis of N-carbamoyl-l-proline.

Proline Metabolism and the Role of Carbamoylation

N-carbamoyl-l-proline is not a central metabolite in the primary proline metabolic pathways. However, the carbamoylation of proline and other amino acids is a significant post-translational modification that can occur both in vitro and in vivo.[1][2] This modification can alter the structure and function of proteins. The diagram below illustrates the core proline metabolic pathway, highlighting where carbamoylation could occur as an external modification.

G Proline Metabolism and Potential for Carbamoylation Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP -> ADP P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C NADPH -> NADP+ P5C->Glutamate NAD+ -> NADH P5CR P5CR P5C->P5CR NAD(P)H -> NAD(P)+ Proline L-Proline P5CR->Proline PRODH PRODH Proline->PRODH FAD -> FADH2 N_Carbamoyl_Proline N-carbamoyl-l-proline Proline->N_Carbamoyl_Proline Carbamoylation PRODH->P5C Cyanate Cyanate (KCNO) Cyanate->N_Carbamoyl_Proline

Caption: A simplified diagram of the proline biosynthesis and degradation pathway, indicating the external carbamoylation of L-proline.

Conclusion

Both chemical and enzymatic methods offer viable routes to N-carbamoyl-l-proline. The choice between them will depend on the specific requirements of the application.

  • Chemical synthesis is a well-established and direct method that is likely to be favored for its simplicity and scalability, especially when very high enantiopurity is not the primary concern.

  • Enzymatic synthesis , via the hydantoinase process, represents a more modern, "green" approach that offers excellent stereoselectivity and operates under mild conditions. This method is particularly advantageous for pharmaceutical applications where high purity and enantiomeric excess are critical.

Further research and process optimization will likely continue to enhance the efficiency and cost-effectiveness of both methodologies.

References

Quantitative Comparison of Proline in Diverse Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of proline in various biological matrices is crucial for understanding its role in health and disease. Proline, a non-essential amino acid, is integral to protein synthesis, particularly collagen, and is implicated in cellular metabolism, stress responses, and wound healing. This guide provides a comparative overview of proline concentrations in plasma, urine, and tissue, details common experimental protocols for its quantification, and visualizes key analytical workflows.

Data Presentation: Proline Concentrations Across Biological Matrices

The following table summarizes typical proline concentrations found in human plasma, urine, and select tissues. These values can serve as a baseline for experimental design and data interpretation.

Biological MatrixReported Concentration RangeNotes
Human Plasma/Serum 100–250 µMNormal physiological range in healthy adults.[1]
99–363 µmol/LOptimal range reported by some clinical laboratories.[2]
31.09 ± 11.00 µg/mLMean concentration in healthy control subjects from a cancer study.
Human Urine 1–13 µmol/g creatinineNormal physiological range, normalized to creatinine to account for dilution.[3]
Human Tissue Direct quantitative data for free proline is sparse and highly variable depending on the tissue type and metabolic state. Proline is a major component of collagen.
Muscle TissueCollagen constitutes 1-2% of muscle tissue, and 6% by weight of skeletal muscle.[4] Proline makes up about 17% of collagen.[4]These figures provide an estimate of total proline within collagen, not the free proline pool.
Liver TissueAugmented free proline pool observed in regenerating fibrotic liver.This indicates dynamic changes in proline concentration in response to tissue remodeling and disease.
Skin/Connective TissueRich in collagen, which is approximately 17% proline.[4]High proline content is expected due to the abundance of collagen.

Experimental Protocols for Proline Quantification

Several analytical methods are employed for the quantification of proline. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying proline in complex biological samples.

Sample Preparation (Human Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of methanol containing a stable isotope-labeled internal standard (e.g., L-proline-¹³C₅,¹⁵N).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 or a specialized amino acid analysis column (e.g., Phenomenex Lux 5u Cellulose-1) is commonly used.[5]

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for proline and its internal standard are monitored.

Colorimetric (Ninhydrin-Based) Assay

This method is based on the reaction of proline with ninhydrin in an acidic environment to produce a colored product that can be measured spectrophotometrically.

Sample Preparation (General):

  • Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., 3% sulfosalicylic acid) to precipitate proteins.[6] For liquid samples like urine, protein precipitation may also be necessary if high protein content is expected.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes and collect the supernatant.

Assay Procedure (Bates Protocol): [2]

  • Reagent Preparation: Prepare a solution of ninhydrin (25 mg/mL) in a mixture of 60% (v/v) acetic acid and 13.8% (w/v) phosphoric acid.[2]

  • Reaction Mixture: In a test tube, mix 100 µL of the sample supernatant with 100 µL of the ninhydrin solution and 100 µL of glacial acetic acid.[2]

  • Incubation: Incubate the mixture at 100°C for 60 minutes.[2]

  • Chromophore Extraction: After cooling, add 200 µL of toluene and vortex to extract the colored product.[2]

  • Centrifugation: Centrifuge at 10,000 x g for 3 minutes to separate the phases.[2]

  • Measurement: Measure the absorbance of the organic phase at 520 nm.[2]

  • Quantification: Determine the proline concentration using a standard curve prepared with known concentrations of proline.

Enzymatic Assay

This assay utilizes the enzyme pyrroline-5-carboxylate reductase (P5CR) to catalyze the oxidation of proline, leading to the reduction of NAD(P)⁺ to NAD(P)H, which can be measured spectrophotometrically or fluorometrically. This method is highly specific for L-proline.[1]

Sample Preparation:

  • Homogenization: Homogenize tissue or cell samples in a glycine-NaOH buffer (100 mM, pH 10.5).[1]

  • Centrifugation: Centrifuge the homogenate at 10,000-12,000 x g for 5 minutes.[1]

  • Enzyme Inactivation: Heat the supernatant at 95°C for 5 minutes to inactivate endogenous enzymes.[1]

Assay Procedure: [1]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the sample, NAD⁺, and P5CR enzyme in the glycine-NaOH buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the increase in absorbance at 340 nm (for NADH) or fluorescence (Ex/Em = 340/450 nm).

  • Quantification: Calculate the proline concentration based on a standard curve generated with known L-proline concentrations.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in the LC-MS/MS and colorimetric assay workflows.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis start Biological Sample (Plasma, Urine, Tissue Homogenate) protein_precipitation Protein Precipitation (e.g., Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection onto LC Column supernatant_collection->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification (vs. Standard Curve) detection->quantification Ninhydrin_Assay cluster_reaction Reaction Steps cluster_extraction Extraction cluster_measurement Measurement cluster_quantification Quantification sample Proline-containing Sample add_ninhydrin Add Acidic Ninhydrin Reagent sample->add_ninhydrin heat Heat at 100°C add_ninhydrin->heat cool Cool Reaction Mixture heat->cool add_toluene Add Toluene & Vortex cool->add_toluene centrifuge Centrifuge to Separate Phases add_toluene->centrifuge read_absorbance Measure Absorbance of Organic Phase at 520 nm centrifuge->read_absorbance standard_curve Compare to Standard Curve read_absorbance->standard_curve

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Carbamoylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Carbamoylpyrrolidine-2-carboxylic acid, a compound often utilized in sophisticated research environments. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Key Hazards:

  • May cause skin and eye irritation.[1][2]

  • May be harmful if swallowed or inhaled.[3]

  • Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated.[1]To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a chemical waste product and transfer it to a licensed waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[4]

1. Waste Collection and Storage:

  • Container: Use a clearly labeled, sealed, and compatible container for waste collection. The container should be kept closed when not in use.[2][4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

2. Handling Spills:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[1][5] Absorb any remaining residue with an inert material (e.g., vermiculite, dry sand).

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Cleaning: After the spill has been cleaned up, decontaminate the area with soap and water.[6]

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2][4] Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Any materials, such as gloves or wipes, that have come into contact with the chemical should also be placed in the hazardous waste container for disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Have This compound for disposal ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess for Spills ppe->assess_spill small_spill Small Spill Procedure: 1. Sweep up solid 2. Place in waste container 3. Clean area assess_spill->small_spill  Yes, small large_spill Large Spill Procedure: 1. Evacuate area 2. Contact EHS assess_spill->large_spill  Yes, large no_spill Collect Waste Chemical assess_spill->no_spill No container Use a labeled, sealed, compatible waste container small_spill->container no_spill->container storage Store in a designated, well-ventilated, secure area container->storage disposal Arrange for collection by a licensed waste disposal company storage->disposal end End: Disposal Complete disposal->end

References

Personal protective equipment for handling 1-Carbamoylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Carbamoylpyrrolidine-2-carboxylic acid. The following guidelines are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

Effective protection against exposure is critical. The following table summarizes the required personal protective equipment when handling this compound.[1][2][3][4]

Protection TypeSpecification
Eye/Face Protection Safety glasses with side shields or goggles are required. A face shield should be used where splashing is possible.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1] Long-sleeved clothing and a lab coat are mandatory to prevent skin contact.[5]
Respiratory Protection A government-approved respirator is necessary if ventilation is inadequate or if dusts/aerosols are generated.[1][5]
Body Protection Protective clothing is required. In situations with a risk of significant exposure, protective boots may be necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize risks.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that safety showers and eyewash stations are readily accessible.[6]

2. Pre-Handling Preparations:

  • Inspect all PPE for integrity before use.[1]

  • Ensure all containers are clearly labeled.

  • Have spill containment materials readily available.

3. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, or vapors.[2][3]

  • Prevent contact with skin, eyes, and clothing.[2][4][5]

  • Do not eat, drink, or smoke in the handling area.[1][7]

  • Wash hands thoroughly after handling the product.[1][2]

4. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Do not allow the product to enter drains.[1][2][3]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[3]

Emergency Procedures

1. In Case of Skin Contact:

  • Wash off with soap and plenty of water.[3]

  • If skin irritation occurs, seek medical advice.[2]

  • Remove contaminated clothing and wash it before reuse.[2]

2. In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[2][3]

  • Remove contact lenses if present and easy to do. Continue rinsing.[2][3]

  • If eye irritation persists, get medical attention.[2]

3. In Case of Inhalation:

  • Move the person into fresh air and keep them at rest in a position comfortable for breathing.[2]

  • If not breathing, give artificial respiration.[3]

  • Consult a physician.[3]

4. In Case of Ingestion:

  • Rinse mouth with water.

  • Call a poison center or doctor if you feel unwell.[2]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_weigh Weigh Chemical prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.